molecular formula C15H14Cl2F3N3O3 B033137 Carfentrazone-ethyl CAS No. 128639-02-1

Carfentrazone-ethyl

Cat. No.: B033137
CAS No.: 128639-02-1
M. Wt: 412.2 g/mol
InChI Key: MLKCGVHIFJBRCD-UHFFFAOYSA-N
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Description

Carfentrazone-ethyl is a highly effective and selective herbicide belonging to the aryl triazolinone chemical class. Its primary research value lies in its potent action as a protoporphyrinogen oxidase (PPO) inhibitor. By binding to the mitochondrial enzyme protoporphyrinogen IX oxidase, this compound disrupts the chlorophyll biosynthesis pathway, leading to the massive accumulation of the photodynamic molecule protoporphyrin IX. Upon exposure to light, this compound generates reactive oxygen species (ROS), resulting in rapid lipid peroxidation and the destruction of plant cell membranes. This mechanism manifests visually as swift and dramatic desiccation and necrosis of susceptible broadleaf weeds, often within 24 hours of application.

Properties

IUPAC Name

ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate
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InChI

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3
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InChI Key

MLKCGVHIFJBRCD-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl
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Molecular Formula

C15H14Cl2F3N3O3
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DSSTOX Substance ID

DTXSID4032532
Record name Carfentrazone-ethyl
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Molecular Weight

412.2 g/mol
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Physical Description

Yellow liquid; [Merck Index] Yellow-orange liquid with a mild odor of petroleum; [HSDB] Viscous yellow-orange liquid; [ACGIH]
Record name Carfentrazone-ethyl
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Boiling Point

350-355 °C
Record name CARFENTRAZONE-ETHYL
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Solubility

In water, 12 mg/L at 20 °C, 22 mg/L at 25 °C, and 23 mg/L at 30 °C., Solubility in toluene 0.9 g/mL at 20 °C,1.06 g/mL at 25 °C, 1.2 g/mL at 25 °C. Solubility in hexane 0.03 g/mL at 20 °C, 0.05 g/mL at 25 °C, 0.05 g/mL at 30 °C. Miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride.
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Density

1.457 g/cu cm at 20 °C
Record name CARFENTRAZONE-ETHYL
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Vapor Pressure

0.00000012 [mmHg], 1.20X10-7 mm Hg at 25 °C
Record name Carfentrazone-ethyl
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Color/Form

Viscous yellow-orange liquid

CAS No.

128639-02-1
Record name Carfentrazone-ethyl
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Record name Carfentrazone-ethyl [ISO:BSI]
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Record name Carfentrazone-ethyl
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Record name Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-, ethyl ester
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Melting Point

-22.1 °C
Record name CARFENTRAZONE-ETHYL
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Carfentrazone-ethyl as a Protoporphyrinogen Oxidase (PPO) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfentrazone-ethyl is a potent, post-emergence herbicide belonging to the triazolinone class, which is categorized under Group 14 (WSSA) and Group E (HRAC) herbicides. Its herbicidal activity stems from the specific inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key component in the chlorophyll (B73375) and heme biosynthetic pathways in plants. This inhibition leads to a rapid cascade of photodynamic events, culminating in membrane disruption and cell death. This technical guide provides a comprehensive overview of the biochemical mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes for a scientific audience.

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme that catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1] This reaction is the final common step in the biosynthesis of both chlorophylls, essential for photosynthesis, and hemes, which are vital for cellular respiration.[1] this compound exerts its herbicidal effects by acting as a potent inhibitor of this enzyme.[2] As a contact herbicide, it has limited translocation within the plant, leading to rapid necrosis of treated tissues, typically within hours of application, especially under sunny conditions.[2][3]

Biochemical Mechanism of Action

The primary mode of action of this compound is the competitive inhibition of protoporphyrinogen oxidase. The subsequent accumulation of the substrate, protoporphyrinogen IX, and its abnormal oxidation outside the normal enzymatic pathway are the direct causes of phytotoxicity.

Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound binds to the active site of the PPO enzyme, preventing the binding of its natural substrate, protoporphyrinogen IX. This blockage halts the production of protoporphyrin IX within the chloroplast's tetrapyrrole biosynthesis pathway.

Accumulation and Extracellular Oxidation of Protoporphyrinogen IX

The inhibition of PPO leads to the accumulation of protoporphyrinogen IX within the chloroplast stroma. This excess PPGIX then diffuses out of the chloroplast and into the cytoplasm. In the cytoplasm, non-enzymatic oxidation of protoporphyrinogen IX to protoporphyrin IX occurs.

Generation of Reactive Oxygen Species (ROS) and Membrane Damage

Protoporphyrin IX is a highly effective photosensitizing molecule. In the presence of light and molecular oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).[3] This singlet oxygen rapidly initiates lipid peroxidation of cellular membranes, including the plasma membrane and tonoplast. The peroxidation of membrane lipids leads to a loss of membrane integrity, causing cellular leakage, rapid desiccation, and ultimately, cell death.[2] The visible symptoms of this process are wilting, chlorosis, and necrosis of the treated plant tissues.[4]

This compound Mechanism of Action cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen PPGIX PPGIX Porphobilinogen->PPGIX Multiple Steps PPO_Enzyme PPO Enzyme PPGIX->PPO_Enzyme Substrate PPGIX_leaked Protoporphyrinogen IX PPGIX->PPGIX_leaked Leakage PPIX_Chloroplast PPIX_Chloroplast PPO_Enzyme->PPIX_Chloroplast Protoporphyrin IX Chlorophyll_Heme Chlorophyll_Heme PPIX_Chloroplast->Chlorophyll_Heme Chlorophyll & Heme PPIX_Cytoplasm Protoporphyrin IX PPGIX_leaked->PPIX_Cytoplasm Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) PPIX_Cytoplasm->ROS Photosensitization Light_O2 Light + O2 Light_O2->ROS Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage This compound This compound This compound->PPO_Enzyme Inhibition

Caption: Biochemical pathway of PPO inhibition by this compound.

Quantitative Data on PPO Inhibition

The inhibitory activity of this compound on PPO is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Plant SpeciesEnzymeIC50 (nM)Reference
Amaranthus tuberculatusPPO2211University of São Paulo Thesis
Alopecurus myosuroidesPPO2>1000University of São Paulo Thesis
Setaria italicaPPO2>1000University of São Paulo Thesis

Note: The data from the University of São Paulo thesis indicates that the PPO2 enzyme from the monocot species Alopecurus myosuroides and Setaria italica was significantly less sensitive to this compound compared to the dicot species Amaranthus tuberculatus.

Experimental Protocols

The following sections outline the methodologies for key experiments related to the study of this compound's mechanism of action.

Protoporphyrinogen Oxidase (PPO) Activity Assay

This protocol is adapted from methodologies frequently cited in herbicide research, such as those by Dayan and Duke.

Objective: To determine the in vitro inhibitory effect of this compound on PPO activity.

Materials:

  • Plant tissue (e.g., leaves of a susceptible weed species)

  • Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT)

  • Assay buffer (e.g., 0.1 M HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM DTT)

  • Protoporphyrinogen IX (substrate)

  • This compound solutions of varying concentrations

  • Spectrofluorometer

  • Centrifuge

  • Homogenizer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 1,000 x g) to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes containing PPO.

    • Resuspend the pellet in a minimal volume of extraction buffer. This is the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • PPO Inhibition Assay:

    • Prepare reaction mixtures in microplate wells or cuvettes containing the assay buffer.

    • Add a known amount of the enzyme extract to each well.

    • Add different concentrations of this compound (or a solvent control) to the respective wells and pre-incubate for a short period.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm. The rate of fluorescence increase is proportional to the PPO activity.

    • Calculate the percent inhibition for each this compound concentration relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PPO Inhibition Assay Workflow Plant_Tissue Plant Tissue Homogenization Homogenize in Extraction Buffer Plant_Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Pellet Resuspend Pellet (Enzyme Extract) Centrifugation2->Pellet Add_Enzyme Add Enzyme Extract Pellet->Add_Enzyme Assay_Setup Prepare Assay Buffer in Microplate Assay_Setup->Add_Enzyme Add_Inhibitor Add this compound (or Control) Add_Enzyme->Add_Inhibitor Add_Substrate Add PPGIX Substrate Add_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 405 nm, Em: 630 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for the PPO inhibition assay.

Conclusion

This compound is a highly effective herbicide that acts through the potent and specific inhibition of protoporphyrinogen oxidase. The resulting accumulation of protoporphyrinogen IX and its subsequent photo-activated conversion to the cytotoxic protoporphyrin IX leads to rapid and irreversible damage to plant cell membranes. Understanding the intricate details of this mechanism, supported by quantitative kinetic data and robust experimental protocols, is paramount for the development of new herbicidal molecules, the management of herbicide resistance, and a deeper comprehension of fundamental plant biochemical pathways. The information presented in this guide serves as a foundational resource for researchers and scientists working in these fields.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carfentrazone-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for the herbicide Carfentrazone-ethyl. The information is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and study of agrochemicals.

Introduction to this compound

This compound is a potent, selective, post-emergence herbicide used for the control of a wide range of broadleaf weeds in various crops, including cereals, corn, and rice.[1][2] It belongs to the aryl triazolinone class of herbicides and is a Group 14 (USA) or Group G (global) herbicide.[3] Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways.[2][3]

Synthesis of this compound

Several synthetic routes for this compound have been developed, with the most common being a two-step process involving a diazo arylation reaction followed by esterification, and a more streamlined "one-pot" synthesis. A newer, more efficient method based on the Heck reaction has also been reported.

Two-Step Synthesis: Diazo Arylation and Esterification

This traditional method involves two distinct chemical transformations:

Step 1: Diazo Arylation

The first step is a diazo arylation reaction between 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one and acrylic acid. This reaction forms the intermediate, 2-chloro-3-[2-chloro-5-(difluoromethyl-dihydro-methyl-oxo-triazolyl)-fluorophenyl]propionic acid.[4]

Step 2: Esterification

The resulting propionic acid intermediate is then subjected to an esterification reaction with ethanol (B145695) in the presence of an acidic catalyst, such as concentrated sulfuric acid, to yield this compound.[4]

Experimental Protocol: Two-Step Synthesis (Esterification Step)

  • Reactants:

    • 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid (100 g)

    • Concentrated sulfuric acid (5 g)

    • Toluene (400 mL)

    • Absolute ethanol (50 g)

  • Procedure:

    • Combine the propionic acid intermediate, concentrated sulfuric acid, toluene, and absolute ethanol in a 1000 mL reaction flask.

    • Heat the mixture and maintain at 100°C for 1 hour.

    • After the reaction, treat the mixture with activated carbon (5 g).

    • Filter the mixture and wash the filtrate sequentially with water (200 mL), 5% sodium bicarbonate solution (2 x 200 mL), 0.5% dilute hydrochloric acid (200 mL), and finally with water (200 mL).

    • Evaporate the solvent under atmospheric pressure to obtain the viscous liquid product.

  • Yield: 98 g of this compound.

One-Pot Synthesis via Diazotization and Meerwein Arylation

A more efficient, one-pot synthesis has been developed, which combines the diazotization and Meerwein arylation reactions in a single process.

This method utilizes 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazoline-5-ketone as the starting material, with tert-butyl nitrite (B80452) as the diazotization reagent and cuprous chloride as the catalyst. The reaction is carried out in a solvent such as acetonitrile (B52724) or butanone.[5]

Experimental Protocol: One-Pot Synthesis

  • Reactants:

    • Acetonitrile (32.4 g, 790 mmol)

    • 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one (10.5 g, 35.9 mmol)

    • Cuprous chloride (2.50 g, 25.1 mmol)

    • Concentrated hydrochloric acid (11.8 g, 120 mmol)

    • Ethyl acrylate (B77674) (49.4 g, 494 mmol)

    • tert-Butyl nitrite (5.6 g, 53.9 mmol)

  • Procedure:

    • Add acetonitrile to a 250 mL three-necked flask and cool to -5 to 0°C under a nitrogen atmosphere.

    • Add the triazolinone starting material and cuprous chloride to the flask.

    • Slowly add concentrated hydrochloric acid dropwise over 20 minutes while stirring.

    • Add ethyl acrylate to the reaction mixture.

    • Control the temperature at 0-5°C and add tert-butyl nitrite dropwise over 2.5 hours.

    • Stir the reaction mixture for an additional hour.

    • Recover the solvent and unreacted ethyl acrylate by atmospheric distillation.

    • Dilute the residue with ethyl acetate (B1210297) and filter to recover the cuprous chloride.

    • Evaporate the remaining impurities at a temperature of 110-125°C and a pressure of 15-20 mmHg to obtain the final product.

  • Yield and Purity: This method has been reported to produce this compound with a yield of up to 99.3% and a purity of 92.0%.[6]

Synthesis via Heck Reaction

A newer and more efficient synthetic route for this compound has been developed based on the Heck reaction. This method is advantageous due to its mild reaction conditions, atom economy, and use of low-cost reagents.[7]

The general synthetic pathway involves the following key steps:[7]

  • Iodination: Starting with 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, an iodination reaction is performed to yield an intermediate.

  • Heck Coupling: The iodinated intermediate undergoes a Heck coupling reaction with ethyl acrylate.

  • Oxidative Addition-Elimination: The product from the Heck coupling is then subjected to an oxidative addition-elimination reaction.

  • Reduction: The final step is a reduction to yield this compound.

A detailed experimental protocol for this specific synthesis is not widely available in the public domain. However, the general principles of the Heck reaction involve the palladium-catalyzed coupling of an unsaturated halide with an alkene.[8][9][10]

Chemical Properties of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₄Cl₂F₃N₃O₃[1]
Molecular Weight 412.2 g/mol [1]
Appearance Viscous yellow liquid[2]
Melting Point -22.1°C[2]
Vapor Pressure 1.6 x 10⁻⁵ Pa (at 25°C)[2]
Water Solubility 12 mg/L (at 20°C), 22 mg/L (at 25°C)[1]
Log K_ow_ (Octanol-Water Partition Coefficient) 3.36[11]
Hydrolytic Half-life (DT₅₀) 3.6 hours (pH 9), 8.6 days (pH 7), Stable (pH 5)[1]
Aqueous Photolytic Half-life (DT₅₀) 8 days[1]
Soil Half-life 1-2 days[12]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's herbicidal activity stems from its ability to inhibit the enzyme protoporphyrinogen oxidase (PPO).[2][3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll and heme.[13]

The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX (Proto IX) in the plant cells.[7] This excess Proto IX, in the presence of light and oxygen, generates highly reactive singlet oxygen species.[14] These reactive oxygen species cause rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death and necrosis of the plant tissue.[3][7]

G cluster_inhibition Carfentrazone This compound PPO Protoporphyrinogen Oxidase (PPO) Carfentrazone->PPO Inhibits ProtoIX_acc Protoporphyrinogen IX Accumulation Chlorophyll_Heme Chlorophyll & Heme Synthesis PPO->Chlorophyll_Heme Catalyzes ROS Reactive Oxygen Species (¹O₂) ProtoIX_acc->ROS Leads to Light_O2 Light + O₂ Light_O2->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Membrane_Disruption Cell Membrane Disruption Lipid_Perox->Membrane_Disruption Cell_Death Cell Death & Necrosis Membrane_Disruption->Cell_Death

Caption: Mechanism of action of this compound.

Degradation

This compound degrades relatively quickly in the environment through hydrolysis and photolysis. The primary degradation product is carfentrazone-chloropropionic acid. This initial metabolite is further broken down into other compounds, including carfentrazone-cinnamic, -propionic, and -benzoic acids, as well as 3-(hydroxymethyl)-carfentrazone-benzoic acid. While this compound itself is not persistent, some of its degradation products can be more persistent in the environment.

Experimental Protocols: Analysis and Characterization

The purity of this compound and the quantification of its residues and metabolites in various matrices are typically determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of this compound and its metabolites in soil and other environmental samples.

Experimental Protocol: GC-MS Analysis of this compound in Soil

  • Sample Preparation:

    • Extract the soil sample with an appropriate solvent mixture.

    • Concentrate the extract.

    • Derivatize the acidic metabolites using diazomethane/ether followed by pyridine (B92270) and acetic anhydride (B1165640) to convert them to their methyl esters.

    • Perform a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge.[6]

  • GC-MS Parameters:

    • Column: HP-5 capillary column (5% phenyl methyl silicone) or equivalent.

    • Injector Temperature: Typically around 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds of interest.

    • Detector: Mass Selective Detector (MSD) operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantitation:

    • Prepare a calibration curve using certified reference standards of this compound and its metabolites.

    • The limit of quantitation (LOQ) is typically in the low parts per billion (ppb) range.

G start Soil Sample extraction Solvent Extraction start->extraction concentration1 Concentration extraction->concentration1 derivatization Derivatization (Diazomethane/Pyridine/ Acetic Anhydride) concentration1->derivatization cleanup Solid-Phase Extraction (Silica Gel) derivatization->cleanup concentration2 Final Concentration cleanup->concentration2 analysis GC-MS Analysis concentration2->analysis

Caption: GC-MS sample preparation workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound, particularly for its enantioselective separation.

Experimental Protocol: Enantioselective HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral column, such as an amylose (B160209) tris[(S)-alpha-methylbenzylcarbamate] (Chiralpak AS) column, is required for the separation of the enantiomers.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2, v/v) is commonly used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 248 nm.

  • Quantitation: The limit of detection (LOD) and limit of quantitation (LOQ) are determined by fortifying blank samples with known amounts of the enantiomers.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic routes, including the traditional two-step method, the efficient one-pot synthesis, and the newer Heck reaction-based approach, offer various options for its production. A thorough understanding of its physicochemical properties, mechanism of action as a PPO inhibitor, and degradation pathways is crucial for its effective and safe use in agriculture. The provided experimental protocols for analytical methods such as GC-MS and HPLC serve as a valuable starting point for researchers involved in the analysis and characterization of this important herbicide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carfentrazone-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfentrazone-ethyl is a selective, post-emergence herbicide belonging to the aryl triazolinone class of chemicals.[1] It is primarily used for the control of broadleaf weeds in various crops. Its mode of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, synthesis, and analytical methods for its detection, tailored for a scientific audience.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and for the development of analytical methods. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
Common Name This compound[1]
IUPAC Name ethyl 2-chloro-3-[2-chloro-4-fluoro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl]propionate[1]
CAS Registry Number 128639-02-1[1]
Molecular Formula C15H14Cl2F3N3O3[1]
Molecular Weight 412.2 g/mol [1]
Physical State Viscous yellow to orange liquid[1][3]
Odor Faint petroleum odor[3]
Melting Point -22.1 °C[3][4]
Boiling Point 350-355 °C[1][3]
Density 1.457 g/cm³ (at 20 °C)[1][3]
Vapor Pressure 1.6 x 10⁻² mPa (at 20 °C)[1]
Flash Point 229 °C[1]
Solubility
SolventSolubilityTemperature (°C)Reference
Water 12 µg/mL20[1][3]
22 µg/mL25[1][3]
23 µg/mL30[1][3]
Acetone Miscible23[1][3]
Ethanol Miscible23[1][3]
Ethyl Acetate Miscible23[1][3]
Methylene Chloride Miscible23[1][3]
Toluene 0.9 g/mL20[3]
Hexane 0.03 g/mL20[3]
Partition and Dissociation Constants
PropertyValueReference
Octanol-Water Partition Coefficient (log Kow) 3.36[5]
Dissociation Constant (pKa) Does not dissociate[5]

Experimental Protocols

The determination of the physical and chemical properties of a substance like this compound follows standardized international guidelines to ensure consistency and reliability of the data. The following sections outline the general principles of the methodologies typically employed.

Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the Column Elution Method for substances with low solubility.

  • Principle: A micro-column is packed with an inert carrier material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a plateau, it is considered to be the saturation concentration, i.e., the water solubility.

  • Apparatus: A micro-column with an inert support (e.g., glass wool, quartz sand), a pump for constant water flow, and a fraction collector.

  • Procedure:

    • The support material is coated with this compound.

    • The coated material is packed into the micro-column.

    • Water is pumped through the column at a constant, low flow rate.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of this compound in each fraction is determined using a suitable analytical method (e.g., HPLC-UV).

    • The concentration is plotted against the volume of eluate. The plateau of this curve represents the water solubility.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using the Gas Saturation Method .

  • Principle: A stream of an inert gas (e.g., nitrogen) is passed through or over the test substance at a known flow rate and temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated using the ideal gas law.

  • Apparatus: A temperature-controlled chamber, a system for providing a constant flow of inert gas, a sample boat or saturator column, and a trapping system to collect the vaporized substance.

  • Procedure:

    • A known amount of this compound is placed in the sample boat.

    • A controlled flow of inert gas is passed over the sample at a constant temperature.

    • The vaporized substance is trapped in a suitable absorbent or by condensation at a low temperature.

    • The quantity of the trapped substance is determined analytically.

    • The vapor pressure is calculated based on the mass of the substance, the volume of gas passed, and the temperature.

Octanol-Water Partition Coefficient (OECD Guideline 117)

The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate. For this compound, the High-Performance Liquid Chromatography (HPLC) Method is suitable.

  • Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its octanol-water partition coefficient. The logarithm of the retention time is linearly related to the log Kow. A calibration curve is generated using reference substances with known log Kow values.

  • Apparatus: A standard HPLC system with a pump, injector, a reversed-phase column (e.g., C18), and a UV detector.

  • Procedure:

    • A set of reference compounds with known log Kow values that bracket the expected log Kow of this compound are selected.

    • The retention times of the reference compounds are determined under isocratic elution conditions.

    • A calibration graph of log Kow versus the logarithm of the retention time (or capacity factor) is plotted.

    • The retention time of this compound is determined under the same HPLC conditions.

    • The log Kow of this compound is then determined by interpolation from the calibration graph.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial for the biosynthesis of both chlorophyll in plants and heme in animals. The inhibition of PPO leads to a cascade of events resulting in rapid cell death in susceptible plants.

The signaling pathway for PPO inhibition is illustrated below:

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ProtoIX_gen Protoporphyrinogen IX Glutamate->ProtoIX_gen Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ProtoIX_gen->PPO ProtoIX_gen_cyto Protoporphyrinogen IX ProtoIX_gen->ProtoIX_gen_cyto Accumulates and leaks out ProtoIX Protoporphyrin IX PPO->ProtoIX Chlorophyll Chlorophyll ProtoIX->Chlorophyll Heme Heme ProtoIX->Heme ProtoIX_cyto Protoporphyrin IX ProtoIX_gen_cyto->ProtoIX_cyto Oxidation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ProtoIX_cyto->ROS Light Membrane Cell Membrane ROS->Membrane Lipid_Peroxidation Lipid Peroxidation Membrane->Lipid_Peroxidation Damage Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Carfentrazone This compound Carfentrazone->PPO Inhibits

PPO Inhibition Signaling Pathway

Experimental Workflows

Synthesis of this compound

The synthesis of this compound typically involves a multi-step chemical process. A common route is through a diazotization followed by a Meerwein arylation reaction.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Material: 1-(5-amino-4-chloro-2-fluorophenyl)- 4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one diazotization Diazotization start->diazotization meerwein Meerwein Arylation with Acrylic Acid diazotization->meerwein intermediate Intermediate: 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)- 4,5-dihydro-3-methyl-5-oxo-1H-1,2,4- triazol-1-yl]-4-fluorophenyl}propionic acid meerwein->intermediate esterification Esterification with Ethanol intermediate->esterification product Final Product: This compound esterification->product

Synthesis Workflow of this compound
Analytical Workflow for Residue Analysis

The determination of this compound residues in environmental samples like soil and water is crucial for monitoring its environmental fate. A typical analytical workflow involves extraction, cleanup, and instrumental analysis.

Analytical_Workflow cluster_analysis Residue Analysis of this compound sample Environmental Sample (Soil or Water) extraction Solvent Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup concentration Concentration cleanup->concentration analysis Instrumental Analysis (GC-MS or HPLC-UV) concentration->analysis quantification Data Analysis and Quantification analysis->quantification

Analytical Workflow for Residue Analysis

Stability and Degradation

This compound is relatively unstable in the environment and undergoes degradation through several pathways.

  • Hydrolysis: It is susceptible to hydrolysis, with the rate being pH-dependent. It is more stable in acidic conditions (pH 5) and degrades rapidly in alkaline conditions (pH 9).[3][6] The primary hydrolysis product is carfentrazone-chloropropionic acid.[2]

  • Photolysis: this compound can also be degraded by sunlight, particularly in water.[1]

  • Soil Metabolism: In soil, it is rapidly degraded by microbial action.[5][6] The half-life in soil is typically short, ranging from a few hours to a couple of days.[6]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound, its mode of action, and methodologies for its synthesis and analysis. The provided data and workflows offer a valuable resource for researchers, scientists, and professionals in the fields of agrochemical development, environmental science, and toxicology. The understanding of these fundamental properties is essential for the safe and effective use of this herbicide and for assessing its environmental impact.

References

The Discovery and Development of Carfentrazone-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibiting Herbicide

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the herbicide Carfentrazone-ethyl. Developed by FMC Corporation, this compound is a potent, post-emergence herbicide belonging to the triazolinone class of chemistry. It is a widely used herbicide for the control of a broad spectrum of broadleaf weeds in various crops. This document details its synthesis, mode of action through the inhibition of protoporphyrinogen oxidase (PPO), toxicological profile, and environmental fate. Quantitative data on its efficacy and toxicity are presented in structured tables, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized through diagrams to provide a clear understanding of its biochemical and developmental aspects for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound was discovered and developed by FMC Corporation, a leading agricultural sciences company. It was first introduced in 1997 and registered for use in the United States in 1998[1]. As a member of the aryl-triazoline herbicide group, it provided a new tool for growers to manage difficult-to-control broadleaf weeds[2].

The development of this compound was driven by the need for effective herbicides with a different mode of action to combat the growing issue of weed resistance to other herbicide classes. Its rapid action and effectiveness at low use rates made it a valuable addition to integrated weed management programs.

Chemical Synthesis

The synthesis of this compound has been described in several patents. A common method involves a multi-step process[3][4][5]. The key steps generally include:

  • Diazotization and Meerwein Arylation: The synthesis often starts with the diazotization of an aniline (B41778) derivative, followed by a Meerwein arylation reaction with an acrylate (B77674). For instance, 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one can be used as a starting material[3][5].

  • Esterification: The resulting intermediate is then esterified with ethanol (B145695) to yield the final this compound product[4].

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on patented synthesis methods[3][4][5].

Materials:

  • 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one

  • Acetonitrile (solvent)

  • Cuprous chloride (catalyst)

  • Concentrated hydrochloric acid

  • Ethyl acrylate

  • tert-Butyl nitrite (B80452) (diazotization reagent)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • In a reaction flask, dissolve 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one and cuprous chloride in acetonitrile.

  • Cool the mixture to 0-5°C and slowly add concentrated hydrochloric acid.

  • Add ethyl acrylate to the reaction mixture.

  • Slowly add tert-butyl nitrite dropwise while maintaining the temperature at 0-5°C.

  • After the addition is complete, stir the reaction mixture for a specified time.

  • Recover the solvent and unreacted ethyl acrylate by distillation.

  • Dilute the residue with ethyl acetate and filter to recover the cuprous chloride catalyst.

  • Purify the product by evaporating impurities under reduced pressure to obtain this compound.

Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), which is classified under Group 14 (HRAC) or Group E (WSSA) of the herbicide mode of action classification[2]. PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.

The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX. This abnormally high concentration of protoporphyrin IX, a potent photosensitizer, generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid cell death, which manifests as necrosis and desiccation of the treated plant tissues[6].

Signaling Pathway of PPO Inhibition

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps Protoporphyrinogen_IX_chloro Protoporphyrinogen IX ALA->Protoporphyrinogen_IX_chloro Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulation) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leaks out Protoporphyrin_IX_chloro Protoporphyrin IX PPO->Protoporphyrin_IX_chloro Mg_Chelatase Mg-Chelatase Protoporphyrin_IX_chloro->Mg_Chelatase Chlorophyll Chlorophyll Mg_Chelatase->Chlorophyll Auto_oxidation Light, O2 (Auto-oxidation) Protoporphyrinogen_IX_cyto->Auto_oxidation Protoporphyrin_IX_cyto Protoporphyrin IX (Photosensitizer) ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS generates Membrane_Damage Lipid Peroxidation & Membrane Disruption ROS->Membrane_Damage causes Cell_Death Cell Death Membrane_Damage->Cell_Death leads to Carfentrazone This compound Carfentrazone->PPO Inhibits

Caption: PPO Inhibition Pathway by this compound.

Quantitative Data

Table 1: Toxicological Profile of this compound
EndpointSpeciesValueReference(s)
Acute Oral LD50Rat>5000 mg/kg bw[7]
Acute Dermal LD50Rat>4000 mg/kg bw[7]
Acute Inhalation LC50Rat>5.09 mg/L[7]
Eye IrritationRabbitMinimally irritating[8]
Skin IrritationRabbitNon-irritating[8]
Skin SensitizationGuinea PigNot a sensitizer[9]
Chronic Toxicity NOAEL (2-year)Rat3 mg/kg bw/day[10]
CarcinogenicityRat, MouseNot likely to be carcinogenic to humans[4][9]
Reproductive Toxicity NOAELRatNo adverse effects on reproduction[10]
Developmental Toxicity NOAELRat, RabbitNo adverse effects on development[10]
Table 2: Efficacy of this compound on Various Weed Species
Weed Species (Common Name)Application Rate (g a.i./ha)Efficacy (%)Reference(s)
Kochia (Kochia scoparia)Recommended rates99[11]
Velvetleaf (Abutilon theophrasti)20 - 30>90[12]
Common lambsquarters (Chenopodium album)20 - 30>90[12]
Redroot pigweed (Amaranthus retroflexus)20 - 30>90[12]
Water hyacinth (Eichhornia crassipes)86.2 - 116.3 (EC90)90[13]
Water lettuce (Pistia stratiotes)26.9 - 33.0 (EC90)90[13]
Giant salvinia (Salvinia molesta)79.1 (EC90)90[13]

Experimental Protocols

Herbicide Bioassay for Efficacy Evaluation

This protocol describes a general method for assessing the efficacy of this compound on target weed species in a controlled environment.

Materials:

  • Seeds of target weed species (e.g., Velvetleaf, Kochia)

  • Potting soil mix

  • Pots or trays

  • This compound formulation

  • Spray chamber or calibrated hand sprayer

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

Procedure:

  • Planting: Sow seeds of the target weed species in pots filled with potting mix.

  • Growth: Place the pots in a growth chamber or greenhouse and allow the plants to grow to a specific stage (e.g., 2-4 leaf stage).

  • Herbicide Application: Prepare different concentrations of this compound. Apply the herbicide solutions to the plants using a spray chamber or calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Incubation: Return the treated plants to the growth chamber or greenhouse.

  • Evaluation: Assess the herbicidal effects at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Efficacy is typically evaluated by visual injury ratings (on a scale of 0-100%, where 0 is no injury and 100 is complete death) and by measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control.

  • Data Analysis: Calculate the effective dose required to cause 50% or 90% inhibition (ED50 or ED90) using dose-response analysis.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on the PPO enzyme.

Materials:

  • Plant tissue (e.g., etiolated barley shoots) as a source of PPO

  • Extraction buffer (e.g., Tris-HCl buffer with additives like DTT and PVPP)

  • Protoporphyrinogen IX (substrate)

  • This compound solutions of varying concentrations

  • Spectrophotometer or spectrofluorometer

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in cold extraction buffer. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

  • Assay Reaction: In a reaction vessel, combine the enzyme extract, buffer, and different concentrations of this compound.

  • Initiation: Start the reaction by adding the substrate, protoporphyrinogen IX.

  • Measurement: Monitor the formation of protoporphyrin IX over time by measuring the increase in absorbance or fluorescence at a specific wavelength.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PPO enzyme activity.

Experimental Workflow

The development of a new herbicide like this compound follows a rigorous and lengthy process from initial discovery to commercialization.

Herbicide_Development_Workflow Discovery Discovery & Synthesis (Lead Identification) Screening Primary Screening (In vitro & Greenhouse) Discovery->Screening High-throughput screening Field_Trials Secondary Screening & Field Trials Screening->Field_Trials Promising candidates Tox_Studies Toxicology & Environmental Fate Studies Field_Trials->Tox_Studies Efficacious compounds Formulation Formulation Development Field_Trials->Formulation Registration Regulatory Submission & Registration Tox_Studies->Registration Formulation->Registration Commercialization Commercialization & Market Launch Registration->Commercialization Approval

References

Toxicological Profile of Carfentrazone-ethyl on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the ecotoxicological effects and underlying mechanisms of the herbicide carfentrazone-ethyl on a range of non-target species. This guide is intended for researchers, scientists, and professionals in drug development and environmental safety.

This compound is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various agricultural and aquatic environments. Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways.[1][2] While effective in targeting weeds, it is crucial to understand its potential impact on non-target organisms to ensure its safe and sustainable use. This technical guide provides a comprehensive toxicological profile of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Mammalian Toxicity

This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[3][4] The primary target organs identified in repeat-dose studies are the liver and the blood, consistent with its PPO-inhibiting mode of action which can interfere with heme biosynthesis in mammals.[4][5]

Table 1: Mammalian Toxicity of this compound

SpeciesEndpointValue (mg/kg bw/day unless otherwise specified)Reference
RatAcute Oral LD50>5000[3]
RatAcute Dermal LD50>4000[3]
RatAcute Inhalation LC50>5.09 mg/L[3]
Rat21-day Dermal ToxicityNo systemic toxicity up to 1000[4][5]
RatAcute Neurotoxicity NOAEL500[6]
Rat2-Year Chronic Toxicity NOAEL3[3]
DogSubchronic Toxicity LOAEL150 (based on decreased body weight gain and increased urinary porphyrins)[7]

Experimental Protocol: Mammalian Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity of this compound is typically assessed using a stepwise procedure with a limited number of animals. The substance is administered orally by gavage in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a 14-day period. The LD50 is calculated as the statistical estimate of the dose that is lethal to 50% of the animals tested.

Avian Toxicity

Studies on avian species indicate that this compound is practically non-toxic on both an acute and sub-acute dietary basis.[1][2]

Table 2: Avian Toxicity of this compound

SpeciesEndpointValue (mg/kg diet unless otherwise specified)Reference
Bobwhite QuailAcute Oral LD50>2250 mg/kg bw[8]
Mallard DuckDietary LC50>5620[8]
Bobwhite QuailAvian Reproduction NOEC19 mg/kg bw/day[9]

Experimental Protocol: Avian Acute Oral Toxicity (as per OECD Guideline 223)

This test is conducted to determine the acute oral toxicity of a substance to birds. The test substance is administered in a single oral dose to birds that have been fasted. The birds are then observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 is determined from the observed mortalities.

Aquatic Toxicity

The toxicity of this compound to aquatic organisms varies, with aquatic plants being particularly sensitive. It is classified as moderately toxic to freshwater fish and ranges from moderately toxic to practically non-toxic to freshwater invertebrates.[1]

Table 3: Aquatic Toxicity of this compound

SpeciesEndpointValue (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC501.6 - 43 (depending on species)[8]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC501.6 - 43 (depending on species)[8]
Daphnia magna (Water Flea)48-hour EC50>9.8[10]
Mysid Shrimp96-hour LC501.17[10]
Eastern Oyster96-hour EC502.30[10]
Freshwater Algae (Selenastrum capricornutum)72-hour ErC500.787[11]
Duckweed (Lemna gibba)14-day EC500.0057[8]
Fish Early Life StageChronic NOEC0.059[12]
Daphnia magna ReproductionChronic NOEC2.2[12]

Experimental Protocol: Fish Acute Toxicity Test (as per OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period (96-hr LC50). Fish are exposed to the test substance in a static or semi-static system. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

Terrestrial Invertebrate Toxicity

This compound has been shown to have low toxicity to terrestrial invertebrates such as earthworms and bees.

Table 4: Terrestrial Invertebrate Toxicity of this compound

SpeciesEndpointValueReference
Earthworm (Eisenia fetida)14-day LC50>500 mg/kg soil[13]
Earthworm (Eisenia fetida)Reproduction NOECNot specified, but sublethal oxidative stress observed at 0.05-5.0 µg/g soil[13]
Honeybee (Apis mellifera)Acute Contact LD50>200 µ g/bee [8]
Honeybee (Apis mellifera)Acute Oral LD50>35 µ g/bee [8]

Experimental Protocol: Earthworm Acute Toxicity Test (as per OECD Guideline 207)

This test evaluates the acute toxicity of substances to earthworms. Adult earthworms are exposed to the test substance mixed into an artificial soil. Mortality is assessed after 7 and 14 days, and the 14-day LC50 is calculated. Sub-lethal effects, such as changes in behavior and weight, are also observed.

Signaling Pathway and Experimental Workflows

Mode of Action: PPO Inhibition

This compound's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme is crucial for the synthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal pathway and is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid cell membrane disruption and ultimately, cell death.[5][14]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Carfentrazone This compound Carfentrazone->PPO Inhibition Chlorophyll_Heme Chlorophyll & Heme Synthesis Protoporphyrin_IX->Chlorophyll_Heme Normal Pathway ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation + Light Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: PPO Inhibition Signaling Pathway.

Experimental Workflow: Aquatic Ecotoxicity Testing

The assessment of aquatic toxicity typically follows a tiered approach, starting with acute tests on sensitive indicator species from different trophic levels (algae, invertebrates, and fish).

Aquatic_Toxicity_Workflow start Start: Assess Aquatic Toxicity algae_test Algae Growth Inhibition Test (OECD 201) start->algae_test daphnia_test Daphnia sp. Acute Immobilisation Test (OECD 202) start->daphnia_test fish_test Fish Acute Toxicity Test (OECD 203) start->fish_test acute_results Evaluate Acute Toxicity Data (EC50, LC50) algae_test->acute_results daphnia_test->acute_results fish_test->acute_results chronic_testing Chronic Toxicity Testing Required? acute_results->chronic_testing fish_els Fish Early-life Stage Test (OECD 210) chronic_testing->fish_els Yes daphnia_repro Daphnia Reproduction Test (OECD 211) chronic_testing->daphnia_repro Yes risk_assessment Comprehensive Risk Assessment chronic_testing->risk_assessment No fish_els->risk_assessment daphnia_repro->risk_assessment end End risk_assessment->end

Caption: Aquatic Ecotoxicity Testing Workflow.

Experimental Workflow: Terrestrial Ecotoxicity Testing

Terrestrial ecotoxicity assessment involves evaluating the effects on key soil organisms and beneficial insects.

Terrestrial_Toxicity_Workflow start Start: Assess Terrestrial Toxicity earthworm_acute Earthworm Acute Toxicity Test (OECD 207) start->earthworm_acute bee_contact Honeybee Acute Contact Toxicity (OECD 214) start->bee_contact bee_oral Honeybee Acute Oral Toxicity (OECD 213) start->bee_oral acute_results Evaluate Acute Toxicity Data (LC50, LD50) earthworm_acute->acute_results bee_contact->acute_results bee_oral->acute_results chronic_testing Chronic Toxicity Testing Required? acute_results->chronic_testing earthworm_repro Earthworm Reproduction Test (OECD 222) chronic_testing->earthworm_repro Yes risk_assessment Comprehensive Risk Assessment chronic_testing->risk_assessment No earthworm_repro->risk_assessment end End risk_assessment->end

References

Environmental Fate and Degradation of Carfentrazone-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfentrazone-ethyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops. Its environmental fate, including its persistence and degradation pathways, is a critical aspect of its overall safety and toxicological profile. This technical guide provides an in-depth overview of the environmental degradation of this compound through hydrolysis, photolysis, and metabolism in soil and aquatic environments. The information is compiled from various scientific studies and regulatory documents to serve as a comprehensive resource for professionals in research and development.

Data Presentation: Degradation Kinetics of this compound

The degradation of this compound is influenced by several environmental factors, primarily pH, light, and microbial activity. The following tables summarize the quantitative data on its degradation half-life (DT50) under various conditions.

Table 1: Hydrolysis of this compound

pHTemperature (°C)Half-life (DT50)Reference
520-25Stable (>34 days)[1][2]
720-258.6 - 10.9 days[2]
920-253.36 - 5.1 hours[3]

Table 2: Photolysis of this compound in Water

ConditionpHHalf-life (DT50)NotesReference
Simulated Sunlight5~7.3 - 8.3 daysContinuous irradiation[4]
UV Irradiation7113 hoursSimilar to dark control (128 h)[3]

Table 3: Soil and Aquatic Metabolism of this compound

SystemConditionHalf-life (DT50)Reference
Soil (Aerobic)Field< 1.5 - 9.92 days[5][6]
Soil (Anaerobic)Laboratory1.0 - 1.1 days[4]
Flooded Rice Fields (Water)Field6.5 - 11.1 hours[3]
Flooded Rice Fields (Sediment)Field37.9 - 174 hours[3]
Water-Sediment System (Aerobic)Laboratory, 20°C0.25 - 0.37 days[4]
Pond WaterField83.0 hours[7]

Degradation Pathways

This compound undergoes degradation in the environment primarily through hydrolysis of the ethyl ester to form its main metabolite, carfentrazone-chloropropionic acid. This initial step is followed by further transformations. The major degradation pathways are illustrated below.

Hydrolytic and Metabolic Degradation Pathway

The primary degradation pathway of this compound in soil and water involves the cleavage of the ester linkage, followed by further modifications to the propionic acid side chain.

CE This compound CPA Carfentrazone-chloropropionic acid CE->CPA Hydrolysis CPA_OH 3-hydroxymethyl-carfentrazone-ethyl-chloropropionic acid CPA->CPA_OH Oxidative hydroxylation CA Carfentrazone-cinnamic acid CPA->CA Dehydrochlorination PA Carfentrazone-propionic acid CPA->PA Dechlorination BA Carfentrazone-benzoic acid CA->BA PA->BA BA_OH 3-hydroxymethyl-carfentrazone-benzoic acid BA->BA_OH Hydroxylation

Degradation pathway of this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments to determine the environmental fate of this compound, based on OECD guidelines and specific study descriptions.

Hydrolysis Study

This protocol is designed to determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values, following the principles of OECD Guideline 111.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare sterile aqueous buffer solutions (pH 4, 7, and 9) C Spike buffer solutions with This compound stock solution A->C B Prepare a stock solution of This compound (radiolabeled or non-labeled) B->C D Incubate samples in the dark at a constant temperature (e.g., 20-25°C) C->D E Set up parallel dark controls C->E F Collect samples at predetermined time intervals D->F E->F G Extract this compound and its degradation products F->G H Analyze extracts using a validated analytical method (e.g., HPLC, GC-MS) G->H I Determine concentration and calculate degradation rate (DT50) H->I

Workflow for a hydrolysis study.

Methodology:

  • Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. A stock solution of this compound (either radiolabeled or non-labeled) is prepared in a suitable solvent.

  • Incubation: The buffer solutions are spiked with the this compound stock solution to achieve a known initial concentration. The samples are then incubated in the dark at a constant temperature (e.g., 20-25°C). Dark controls are included to account for any non-photolytic degradation.

  • Sampling and Analysis: Aliquots are collected from the incubated solutions at specified time intervals. The samples are then extracted to isolate this compound and its hydrolysis products. The concentrations of the parent compound and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The degradation rate and the half-life (DT50) of this compound are calculated from the concentration-time data.

Photolysis Study

This protocol outlines the procedure to assess the photodegradation of this compound in water when exposed to a light source simulating natural sunlight, based on OECD Guideline 316.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare sterile aqueous buffer solution (e.g., pH 5) C Spike buffer solution with This compound A->C B Prepare a stock solution of This compound B->C D Expose samples to a light source simulating natural sunlight (e.g., Xenon lamp) C->D E Incubate parallel samples in the dark (dark control) C->E F Collect samples at specific time points D->F E->F G Extract and analyze for this compound and photoproducts F->G H Determine photodegradation rate and DT50 G->H

Workflow for a photolysis study.

Methodology:

  • Solution Preparation: A sterile aqueous buffer solution (e.g., at pH 5 where hydrolysis is minimal) is prepared. A stock solution of this compound is also prepared.

  • Exposure: The buffer solution is spiked with this compound. The test solutions are then exposed to a light source, such as a xenon arc lamp, that simulates the spectral distribution of natural sunlight. A parallel set of samples is incubated in the dark to serve as controls.

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time intervals. The concentration of this compound and its photoproducts is determined using a suitable analytical method.

  • Data Analysis: The rate of photodegradation is calculated by comparing the degradation in the irradiated samples to the dark controls, and the photolytic half-life (DT50) is determined.

Soil Metabolism Study

This protocol describes an aerobic soil metabolism study to evaluate the degradation and transformation of this compound in soil, following the principles of OECD Guideline 307.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Select and characterize representative soil types B Adjust soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity) A->B C Pre-incubate soil to stabilize microbial activity B->C D Apply this compound (radiolabeled) to soil samples C->D E Incubate in the dark at a constant temperature under aerobic conditions D->E F Trap evolved CO2 to measure mineralization E->F G Collect soil samples at various time intervals E->G I Analyze extracts and CO2 traps F->I H Extract parent compound and metabolites from soil G->H H->I J Determine degradation rate, metabolite formation, and mineralization I->J

Workflow for a soil metabolism study.

Methodology:

  • Soil Preparation: Representative soil types are collected and characterized (e.g., pH, organic matter content, texture). The soil moisture is adjusted to a specific level, and the soil is pre-incubated to allow for the stabilization of microbial activity.

  • Application and Incubation: Radiolabeled this compound is applied to the soil samples. The treated soil is then incubated in the dark at a constant temperature under aerobic conditions. Evolved carbon dioxide is trapped to quantify mineralization.

  • Sampling and Extraction: Soil samples are collected at various time intervals throughout the incubation period. The parent compound and its metabolites are extracted from the soil using appropriate solvents.

  • Analysis: The extracts and CO2 traps are analyzed to determine the concentrations of this compound and its degradation products, as well as the extent of mineralization.

  • Data Analysis: The degradation half-life (DT50) of this compound in soil, the rates of formation and decline of major metabolites, and the percentage of mineralization are calculated.

Conclusion

This compound is characterized by its rapid degradation in the environment, primarily through hydrolysis to carfentrazone-chloropropionic acid, which is then further metabolized by soil and aquatic microorganisms. Photolysis also contributes to its degradation in aqueous environments. The persistence of this compound itself is low; however, its primary metabolites can be more persistent. Understanding these degradation pathways and the factors that influence them is essential for a thorough environmental risk assessment and for the development of safe and effective herbicidal products. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to evaluate the environmental fate of this compound and similar compounds.

References

Technical Guide: Solubility of Carfentrazone-ethyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the herbicide carfentrazone-ethyl in various organic solvents. The information is compiled from publicly available data for use by researchers, scientists, and professionals in drug development and agricultural sciences. This document details quantitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the biochemical pathway associated with its mode of action.

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents, a critical consideration for formulation, analytical standard preparation, and environmental fate studies. The following table summarizes the available quantitative and qualitative solubility data.

Organic SolventTemperature (°C)Solubility (g/mL)Data TypeSource
Acetone23MiscibleQualitative[1]
Ethanol23MiscibleQualitative[1]
Ethyl Acetate23MiscibleQualitative[1]
Methanol23MiscibleQualitative[1]
Methylene Chloride23MiscibleQualitative[1]
Toluene (B28343)200.9Quantitative[2]
Toluene251.06 - 1.2*Quantitative[2]
Hexane200.03Quantitative[2]
Hexane250.05Quantitative[2]
Hexane300.05Quantitative[2]

*Note: Conflicting data exists for the solubility of this compound in toluene at 25°C, with sources reporting values of both 1.06 g/mL and 1.2 g/mL.[2]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound in the aforementioned organic solvents is not publicly available, a generally accepted scientific method, the shake-flask method , can be employed. This method is consistent with the principles outlined in guidelines such as those from the OECD for determining the solubility of chemical substances.

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:
  • This compound (analytical standard, purity >98%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Glass flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically resistant, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography with Mass Spectrometry (GC/MS)

Methodology:
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass flask containing a known volume of the organic solvent. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20°C, 25°C, or 30°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the flask to stand undisturbed at the constant temperature to let the excess solid settle.

    • To further separate the undissolved solid, centrifuge an aliquot of the suspension at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a volumetric flask. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC/MS method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Data Reporting:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • The solubility is typically expressed in grams per milliliter (g/mL) or milligrams per liter (mg/L).

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess this compound to organic solvent in a sealed flask equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate settle Allow excess solid to settle equilibrate->settle centrifuge Centrifuge to separate solid settle->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify using HPLC or GC/MS dilute->quantify report Report solubility in g/mL quantify->report

Workflow for determining the solubility of this compound.

Mode of Action: Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO)

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is a key component in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. In plants, the inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, which cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to cell death.

The following diagram illustrates the signaling pathway of PPO inhibition by this compound.

G Mechanism of Action of this compound cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition Inhibition cluster_effect Cellular Effects Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Leads to Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Carfentrazone This compound Carfentrazone->PPO Inhibits ROS Reactive Oxygen Species (ROS) Generation Accumulation->ROS With light & O2 Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Inhibition of PPO by this compound and subsequent cellular damage.

References

An In-Depth Technical Guide on the Mode of Action of Carfentrazone-ethyl on Plant Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carfentrazone-ethyl is a potent, post-emergence herbicide belonging to the triazolinone class, which is categorized as a WSSA (Weed Science Society of America) Group 14 herbicide.[1][2] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO) within the chlorophyll (B73375) and heme biosynthetic pathways.[1][3] This inhibition leads to a cascade of cytotoxic events, culminating in the rapid disruption of plant cell membranes and subsequent cell death. This technical guide provides a comprehensive overview of the mode of action of this compound, with a focus on its effects on plant cell membranes. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the relevant pathways and workflows.

The Core Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound's herbicidal activity is initiated by its inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme located in the chloroplasts of plant cells.[4][5] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a precursor for both chlorophyll and heme.[4]

The inhibition of PPO by this compound leads to the accumulation of its substrate, PPGIX, within the cell.[5] This excess PPGIX is then subject to non-enzymatic oxidation, resulting in the formation of protoporphyrin IX (Proto IX).[3]

Generation of Reactive Oxygen Species (ROS) and Lipid Peroxidation

The accumulated Protoporphyrin IX, in the presence of light, acts as a photosensitizer, transferring energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[3] These ROS are highly destructive to cellular components, particularly the polyunsaturated fatty acids that are abundant in cell membranes.[6]

The interaction of ROS with membrane lipids initiates a chain reaction known as lipid peroxidation.[6] This process degrades the lipids, leading to the formation of cytotoxic byproducts such as malondialdehyde (MDA), and compromises the structural integrity of the cell membrane.[6]

Disruption of Cell Membrane Integrity

The widespread lipid peroxidation caused by ROS results in a loss of membrane fluidity and an increase in membrane permeability.[6] This disruption of the cell membrane's integrity leads to the leakage of electrolytes and other cellular contents, causing rapid cellular dehydration and desiccation.[5] The visible symptoms of this compound application, such as wilting and necrosis, are a direct consequence of this extensive membrane damage.[2]

Quantitative Data on this compound's Effects

The efficacy of this compound can be quantified through various experimental assays. The following tables summarize key quantitative data related to its mode of action.

ParameterPlant SpeciesValueReference
PPO Inhibition
IC50Not specified in retrieved resultsData not available
Growth Inhibition
GR50Amaranthus tuberculatus (susceptible)Not explicitly stated, but a dose-response curve is available.[7]
EC90Eichhornia crassipes (Water hyacinth)86.2 - 116.3 g ai/ha[8]
EC90Pistia stratiotes (Water lettuce)26.9 - 33.0 g ai/ha[8]
EC90Salvinia minima (Water salvinia)79.1 g ai/ha[8]
Membrane Damage
Electrolyte LeakageNot specified in retrieved resultsData not available
Lipid Peroxidation
MDA ConcentrationNot specified in retrieved resultsData not available

Note: While specific IC50, electrolyte leakage, and MDA concentration values for this compound were not found in the provided search results, the protocols to determine these values are detailed below. The GR50 (concentration for 50% growth reduction) and EC90 (concentration for 90% control) values provide an indication of the herbicide's in-vivo efficacy.

Experimental Protocols

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on PPO activity.

5.1.1. Materials

  • Spinach leaves

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M sucrose, 1 mM EDTA, 5 mM MgCl₂, 0.1% BSA)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM DTT, 1 mM EDTA)

  • Protoporphyrinogen IX (substrate)

  • This compound solutions of varying concentrations

  • Spectrofluorometer

5.1.2. Protocol

  • Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold extraction buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to pellet intact chloroplasts. Resuspend the chloroplast pellet in a minimal volume of extraction buffer.

  • Enzyme Extraction: Lyse the chloroplasts by osmotic shock (resuspending in hypotonic buffer) and centrifuge at high speed to pellet the membranes. The supernatant contains the stromal PPO enzyme.

  • Enzyme Assay: In a microplate, combine the enzyme extract, assay buffer, and varying concentrations of this compound.

  • Initiate Reaction: Add protoporphyrinogen IX to each well to start the reaction.

  • Measurement: Measure the increase in fluorescence over time as protoporphyrinogen IX is converted to the fluorescent protoporphyrin IX. The rate of fluorescence increase is proportional to PPO activity.

  • Data Analysis: Plot the PPO activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage by quantifying the leakage of ions from treated plant tissues.

5.2.1. Materials

  • Leaf discs from treated and control plants

  • Deionized water

  • Conductivity meter

5.2.2. Protocol

  • Sample Collection: Collect leaf discs of a uniform size from plants treated with different concentrations of this compound and from untreated control plants.

  • Washing: Gently rinse the leaf discs with deionized water to remove any surface contaminants.

  • Incubation: Place the leaf discs in a known volume of deionized water and incubate at room temperature for a set period (e.g., 24 hours).

  • Initial Conductivity Measurement (C1): Measure the electrical conductivity of the water in each sample.

  • Total Ion Content Measurement (C2): Autoclave or boil the samples to kill the tissues and release all electrolytes. After cooling to room temperature, measure the final electrical conductivity.

  • Calculation: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This assay quantifies the level of lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a major byproduct.

5.3.1. Materials

  • Plant tissue (leaves)

  • Trichloroacetic acid (TCA) solution (e.g., 0.1% and 20%)

  • Thiobarbituric acid (TBA) solution (0.5% in 20% TCA)

  • Spectrophotometer

5.3.2. Protocol

  • Tissue Homogenization: Homogenize a known weight of plant tissue in 0.1% TCA solution.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cell debris.

  • Reaction with TBA: Mix the supernatant with an equal volume of TBA solution.

  • Incubation: Heat the mixture in a water bath at 95°C for 30 minutes.

  • Cooling and Centrifugation: Quickly cool the reaction tubes on ice and centrifuge to clarify the solution.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA complex) and 600 nm (for non-specific turbidity).

  • Calculation: Calculate the MDA concentration using the Beer-Lambert law, with an extinction coefficient of 155 mM⁻¹ cm⁻¹. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for turbidity.

Visualizations

Signaling Pathway of this compound's Mode of Action

This compound Mode of Action cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm PPGIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) PPGIX->PPO Proto_IX_enzymatic Protoporphyrin IX (for Chlorophyll/Heme) PPO->Proto_IX_enzymatic Accumulated_PPGIX Accumulated Protoporphyrinogen IX PPO->Accumulated_PPGIX Inhibited Carfentrazone This compound Inhibition Carfentrazone->Inhibition Leaked_PPGIX Leaked Protoporphyrinogen IX Accumulated_PPGIX->Leaked_PPGIX Proto_IX_nonenzymatic Protoporphyrin IX (Photosensitizer) Leaked_PPGIX->Proto_IX_nonenzymatic Non-enzymatic oxidation ROS Reactive Oxygen Species (¹O₂) Proto_IX_nonenzymatic->ROS + O₂ Light Light Energy Light->Proto_IX_nonenzymatic Oxygen O₂ Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane Cell Membrane Membrane->Lipid_Peroxidation Membrane_Disruption Membrane Disruption Lipid_Peroxidation->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: this compound inhibits PPO, leading to ROS production and cell death.

Experimental Workflow for PPO Inhibition Assay

PPO Inhibition Assay Workflow Start Start: Spinach Leaves Homogenize Homogenize in Extraction Buffer Start->Homogenize Filter_Centrifuge Filter & Centrifuge (low speed) Homogenize->Filter_Centrifuge Chloroplast_Pellet Isolate Chloroplast Pellet Filter_Centrifuge->Chloroplast_Pellet Lyse_Centrifuge Lyse & Centrifuge (high speed) Chloroplast_Pellet->Lyse_Centrifuge Enzyme_Extract Collect Supernatant (PPO Enzyme Extract) Lyse_Centrifuge->Enzyme_Extract Prepare_Plate Prepare Microplate: Enzyme + Buffer + This compound Enzyme_Extract->Prepare_Plate Add_Substrate Add Substrate (Protoporphyrinogen IX) Prepare_Plate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetics) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate IC50 Measure_Fluorescence->Analyze_Data End End: IC50 Value Analyze_Data->End

Caption: Workflow for determining the IC50 of PPO inhibitors.

Experimental Workflow for Electrolyte Leakage Assay

Electrolyte Leakage Assay Workflow Start Start: Treated Leaf Discs Wash Wash with Deionized Water Start->Wash Incubate Incubate in Deionized Water Wash->Incubate Measure_C1 Measure Initial Conductivity (C1) Incubate->Measure_C1 Boil Boil/Autoclave Samples Measure_C1->Boil Cool Cool to Room Temperature Boil->Cool Measure_C2 Measure Final Conductivity (C2) Cool->Measure_C2 Calculate Calculate % Leakage: (C1/C2) * 100 Measure_C2->Calculate End End: % Electrolyte Leakage Calculate->End

Caption: Workflow for assessing membrane damage via electrolyte leakage.

Experimental Workflow for MDA Assay

MDA Assay Workflow Start Start: Plant Tissue Homogenize Homogenize in TCA Start->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Add_TBA Add TBA Solution Supernatant1->Add_TBA Heat Heat at 95°C Add_TBA->Heat Cool_Centrifuge Cool & Centrifuge Heat->Cool_Centrifuge Supernatant2 Collect Supernatant Cool_Centrifuge->Supernatant2 Measure_Absorbance Measure Absorbance (532nm & 600nm) Supernatant2->Measure_Absorbance Calculate Calculate MDA Concentration Measure_Absorbance->Calculate End End: MDA Concentration Calculate->End

Caption: Workflow for quantifying lipid peroxidation by measuring MDA.

Conclusion

This compound's mode of action is a well-defined process that begins with the specific inhibition of the PPO enzyme and rapidly escalates to catastrophic cell membrane damage through the generation of reactive oxygen species. This mechanism of action results in the rapid and effective control of a wide range of broadleaf weeds. The experimental protocols provided in this guide offer robust methods for studying the effects of this compound and other PPO-inhibiting herbicides on plant cell membranes. Further research to obtain more extensive quantitative data on the dose-dependent effects of this compound on membrane leakage and lipid peroxidation across various plant species would be valuable for a more complete understanding of its herbicidal activity.

References

Early research on the herbicidal activity of Carfentrazone-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research on the Herbicidal Activity of Carfentrazone-ethyl

Abstract

This compound, developed by FMC Corporation under the code F8426, is a fast-acting, post-emergence contact herbicide belonging to the aryl triazolinone class.[1] Registered in the U.S. in 1998, its development marked a significant advancement in the control of broadleaf weeds in crops such as cereals and corn.[2] Early research into this compound focused on elucidating its potent herbicidal activity, understanding its mechanism of action, and determining the basis for its crop selectivity. This guide provides a detailed overview of the foundational studies, summarizing the biochemical mechanism, key experimental protocols used in its evaluation, and the quantitative findings that established its efficacy.

Mechanism of Action: Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO)

This compound is classified as a WSSA/HRAC Group 14 herbicide.[2] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][3][4] This enzyme is critical in the tetrapyrrole biosynthesis pathway, responsible for producing both chlorophylls (B1240455) and hemes.

PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[5] In a normal plant cell, this reaction is tightly controlled within the chloroplast envelope. When this compound is applied, it is rapidly absorbed by the foliage and its ethyl ester group is cleaved, forming the active acid metabolite, carfentrazone. Both the parent compound and its acid metabolite are potent inhibitors of the PPO enzyme.[6]

Inhibition of PPO leads to a cascade of cytotoxic events:

  • Accumulation of Protogen IX: The substrate for the PPO enzyme, Protogen IX, accumulates and leaks from its normal location in the chloroplast into the cytoplasm.[5]

  • Extrachloroplastic Conversion: In the cytoplasm, a non-enzymatic oxidation converts the excess Protogen IX into Proto IX.[5]

  • Photodynamic Damage: Proto IX is a highly potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).[5]

  • Membrane Peroxidation and Cell Death: The singlet oxygen radicals initiate a chain reaction of lipid peroxidation, destroying the integrity of cellular membranes. This leads to rapid fluid leakage, cellular collapse, desiccation, and ultimately, tissue necrosis.[2][3][4]

This light-dependent, radical-generating mechanism explains the characteristic rapid onset of symptoms, with visible necrosis appearing within hours of application.[4][7]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ProtogenIX_C Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtogenIX_C->PPO Substrate ProtogenIX_Cyto Accumulated Protoporphyrinogen IX ProtogenIX_C->ProtogenIX_Cyto Leaks out ProtoIX_C Protoporphyrin IX PPO->ProtoIX_C Catalyzes Chlorophyll Chlorophyll & Heme Synthesis ProtoIX_C->Chlorophyll ProtoIX_Cyto Toxic Protoporphyrin IX (Photosensitizer) ProtogenIX_Cyto->ProtoIX_Cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) ProtoIX_Cyto->ROS + Light + O₂ MembraneDamage Lipid Peroxidation & Membrane Disruption ROS->MembraneDamage Causes Carfentrazone This compound (and acid metabolite) Carfentrazone->PPO INHIBITS

Caption: Mechanism of action for this compound via PPO inhibition.

Basis of Crop Selectivity

A critical aspect of the early research was understanding why this compound could control weeds like velvetleaf (Abutilon theophrasti) and ivyleaf morningglory (Ipomoea hederacea) without causing unacceptable damage to crops like soybean (Glycine max). Foundational studies demonstrated that selectivity is not due to differences in the target PPO enzyme but is primarily based on the differential rate of herbicide metabolism.[6]

  • Rapid Metabolism in Tolerant Species: Tolerant crops such as soybeans were found to metabolize this compound into inactive metabolites more rapidly and extensively than susceptible weed species.[6]

  • Reduced Accumulation of Proto IX: As a direct consequence of faster herbicide detoxification, less inhibition of the PPO enzyme occurs in the crop. This results in significantly lower accumulation of the phytotoxic Proto IX in crop tissues compared to weed tissues following treatment.[6]

Early studies correlated the degree of cellular damage (measured by electrolyte leakage) directly with the quantity of Proto IX that had accumulated in the leaf tissue, confirming metabolism as the primary mechanism of selectivity.[6]

Quantitative Efficacy Data

Early research quantified the herbicidal activity of this compound through dose-response studies on whole plants and in vitro enzyme inhibition assays. The following tables provide an illustrative summary of the types of quantitative data generated in these foundational studies, reflecting the reported selectivity and potency.

Disclaimer: The following data are illustrative examples based on the findings of early research and are intended to demonstrate the comparative herbicidal effects. They are not exact values from a specific publication.

Table 1: Illustrative Whole-Plant Growth Reduction (GR₅₀) Data

The GR₅₀ value represents the herbicide dose required to cause a 50% reduction in plant growth (e.g., biomass) compared to an untreated control. Lower values indicate higher herbicidal activity.

Plant SpeciesCommon NameGR₅₀ (g ai/ha)Relative Tolerance
Glycine maxSoybean~45.0Tolerant
Abutilon theophrastiVelvetleaf~3.5Susceptible
Ipomoea hederaceaIvyleaf Morningglory~2.5Susceptible

Table 2: Illustrative In Vitro PPO Enzyme Inhibition (I₅₀) Data

The I₅₀ value is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This assay confirms the direct interaction between the herbicide and its molecular target.

InhibitorEnzyme SourceI₅₀ (nM)
This compoundCorn Etioplasts~35
Carfentrazone (acid metabolite)Corn Etioplasts~5

Key Experimental Protocols

The following sections detail representative methodologies used in the early evaluation of this compound, based on standard practices for PPO inhibitor research.

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the dose of this compound required to affect plant growth under controlled conditions.

Experimental Workflow Diagram

Workflow_Bioassay *DAT: Days After Treatment A 1. Plant Cultivation - Seeds of test species (e.g., soybean, velvetleaf) sown in pots with sterile soil mix. B 2. Growth Conditions - Maintained in growth chamber - 16h photoperiod, 25°C/20°C day/night temp. A->B C 3. Herbicide Application - Plants treated at 2-3 true leaf stage - Applied using a cabinet track sprayer. B->C E 5. Post-Treatment Incubation - Plants returned to growth chamber - Sub-irrigated to avoid washing off herbicide. C->E D 4. Dose Range - Logarithmic series of doses prepared - e.g., 0, 1, 2, 4, 8, 16, 32, 64 g ai/ha. D->C F 6. Data Collection (14-21 DAT*) - Visual injury ratings (0-100 scale) - Above-ground biomass harvested and dried. E->F G 7. Data Analysis - Dry weight data converted to % of control - Non-linear regression used to calculate GR₅₀. F->G

References

The Impact of Carfentrazone-Ethyl on Soil Microbial Communities and Enzyme Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the herbicide carfentrazone-ethyl on soil microbial communities and enzymatic activities. The information presented is collated from key scientific studies to support research and development in agrochemicals and environmental science. This document summarizes quantitative data, details experimental methodologies, and visualizes complex relationships to facilitate a deeper understanding of this compound's environmental footprint.

Quantitative Data Summary

The following tables summarize the quantitative effects of varying concentrations of this compound on different soil microbial populations and enzyme activities as reported in scientific literature.

Table 1: Effect of this compound on Soil Microbial Populations (cfu kg⁻¹ DM soil)

Microbial GroupControl (0 µg kg⁻¹)0.264 µg kg⁻¹5.280 µg kg⁻¹10.560 µg kg⁻¹21.180 µg kg⁻¹42.240 µg kg⁻¹
Organotrophic Bacteria Data not availableStimulating effect62.5% increase vs. controlStimulating effectStimulating effectStimulating effect
Total Oligotrophic Bacteria Data not availableStimulating effectStimulating effectStimulating effectStimulating effectStimulating effect
Spore-forming Oligotrophic Bacteria Data not availableInhibitory effect8.3% increase vs. controlInhibitory effectInhibitory effectInhibitory effect
Actinomycetes Data not availableInhibitory effectInhibitory effectInhibitory effectInhibitory effectInhibitory effect
Fungi Data not availableInhibitory effectInhibitory effectInhibitory effectInhibitory effectInhibitory effect
Azotobacter Data not availableInhibitory effectInhibitory effectInhibitory effectInhibitory effectMost inhibitory effect

Data synthesized from Tomkiel et al., 2015.[1]

Table 2: Effect of this compound on Soil Enzyme Activity

EnzymeControl (0 µg kg⁻¹)0.265 µg kg⁻¹5.280 µg kg⁻¹10.560 µg kg⁻¹21.180 µg kg⁻¹42.240 µg kg⁻¹
Dehydrogenases (µmol TPF)11.835StimulatedStimulatedStimulatedStimulated11.381 (Inhibited)
Catalase Data not availableStimulatedStimulatedStimulatedStimulatedStimulated
Urease (mmol N-NH₄)0.545StimulatedStimulatedStimulatedStimulated0.500 (Inhibited)
Alkaline Phosphatase Data not availableStimulatedStimulatedStimulatedStimulatedStimulated
Acid Phosphatase Data not availableStimulatedStimulatedStimulatedStimulatedStimulated
Arylsulfatase (mmol PNP)0.210No effectNo effectNo effectNo effect0.168 (Inhibited)
β-Glucosidase Data not availableStimulatedStimulatedStimulatedStimulatedStimulated

Data synthesized from Tomkiel et al., 2015.[1]

Experimental Protocols

The following methodologies are synthesized from the cited literature and represent the protocols used to generate the data presented above.

Soil and Herbicide Application
  • Soil Type: The experiments were conducted using a sandy loam soil with a pH of 7.0, containing 72% sand, 7% silt, and 21% clay.[1]

  • Herbicide Application: this compound was applied to the soil at various concentrations, including a control (0 µg kg⁻¹), and several treatment levels ranging from 0.264 µg kg⁻¹ to 168.96 µg kg⁻¹ of dry matter (DM) soil.[2] The soil was thoroughly mixed to ensure uniform distribution of the herbicide.

  • Incubation: The treated soil samples were incubated under controlled laboratory conditions. The analyses for microbial populations and enzyme activities were carried out at specific time points, typically on days 30 and 60 after application.[2]

Enumeration of Soil Microorganisms

The enumeration of different microbial groups was performed using the serial dilution plate method on selective agar (B569324) media.

  • Organotrophic and Oligotrophic Bacteria: Soil suspensions were plated on a standard medium for counting heterotrophic bacteria, likely a nutrient-rich medium for organotrophs and a nutrient-poor medium for oligotrophs, as described by Bunt and Rovira (1955).

  • Actinomycetes: A specific medium for actinomycetes, such as a casein-starch agar, was used for their isolation and enumeration, following methods outlined by Parkinson et al. (1971).

  • Fungi: Fungal populations were quantified using Martin's Rose Bengal agar, which contains streptomycin (B1217042) to inhibit bacterial growth.[3][4]

  • Azotobacter: A nitrogen-free medium was employed to selectively culture and count Azotobacter species.

For all microbial groups, plates were incubated at an appropriate temperature (typically 25-28°C) for a specified period, after which colony-forming units (CFUs) were counted.

Soil Enzyme Activity Assays

The activities of various soil enzymes were determined using spectrophotometric methods.

  • Dehydrogenases: Dehydrogenase activity was assayed by measuring the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), as described by Alef and Nannipieri (1995). The TPF produced was extracted with a solvent and quantified spectrophotometrically.

  • Catalase: Catalase activity was determined by measuring the decomposition of hydrogen peroxide.

  • Urease: Urease activity was assayed by quantifying the amount of ammonia (B1221849) released from the hydrolysis of urea, based on the methods described by Öhlinger (1996).

  • Alkaline and Acid Phosphatases: Phosphatase activities were determined by measuring the release of p-nitrophenol (PNP) from p-nitrophenyl phosphate (B84403) at an alkaline or acidic pH, respectively. This method is a standard colorimetric assay.

  • Arylsulfatase: Arylsulfatase activity was measured by the hydrolysis of p-nitrophenyl sulfate (B86663) to p-nitrophenol.

  • β-Glucosidase: The activity of β-glucosidase was determined by measuring the release of p-nitrophenol from p-nitrophenyl-β-D-glucopyranoside.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_soil_prep 1. Soil Preparation and Treatment cluster_analysis 2. Sample Analysis cluster_microbial 2a. Microbial Enumeration cluster_enzyme 2b. Enzyme Assays soil_collection Soil Collection (Sandy Loam, pH 7.0) sieving Sieving (2mm) soil_collection->sieving herbicide_application This compound Application (0 - 168.96 µg/kg) sieving->herbicide_application incubation Incubation (Days 30 & 60) herbicide_application->incubation microbial_analysis Microbial Community Analysis incubation->microbial_analysis enzyme_analysis Enzyme Activity Assays incubation->enzyme_analysis serial_dilution Serial Dilution microbial_analysis->serial_dilution substrate_incubation Incubation with Specific Substrates enzyme_analysis->substrate_incubation plate_counting Plate Counting on Selective Media serial_dilution->plate_counting cfu_quantification CFU Quantification plate_counting->cfu_quantification product_extraction Extraction of Reaction Product substrate_incubation->product_extraction spectrophotometry Spectrophotometric Quantification product_extraction->spectrophotometry Logical_Relationships cluster_microbial_effects Impact on Microbial Communities cluster_enzyme_effects Impact on Enzyme Activities CE This compound Application to Soil Stimulated_Bacteria Stimulation of: - Organotrophic Bacteria - Total Oligotrophic Bacteria CE->Stimulated_Bacteria Inhibited_Microbes Inhibition of: - Actinomycetes - Fungi - Azotobacter - Spore-forming Oligotrophic Bacteria CE->Inhibited_Microbes Stimulated_Enzymes Stimulation of: - Dehydrogenases (at optimal dose) - Catalase - Urease (at optimal dose) - Phosphatases - β-Glucosidase CE->Stimulated_Enzymes Inhibited_Enzymes Inhibition of: - Dehydrogenases (at high dose) - Urease (at high dose) - Arylsulfatase CE->Inhibited_Enzymes No_Effect_Enzymes No significant effect on: - Arylsulfatase (at optimal dose) CE->No_Effect_Enzymes Stimulated_Bacteria->Stimulated_Enzymes Potential causal link Inhibited_Microbes->Inhibited_Enzymes Potential causal link

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Carfentrazone-ethyl in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development, providing detailed methodologies for the detection and quantification of Carfentrazone-ethyl in soil and water matrices. The following sections outline various analytical techniques, including sample preparation, extraction, and chromatographic analysis, complete with quantitative data and visual workflows.

Analysis of this compound in Soil

Several methods have been successfully developed for the determination of this compound and its metabolites in soil. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Method for this compound and its Metabolites in Soil

This method is suitable for the quantitative determination of this compound and its primary soil metabolites. It involves an extraction step, followed by cleanup using Solid Phase Extraction (SPE), derivatization, and subsequent analysis by GC-MS.

Quantitative Data Summary

ParameterValueReference
Limit of Detection (LOD)1 µg/kg (ppb)[1]
Limit of Quantitation (LOQ)5 µg/kg (ppb)[1][2]
Fortification Levels5 ppb to 50 ppb[1]
Mean Recoveries70-120%[2]
Relative Standard Deviation (RSD)≤20%[2]

Experimental Protocol

1. Sample Preparation:

  • Thaw frozen soil samples and mix thoroughly by hand kneading in a sealed bag.[1]

2. Extraction:

  • Weigh 80 g of soil into a flask.

  • Add 200 mL of an acetonitrile:water (8:2, v/v) solution.[2]

  • Reflux the mixture for 1 hour with occasional swirling or magnetic stirring.[2]

  • Allow the sample to cool for approximately 15 minutes.[2]

  • Vacuum filter the extract through a Büchner funnel with Whatman GF/A filter paper.[2]

  • Concentrate the filtrate to about 30 mL using a rotary evaporator at 50-60°C to remove the acetonitrile.[2]

3. Cleanup:

  • The concentrated aqueous sample is acidified and then cleaned using C18 Solid Phase Extraction (SPE).[1]

  • Alternatively, for a different cleanup, the extract is further processed before SPE. An aliquot of the extract is taken to dryness under a nitrogen stream.[2]

  • The residue is reconstituted with ethyl ether and a diazomethane (B1218177) solution for derivatization.[2]

4. Derivatization:

  • To methylate the acid metabolites, the concentrated extract is treated with diazomethane/ether, followed by pyridine (B92270) and acetic anhydride.[1] This step is crucial for making the analytes amenable to GC analysis.

5. Solid Phase Extraction (SPE) Cleanup:

  • The derivatized sample is loaded onto a silica (B1680970) gel SPE cartridge preconditioned with hexane.[2]

  • The cartridge is rinsed with a hexane:ethyl acetate (B1210297) (95:5, v:v) solution.[2]

  • The analytes are then eluted with 10 mL of hexane:ethyl acetate (8:2, v:v).[2]

  • The eluate is concentrated to less than 0.5 mL under a nitrogen stream and brought to a final volume of 0.5 mL with ethyl acetate for analysis.[2]

6. GC-MS Analysis:

  • Quantitation is achieved using a capillary gas chromatograph coupled with a mass selective detector (GC/MSD).[1]

  • An Agilent 6890N GC system with an Agilent 5973 MS and an Agilent HP-5 column (0.32 mm x 25 m, df = 0.52 µm) can be used.[2]

Workflow Diagram for GC-MS Analysis of this compound in Soil

Soil_GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis soil_sample Soil Sample (80g) extraction Reflux Extraction (Acetonitrile:Water 8:2) soil_sample->extraction filtration Vacuum Filtration extraction->filtration concentration1 Rotary Evaporation (to ~30 mL) filtration->concentration1 derivatization Derivatization (Diazomethane, Pyridine, Acetic Anhydride) concentration1->derivatization spe_loading Silica Gel SPE Loading derivatization->spe_loading spe_rinse SPE Rinse (Hexane:Ethyl Acetate 95:5) spe_loading->spe_rinse spe_elution SPE Elution (Hexane:Ethyl Acetate 8:2) spe_rinse->spe_elution concentration2 Concentration (to <0.5 mL) spe_elution->concentration2 gcms_analysis GC-MS Analysis concentration2->gcms_analysis Water_SPE_GC_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis water_sample Water Sample ph_adjustment pH Adjustment (Optimized) water_sample->ph_adjustment spe_loading Loading onto MWCNT SPE Cartridge ph_adjustment->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution (Optimized Solvent) spe_washing->spe_elution concentration Concentration of Eluate spe_elution->concentration gc_ecd_analysis GC-ECD Analysis concentration->gc_ecd_analysis

References

Analysis of Carfentrazone-ethyl Residues in Plant Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carfentrazone-ethyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops, including cereals like wheat and barley, as well as in fallow systems.[1][2] It functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which disrupts cell membranes and interferes with chlorophyll (B73375) biosynthesis in susceptible plants.[2][3] Due to its widespread use, regulatory bodies require sensitive and reliable analytical methods to monitor its residues in agricultural commodities to ensure food safety and compliance with Maximum Residue Levels (MRLs).

This document provides a detailed protocol for the determination of this compound and its primary metabolite, Carfentrazone (F8426-acid), in plant matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure, which has been demonstrated to provide high recovery rates for a broad range of pesticides in various food samples.[4][5][6]

In plants, this compound undergoes rapid metabolism, primarily through hydrolysis of the ester group to form this compound-chloropropionic acid.[1] For enforcement purposes, the residue definition in plant products often includes this compound and its key metabolites.[1]

Principle

The analytical method involves the extraction of this compound and its metabolites from a homogenized plant sample using an acetonitrile-based extraction, followed by a salting-out step to partition the analytes into the organic phase. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components such as pigments and fatty acids. The final determination and quantification are performed by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

This protocol is a modification of the standard QuEChERS procedure, optimized for plant matrices.[5]

Materials:

  • Homogenized plant sample (e.g., wheat grain, leafy greens)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) citrate sesquihydrate

  • Dispersive SPE (d-SPE) tubes containing:

    • Primary Secondary Amine (PSA) sorbent

    • Graphitized Carbon Black (GCB) for pigmented matrices[7]

    • C18 sorbent

    • Anhydrous MgSO₄

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of deionized water and allow to rehydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 7.5 mg GCB).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥10,000 rcf for 5 minutes.

  • Transfer the supernatant into a vial for HPLC-MS/MS analysis. The extract may be diluted with a suitable solvent if necessary to fit within the calibration range.[8]

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and its Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound412.0366.0346.015
Carfentrazone (F8426-acid)384.0338.0292.018

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes the validation data for the analysis of this compound in various plant matrices, compiled from multiple studies.

Table 2: Method Validation Data for this compound in Plant Matrices

MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSDr %)Limit of Quantitation (LOQ) (mg/kg)Reference
Wheat0.0184 - 96≤120.005 - 0.01[5]
Wheat0.0175150.01[9]
Wheat0.028815-[9]
Wheat0.10967-[9]
Rice0.0170 - 119--[10]
Barley0.01---[9]
Soil0.1, 0.5, 188.4 - 106.74.2 - 9.80.05[11]

Diagrams

Experimental Workflow

G cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Plant Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Clean-up (PSA, GCB, C18) Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis HPLC-MS/MS Analysis (C18 Column, ESI+) Centrifugation2->Analysis Transfer Supernatant Quantification Data Processing and Quantification Analysis->Quantification

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway of this compound in Plants

G CE This compound CPA This compound-chloropropionic acid (Metabolite) CE->CPA Hydrolysis of ester moiety OH_CPA 3-hydroxymethyl-carfentrazone-ethyl-chloropropionic acid (Metabolite) CPA->OH_CPA Oxidative hydroxylation

Caption: Simplified metabolic pathway of this compound in plants.

Conclusion

The described HPLC-MS/MS method utilizing a QuEChERS sample preparation protocol is a robust and sensitive approach for the routine analysis of this compound residues in a variety of plant-based matrices. The method demonstrates excellent recovery, precision, and low limits of detection, making it suitable for regulatory monitoring and ensuring food safety. The provided protocols and data serve as a comprehensive guide for laboratories involved in pesticide residue analysis.

References

Application Note: Determination of Carfentrazone-ethyl Residues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of Carfentrazone-ethyl residues in environmental and agricultural samples using gas chromatography (GC). The described methodology, adapted from established environmental chemistry methods, is suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol includes comprehensive steps for sample preparation, including extraction, cleanup, and derivatization, followed by analysis using GC coupled with a mass selective detector (GC/MSD) or an electron capture detector (GC/ECD). Method validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates, are also presented.

Introduction

This compound is a widely used herbicide for the control of broadleaf weeds in various crops.[1][2] Its application can lead to the presence of residues in soil, water, and agricultural products, necessitating sensitive and reliable analytical methods for monitoring and risk assessment.[3][4][5] Gas chromatography is a robust and widely adopted technique for the analysis of pesticide residues. This application note details a GC-based method for the quantitative determination of this compound and its metabolites. The protocol is designed to provide accurate and reproducible results for the analysis of complex matrices.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetone, Acetonitrile (B52724), Hexane, Methylene (B1212753) Chloride, Ethyl Acetate, Petroleum Ether (pesticide residue grade)

  • Reagents: Anhydrous Sodium Sulfate, Pyridine (B92270), Acetic Anhydride, Diazomethane (B1218177) solution (or precursor like Diazald®), Sulfuric Acid, Potassium Hydroxide

  • Solid Phase Extraction (SPE) Cartridges: C18 or Silica (B1680970) gel cartridges

  • Standards: Certified reference standards of this compound and its metabolites

  • Sample Matrices: Soil, Wheat, Spinach, Water

Equipment
  • Gas Chromatograph with Mass Selective Detector (GC/MSD) or Electron Capture Detector (GC/ECD)

  • GC Column: HP-5 (5% phenyl methyl silicone) or equivalent

  • Rotary evaporator

  • Nitrogen evaporator

  • Solid Phase Extraction manifold

  • Vortex mixer

  • Centrifuge

  • Standard laboratory glassware

Sample Preparation

1. Extraction

  • For Soil and Wheat:

    • Weigh a representative homogenized sample (e.g., 10-20 g) into a flask.

    • Add an extraction solvent mixture, such as acetone-water (80:20, v/v) or acetonitrile/water.[6][7]

    • Reflux or mechanically shake the mixture for a specified period (e.g., 1-2 hours) to ensure efficient extraction.

    • Filter the extract and collect the supernatant.

  • For Spinach (QuEChERS method):

    • Homogenize 10 g of fresh spinach.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add QuEChERS extraction salts (e.g., MgSO4, NaCl).

    • Shake vigorously and centrifuge.[8][9]

    • Collect the acetonitrile (upper) layer.[8]

2. Liquid-Liquid Partitioning

  • Transfer the aqueous extract to a separatory funnel.

  • Partition the analytes into an organic solvent like petroleum ether or methylene chloride.[7]

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

3. Cleanup

  • Solid Phase Extraction (SPE):

    • Concentrate the organic extract and redissolve it in an appropriate solvent for SPE loading.

    • Condition a C18 or silica gel SPE cartridge with the appropriate solvents.[6][10]

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the target analytes with a suitable solvent or solvent mixture (e.g., hexane:ethyl acetate).[10]

  • Dispersive SPE (for QuEChERS):

    • Transfer an aliquot of the acetonitrile extract to a tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO4.

    • Vortex and centrifuge.

    • The resulting supernatant is ready for analysis.

4. Derivatization (for acidic metabolites)

  • For the analysis of acidic metabolites of this compound, a derivatization step is necessary to improve their volatility for GC analysis.[6][10]

  • Concentrate the cleaned extract.

  • Add a derivatizing agent such as a diazomethane solution or a mixture of pyridine and acetic anhydride.[6][10]

  • Heat the mixture if required (e.g., 50°C for 30 minutes with pyridine/acetic anhydride).[6]

  • After the reaction, the sample is concentrated and reconstituted in a suitable solvent for GC injection.

GC Analysis
  • Injector Temperature: 250°C

  • Column: HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial temperature: 150°C (hold for 1 min)

    • Ramp 1: 25°C/min to 250°C

    • Ramp 2: 5°C/min to 260°C (hold for 4 min)

    • Ramp 3: 30°C/min to 295°C (hold for 2.75 min)[10]

  • Detector:

    • MSD: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • ECD: Suitable for detecting the halogenated this compound molecule.

  • Injection Volume: 1-2 µL

Data Presentation

The performance of the GC method for this compound residue analysis is summarized in the table below. The data is compiled from various studies and represents typical values achievable with the described protocols.

ParameterSoilWheatWaterSpinachReference
Limit of Detection (LOD) 1 ppb (µg/kg)0.001 mg/kg0.001 mg/kg-[3][6]
Limit of Quantification (LOQ) 5 ppb (µg/kg)2 µg/kg0.0025 mg/kg-[3][6][7]
Recovery (%) 89.6 - 97.586.3 - 91.385.8 - 99.5-[3][7]
Relative Standard Deviation (RSD) (%) 4.4 - 8.7< 5.04.4 - 9.6-[3][7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Soil, Wheat, etc.) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Cleanup Cleanup (SPE) Partitioning->Cleanup Derivatization Derivatization (if necessary) Cleanup->Derivatization GC_Analysis GC-MS/ECD Analysis Derivatization->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing Method_Validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision

References

Application Notes and Protocols for Studying the Effects of Carfentrazone-ethyl on Non-target Aquatic Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for assessing the ecotoxicological effects of Carfentrazone-ethyl on non-target aquatic plants. This compound is a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, and understanding its impact on unintended aquatic flora is crucial for environmental risk assessment.[1][2][3] The protocols outlined herein are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and detail methods for evaluating various physiological and biochemical endpoints.[2][4][5] This includes the assessment of growth inhibition, photosynthetic pigment content, cell membrane integrity, and the accumulation of protoporphyrin IX.

Introduction

This compound is a selective, post-emergence herbicide used for the control of broadleaf weeds.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll (B73375) and heme biosynthetic pathways.[2][3] This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX (Proto IX). In the presence of light and oxygen, Proto IX generates reactive oxygen species, causing rapid cell membrane disruption and ultimately, plant death.[6] While effective against target weeds, the potential for this compound to impact non-target aquatic plants through spray drift or runoff is a significant environmental concern.

This application note provides detailed experimental protocols to quantify the effects of this compound on non-target aquatic plants, using the model species Lemna gibba (a common duckweed) as an example. The methods described can be adapted for other aquatic plant species.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Nameethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate[7]
Molecular FormulaC₁₅H₁₄Cl₂F₃N₃O₃[7]
Molecular Weight412.2 g/mol [7]
Water Solubility12 mg/L at 20°C, 22 mg/L at 25°C[7]
Hydrolytic Half-life (DT₅₀)8.6 days (pH 7), 3.6 hours (pH 9)[7]
Aqueous Photolytic Half-life (DT₅₀)8 days[7]
Table 2: Summary of this compound Toxicity to Various Aquatic Plants
SpeciesEndpointEC₅₀ / LC₅₀Exposure DurationReference
Lemna gibbaGrowth Inhibition (Frond Number)To be determined by protocol7 daysOECD 221
Myriophyllum spicatum (Eurasian watermilfoil)Biomass Reduction50-200 µg/L (partial control)28 days[8]
Eichhornia crassipes (Water hyacinth)Biomass Reduction86.2 - 116.3 g/ha (EC₉₀)4 weeks[9]
Pistia stratiotes (Water lettuce)Biomass Reduction26.9 - 33.0 g/ha (EC₉₀)Not Specified[9]
Salvinia minima (Water spangles)Biomass Reduction79.1 g/ha (EC₉₀)Not Specified[9]
Landoltia punctata (Dotted duckweed)Biomass ReductionNot effectively controlledNot Specified[9]
Rainbow TroutAcute Toxicity1.6 mg/L (LC₅₀)96 hours[9]
Bluegill SunfishAcute Toxicity2.0 mg/L (LC₅₀)96 hours[9]
Daphnia magnaAcute Toxicity>10 mg/L (LC₅₀)48 hours[9]

Experimental Protocols

Aquatic Plant Culture

This protocol is based on the OECD 221 guideline for Lemna sp. Growth Inhibition Test.[2][4][5][10]

  • Species: Lemna gibba or Lemna minor.

  • Culture Medium: 20X-AAP medium is recommended for L. gibba.

  • Culture Conditions:

    • Temperature: 24 ± 2°C.

    • Light Intensity: 85-135 µE/m²/s (equivalent to 6500-10000 lux) with a cool-white fluorescent light source.

    • Photoperiod: 16 hours light / 8 hours dark.

    • Culture Vessels: Sterile glass flasks or beakers.

  • Subculturing: Transfer colonies to fresh medium every 7-10 days to maintain exponential growth.

Lemna Growth Inhibition Test (Following OECD 221)
  • Test Design: A static or semi-static test design can be used. For volatile or unstable substances like this compound, a semi-static design with renewal of the test solutions is recommended.[4][5]

  • Test Concentrations: A range of at least five concentrations should be selected. A preliminary range-finding test is advised.[4][10] A limit test at 100 mg/L can be performed if no effect is expected.[10][11]

  • Replicates: A minimum of three replicates per test concentration and for the control.

  • Test Initiation:

    • Prepare the test solutions by diluting a stock solution of this compound in the culture medium.

    • Transfer healthy Lemna colonies with a total of 9-12 fronds to each test vessel containing the test solution.

    • Incubate under the same conditions as the cultures for 7 days.

  • Data Collection:

    • Count the number of fronds at the beginning of the test and on days 3, 5, and 7.

    • At the end of the 7-day exposure, determine the fresh weight and/or dry weight of the fronds in each vessel. Frond area can also be measured.[4]

  • Endpoints:

    • Calculate the average specific growth rate and yield (biomass increase) for each concentration.

    • Determine the EC₅₀ (concentration causing 50% inhibition) for growth rate and yield.

    • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[5][10]

Chlorophyll Content Measurement

This protocol is adapted from standard spectrophotometric methods.[12][13][14]

  • Sample Preparation:

    • At the end of the growth inhibition test, collect a known fresh weight of Lemna fronds (e.g., 100 mg) from each replicate.

    • Homogenize the plant material in 10 mL of 90% acetone (B3395972) using a mortar and pestle or a tissue grinder.[1] Perform this step in low light to prevent chlorophyll degradation.

    • Centrifuge the homogenate at 5000 x g for 10 minutes.

    • Collect the supernatant containing the chlorophyll extract.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 90% acetone as a blank.

    • Calculate the concentrations of chlorophyll a and chlorophyll b using the following equations (for 90% acetone):

      • Chlorophyll a (mg/L) = 11.93 * A₆₆₃ - 1.93 * A₆₄₅

      • Chlorophyll b (mg/L) = 20.36 * A₆₄₅ - 5.50 * A₆₆₃

      • Total Chlorophyll (mg/L) = Chlorophyll a + Chlorophyll b

    • Express the chlorophyll content as mg/g of fresh weight.

Electrolyte Leakage Assay

This assay measures cell membrane damage.

  • Procedure:

    • At the end of the exposure period, collect a standardized amount of fresh plant material (e.g., 10 fronds) from each replicate.

    • Rinse the fronds with deionized water to remove any residual test solution.

    • Place the fronds in a test tube containing a known volume of deionized water (e.g., 20 mL).

    • Incubate the tubes at room temperature on a shaker for a defined period (e.g., 4 hours).

    • Measure the initial electrical conductivity of the solution (C₁).

    • Autoclave the tubes with the plant material to cause complete cell lysis and release of all electrolytes.

    • After cooling to room temperature, measure the final electrical conductivity (C₂).

  • Calculation:

    • Electrolyte Leakage (%) = (C₁ / C₂) * 100

Protoporphyrin IX (Proto IX) Accumulation Assay

This protocol is based on methods for extracting and quantifying porphyrins from plant tissues.[15][16]

  • Extraction:

    • Collect a known fresh weight of plant material (e.g., 1 g) and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract the powder with a solution of acetone and 0.2 M NH₄OH (9:1, v/v) in the dark.

    • Centrifuge the extract and collect the supernatant.

  • Quantification (using HPLC):

    • The supernatant can be analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

    • Set the excitation wavelength to approximately 400-405 nm and the emission wavelength to around 630-633 nm for Proto IX detection.[15]

    • Use an authentic Proto IX standard to create a calibration curve for quantification.

    • Express the Proto IX content as nmol/g of fresh weight.

Mandatory Visualization

Carfentrazone_Ethyl_Signaling_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO (Protoporphyrinogen Oxidase) Leaked_Proto_IX Protoporphyrinogen IX (leaks from chloroplast) Protoporphyrinogen_IX->Leaked_Proto_IX Accumulation & Leakage Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll & Heme This compound This compound PPO PPO This compound->PPO Inhibition Accumulated_Proto_IX Accumulated_Proto_IX Leaked_Proto_IX->Accumulated_Proto_IX Oxidation ROS Reactive Oxygen Species (¹O₂) Accumulated_Proto_IX->ROS + Light + O₂ Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Lipid Peroxidation Cell_Death Cell Death Membrane_Damage->Cell_Death Electrolyte Leakage

Caption: Signaling pathway of this compound toxicity in aquatic plants.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Endpoint Analysis cluster_results Data Interpretation Plant_Culture 1. Aquatic Plant Culture (Lemna gibba) Test_Preparation 2. Prepare this compound Test Solutions Plant_Culture->Test_Preparation Exposure 3. 7-day Exposure (OECD 221) Test_Preparation->Exposure Growth_Inhibition 4a. Growth Inhibition (Frond Count, Biomass) Exposure->Growth_Inhibition Chlorophyll 4b. Chlorophyll Content (Spectrophotometry) Exposure->Chlorophyll Membrane_Damage 4c. Electrolyte Leakage (Conductivity) Exposure->Membrane_Damage Proto_IX 4d. Proto IX Accumulation (HPLC) Exposure->Proto_IX EC50 5. Calculate EC₅₀, NOEC, LOEC Growth_Inhibition->EC50 Data_Summary 6. Summarize in Tables Chlorophyll->Data_Summary Membrane_Damage->Data_Summary Proto_IX->Data_Summary EC50->Data_Summary

Caption: Experimental workflow for assessing this compound effects.

References

Application of Carfentrazone-ethyl in Plant Physiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfentrazone-ethyl is a potent, light-dependent herbicide belonging to the triazolinone chemical family. It is widely utilized in agricultural settings for the post-emergence control of broadleaf weeds and also serves as a crop desiccant and defoliant.[1] In the realm of plant physiology research, this compound is a valuable tool for studying chlorophyll (B73375) biosynthesis, membrane integrity, and cellular responses to oxidative stress. Its specific mode of action allows for targeted investigations into fundamental physiological processes.

This compound's primary mechanism of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.[2][3] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[2] Inhibition of PPO by this compound leads to the accumulation of Protogen IX in the cytoplasm. This excess Protogen IX is then rapidly oxidized to Proto IX by non-enzymatic processes, particularly in the presence of light. The resulting accumulation of Proto IX, a potent photosensitizer, generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and disruption of cell membranes, leading to electrolyte leakage, cellular collapse, and ultimately, plant death.[3][4] This rapid onset of necrosis is a characteristic symptom of PPO-inhibiting herbicides.[2]

Mechanism of Action Signaling Pathway

Carfentrazone_Ethyl_MOA Carfentrazone_ethyl This compound PPO Protoporphyrinogen Oxidase (PPO) Carfentrazone_ethyl->PPO Inhibits Proto_IX_enzymatic Protoporphyrin IX (Proto IX) PPO->Proto_IX_enzymatic Catalyzes oxidation Protogen_IX_acc Accumulated Protogen IX PPO->Protogen_IX_acc Blockage leads to Protogen_IX Protoporphyrinogen IX (Protogen IX) Protogen_IX->PPO Substrate Chlorophyll_Heme Chlorophyll & Heme Proto_IX_enzymatic->Chlorophyll_Heme Biosynthesis Proto_IX_non_enzymatic Accumulated Protoporphyrin IX (Proto IX) Protogen_IX_acc->Proto_IX_non_enzymatic Non-enzymatic oxidation Light Light Light->Proto_IX_non_enzymatic ROS Reactive Oxygen Species (ROS) Light->ROS Proto_IX_non_enzymatic->ROS Generates Membrane_Damage Lipid Peroxidation & Membrane Disruption ROS->Membrane_Damage Causes Cell_Death Cell Death (Necrosis) Membrane_Damage->Cell_Death Leads to

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize quantitative data regarding the efficacy and inhibitory potential of this compound and other PPO inhibitors.

Table 1: Efficacy of this compound on Various Weed Species

Weed SpeciesApplication Rate (g a.i./ha)Efficacy (% control or EC90)Reference
Water lettuce (Pistia stratiotes)26.9 - 33.0EC90[5]
Water hyacinth (Eichhornia crassipes)86.2 - 116.3EC90[5]
Salvinia (Salvinia minima)79.1EC90[5]
Marshmallow (Malva parviflora)12 - 18~100% control[3]
Ipomoea hederifolia< 5High susceptibility[6]
Ipomoea quamoclit~5Susceptible[6]
Ipomoea nil> 5Moderate susceptibility[6]
Ipomoea grandifolia> 5Lower susceptibility[6]
Commelina benghalensis5Controlled[6]

Table 2: Inhibitory Concentration (IC50) of Various PPO Inhibitors

PPO InhibitorPlant SourceInhibition TypeIC50Reference
Acifluorfen-methylCorn etioplastsCompetitive-[7]
FomesafenPlantCompetitive-[7]
OxyfluorfenPlantCompetitive0.0426 mg/L[7]
BifenoxPlantCompetitive-[7]
Ethoxyfen-ethyl--4 nM[7]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Experimental Workflow

Experimental_Workflow start Start: Plant Treatment treatment Apply this compound (various concentrations) start->treatment incubation Incubate under controlled light and temperature treatment->incubation harvest Harvest Plant Tissue incubation->harvest ppo_assay Protoporphyrinogen Oxidase (PPO) Assay harvest->ppo_assay leakage_assay Electrolyte Leakage Assay harvest->leakage_assay photo_assay Photosynthesis Measurement harvest->photo_assay data_analysis Data Analysis ppo_assay->data_analysis leakage_assay->data_analysis photo_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 membrane_damage Quantify Membrane Damage data_analysis->membrane_damage photo_inhibition Assess Photosynthetic Inhibition data_analysis->photo_inhibition

Caption: General workflow for studying this compound effects.

Protoporphyrinogen Oxidase (PPO) Activity Assay (Fluorometric)

This protocol provides a sensitive method for measuring PPO activity by monitoring the fluorescence of Protoporphyrin IX produced from Protoporphyrinogen IX.

Materials:

  • Plant tissue (e.g., isolated chloroplasts or mitochondria)

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT)

  • Protoporphyrinogen IX (substrate)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Plant Extract: Isolate chloroplasts or mitochondria from the plant tissue of interest following established protocols. Determine the protein concentration of the extract.

  • Set up the Reaction: In a 96-well black microplate, add the Assay Buffer.

  • Add the plant extract (e.g., 50-100 µg of protein) to each well.

  • For inhibition studies, add varying concentrations of this compound to the wells. Include a DMSO-only control.

  • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the Reaction: Add Protoporphyrinogen IX to each well to a final concentration of 5-10 µM.

  • Measure Fluorescence: Immediately place the microplate in a fluorescence microplate reader. Monitor the increase in fluorescence over time (e.g., for 15-30 minutes) at 37°C, with excitation at approximately 405 nm and emission at approximately 630 nm.[7]

  • Data Analysis: Calculate the rate of Protoporphyrin IX formation from the linear portion of the fluorescence versus time curve. For inhibitor studies, calculate the percent inhibition for each this compound concentration and determine the IC50 value.[7]

Electrolyte Leakage Assay

This protocol quantifies cell membrane damage by measuring the leakage of electrolytes from plant tissues treated with this compound.

Materials:

  • Plant leaves

  • This compound solution (with surfactant)

  • Deionized water

  • Conductivity meter

  • Test tubes

  • Water bath

Procedure:

  • Plant Treatment: Spray plant leaves with different concentrations of this compound solution or a control solution (surfactant in water).

  • Incubation: Place the treated plants under controlled light and temperature conditions for a specified period (e.g., 24, 48, 72 hours).

  • Sample Collection: Excise leaf discs of a uniform size from the treated and control leaves.

  • Initial Measurement: Gently rinse the leaf discs with deionized water to remove surface contaminants. Place a set number of discs in a test tube containing a known volume of deionized water.

  • Incubate the tubes at room temperature for a set time (e.g., 2-4 hours) with gentle shaking.

  • Measure the electrical conductivity of the solution (C1).

  • Total Electrolyte Measurement: Place the test tubes in a boiling water bath for 15-20 minutes to kill the tissue and release all electrolytes.

  • Cool the tubes to room temperature and measure the final electrical conductivity (C2).

  • Data Analysis: Calculate the percentage of electrolyte leakage using the following formula: Electrolyte Leakage (%) = (C1 / C2) x 100

Photosynthesis Measurement

This protocol outlines the measurement of the net CO2 assimilation rate to assess the indirect impact of this compound on photosynthesis.

Materials:

  • Intact plants treated with this compound

  • Portable photosynthesis system (e.g., LI-COR LI-6800)

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Treatment and Acclimation: Treat plants with this compound as described previously. Allow the plants to acclimate to the conditions of the measurement chamber.

  • Measurement Conditions: Set the conditions in the leaf cuvette of the photosynthesis system to match the plant's growth environment (e.g., light intensity, CO2 concentration, temperature, and humidity).

  • Measurement: Clamp a fully expanded, attached leaf into the cuvette.

  • Allow the gas exchange parameters to stabilize.

  • Record the net CO2 assimilation rate (A), stomatal conductance (gs), and other relevant parameters.

  • Repeat the measurements on multiple leaves and plants for each treatment.

  • Data Analysis: Compare the photosynthetic parameters of this compound-treated plants with those of the control plants to determine the extent of photosynthetic inhibition.

Conclusion

This compound is a powerful tool for researchers in plant physiology. Its well-defined mechanism of action as a PPO inhibitor provides a specific target for studying tetrapyrrole biosynthesis and the subsequent oxidative stress and membrane damage. The protocols outlined above offer standardized methods for quantifying the physiological effects of this compound, enabling researchers to investigate plant stress responses, herbicide resistance mechanisms, and to aid in the development of new herbicidal compounds. The provided quantitative data serves as a valuable reference for experimental design and interpretation of results.

References

Application Notes and Protocols: Carfentrazone-ethyl as a Desiccant in Soybean Physiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carfentrazone-ethyl is a fast-acting contact herbicide belonging to the aryl triazolinone chemical family. It is utilized as a desiccant in soybean production to facilitate a more efficient and timely harvest. Its mode of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which plays a crucial role in the chlorophyll (B73375) biosynthesis pathway in plants.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in rapid membrane disruption, cellular leakage, and ultimately, tissue desiccation.[2] These application notes provide detailed protocols for the use of this compound in soybean physiological studies, summarize key quantitative data from various studies, and illustrate relevant biological and experimental workflows.

Data Presentation

Table 1: Application Rates and Timing for this compound in Soybeans
Product Name (Active Ingredient)Application RateSoybean Growth Stage for ApplicationPre-Harvest Interval (PHI)
Aim® 2EC (this compound)1.0 to 1.5 fl oz/acreCrop is mature, and grain has begun to dry down.[3][4]3 days[3][4][5]
This compound50 to 70 g/haBetween R6 and R7 stages, with seed moisture between 32% and 40%.[6]Not specified
Affinity Plus (this compound)1 L/haWhen 30% of leaves have fallen naturally.[7]Not specified
Aim® (this compound)1.5 fl oz/acreCrop is mature, and grain is drying down.[8]3 days[8]
Aim® 1.9EW (this compound)1.0 to 1.5 fl oz/acreMature soybeans, once pods have lost all their color.[9]3 days[9]
Table 2: Efficacy of this compound as a Soybean Desiccant
ParameterThis compoundDiquat & Glufosinate-ammoniumDays After Application (DAA)
Stem Mass Reduction 31-55%1-18% greater reduction than this compound[7]3 DAA[7]
43-56%1-18% greater reduction than this compound[7]7 DAA[7]
Pod Mass Reduction 22-36%1-18% greater reduction than this compound[7]3 DAA[7]
27-39%1-18% greater reduction than this compound[7]7 DAA[7]
Table 3: Effect of Harvest Aid Application Timing on Soybean Yield
Soybean TypeSeed Moisture at ApplicationYield Reduction Compared to Nontreated
Indeterminate (MG IV)60%15.4%[5][10]
50%No negative effect[5][10]
40%No negative effect[5][10]
Determinate (MG V)60%22%[5][10]
50%15.6%[5][10]
40%No negative effect[5][10]
Determinate (MG VI)60%18.1%[5][10]
50%4%[5][10]
40%No negative effect[5][10]

Experimental Protocols

Protocol 1: Field Application of this compound for Soybean Desiccation

Objective: To apply this compound to mature soybeans to facilitate desiccation for physiological studies or harvest.

Materials:

  • This compound formulation (e.g., Aim® 2EC)

  • CO2-pressurized backpack sprayer or similar application equipment[5][6]

  • Adjuvants: Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO)[8][9]

  • Personal Protective Equipment (PPE)

Procedure:

  • Determine Soybean Growth Stage: Ensure soybeans have reached physiological maturity. This is typically between the R6 and R7 growth stages, when seeds have begun to dry down, and at least 65% of pods are a mature brown color.[4][6] Application at a seed moisture content of 60% can lead to yield loss.[5][10]

  • Prepare Spray Solution:

    • Calibrate the sprayer to the desired spray volume. A minimum of 10 gallons per acre is recommended for ground applications.[4]

    • Fill the spray tank with half the required amount of water.

    • Add the specified amount of this compound (e.g., 1.0 to 1.5 fl oz/acre of Aim® 2EC).[3]

    • Add an appropriate adjuvant, such as COC or MSO, at a concentration of 1% v/v.[8][9]

    • Add the remaining water to the tank and agitate thoroughly.

  • Application:

    • Apply the spray solution uniformly to the soybean canopy.

    • Avoid application during windy conditions to prevent drift.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application, as efficacy can be greater on hot, humid days.[1]

  • Post-Application:

    • Adhere to the 3-day pre-harvest interval.[3][5][8][9]

    • Do not feed treated soybean forage or hay to livestock.[3]

Protocol 2: Evaluation of Desiccation Efficacy

Objective: To quantify the desiccant effect of this compound on soybean plants.

Materials:

  • Treated and control soybean plots

  • Plant shears or clippers

  • Drying oven

  • Weighing scale

  • Camera for visual documentation

Procedure:

  • Sampling: At 3 and 7 days after application (DAA), randomly select a predetermined number of plants from both treated and control plots.[7]

  • Visual Assessment: Document the visual symptoms of desiccation, such as leaf and stem necrosis and pod color change, using a standardized rating scale or photographic documentation.[7]

  • Biomass Measurement:

    • Separate the plants into stems and pods.

    • Record the fresh weight of the stems and pods for each sample.

    • Dry the plant parts in a drying oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

    • Record the dry weight of the stems and pods.

  • Data Analysis: Calculate the percent reduction in stem and pod mass for the treated plots compared to the control plots at each time point.[7]

Protocol 3: Assessment of Soybean Seed Physiological Quality

Objective: To determine the effect of this compound application on the viability and vigor of harvested soybean seeds.

Materials:

  • Harvested soybean seeds from treated and control plots

  • Germination paper or sand

  • Incubator or germination chamber

  • Accelerated aging chamber

  • Electrical conductivity meter

Procedure:

  • Standard Germination Test:

    • Place a known number of seeds on moistened germination paper or in sand.

    • Incubate at a standard temperature (e.g., 25°C) for a specified period (e.g., 8 days).

    • Evaluate the percentage of normal seedlings.[6]

  • Accelerated Aging Test:

    • Place seeds in a single layer on a screen within an accelerated aging chamber.

    • Expose the seeds to high temperature (e.g., 41°C) and high relative humidity (e.g., 100%) for a set duration (e.g., 48-72 hours).

    • Conduct a standard germination test on the aged seeds to assess vigor.[6]

  • Electrical Conductivity Test:

    • Weigh a specific number of seeds and place them in a beaker with a known volume of deionized water.

    • Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours).

    • Measure the electrical conductivity of the leachate. Higher conductivity indicates greater seed membrane damage and lower vigor.[6]

  • Data Analysis: Compare the results of the germination and vigor tests between seeds from this compound treated plots and control plots. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.

Visualizations

G Mode of Action of this compound cluster_chloroplast Chloroplast Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen_IX ALA->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Cell_Membrane_Disruption Cell Membrane Disruption (Desiccation) Protoporphyrinogen_IX->Cell_Membrane_Disruption Accumulation & Leakage Causes Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll This compound This compound PPO_Enzyme PPO Enzyme This compound->PPO_Enzyme Inhibits

Caption: Mode of action of this compound in inhibiting the PPO enzyme.

G Experimental Workflow for Evaluating this compound as a Soybean Desiccant Start Start Plot_Setup Randomized Block Design Setup Start->Plot_Setup Application This compound Application at R6-R7 Stage Plot_Setup->Application Data_Collection Data Collection (3 & 7 DAA) Application->Data_Collection Harvest Harvest Seeds Application->Harvest After PHI Visual_Assessment Visual Desiccation Assessment Data_Collection->Visual_Assessment Biomass_Measurement Stem & Pod Mass Measurement Data_Collection->Biomass_Measurement Data_Analysis Statistical Analysis Visual_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis Seed_Quality_Tests Seed Physiological Quality Tests Harvest->Seed_Quality_Tests Yield_Analysis Yield Measurement & Analysis Harvest->Yield_Analysis Germination Germination Test Seed_Quality_Tests->Germination Vigor Vigor Tests (Accelerated Aging, EC) Seed_Quality_Tests->Vigor Germination->Data_Analysis Vigor->Data_Analysis Yield_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Enantioselective Separation of Carfentrazone-ethyl Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the enantioselective separation of carfentrazone-ethyl enantiomers using High-Performance Liquid Chromatography (HPLC). This compound is a chiral herbicide widely used in agriculture.[1] Due to the potential for enantiomers to exhibit different biological activities and toxicities, regulatory agencies often require the analysis of individual enantiomers.[2][3] The S-enantiomer of this compound has been shown to have double the herbicidal activity and 4.8 times more toxicity to certain aquatic organisms than the R-enantiomer.[1] This protocol is designed to provide a robust and reproducible method for the chiral separation and quantification of this compound enantiomers in various matrices.

Chromatographic Conditions

A successful enantioselective separation of this compound has been achieved using a polysaccharide-based chiral stationary phase. The amylose (B160209) tris[(S)-α-methylbenzylcarbamate] coated on silica (B1680970) gel, commercially known as Chiralpak AS, has proven effective for this separation.[4][5]

Table 1: HPLC System and Operating Conditions

ParameterValue
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Chiral Column Chiralpak AS (amylose tris[(S)-α-methylbenzylcarbamate])
Mobile Phase n-hexane/ethanol (98:2, v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Column Temperature Ambient (temperature effects should be investigated for optimization)[4][5]
Detection UV at 248 nm[2][4][5]
Injection Volume 20 µL (typical, can be optimized)

Method Performance and Validation

The analytical method has been validated for its accuracy, precision, linearity, and sensitivity in various environmental matrices.

Table 2: Method Detection and Quantification Limits [4][5]

MatrixLimit of Detection (LOD) per EnantiomerLimit of Quantification (LOQ) per Enantiomer
Water0.001 mg/kg0.0025 mg/kg
Soil0.015 mg/kg0.05 mg/kg
Wheat0.015 mg/kg0.05 mg/kg

Table 3: Recovery and Precision in Spiked Samples [4][5]

MatrixSpiking LevelsRecovery (%)Relative Standard Deviation (RSDr) (%)
Soil0.1, 0.5, 1 mg/kg88.4 - 106.74.2 - 9.8
Water0.005, 0.025, 0.05 mg/kg85.8 - 99.54.4 - 9.6
Wheat0.2, 0.5, 1 mg/kg86.3 - 91.3< 5.0

A reversed-phase HPLC-MS/MS method has also been developed for the simultaneous determination of this compound and its metabolite carfentrazone (B104449) enantiomers, with mean recoveries ranging from 77.5% to 102.8% and relative standard deviations of 0.4% to 9.8%.[2][6] For this method, the limits of detection were reported to be between 0.7 to 6.0 μg/kg, and the limits of quantification were between 2.5 to 20 μg/kg.[6]

Experimental Protocol

This protocol outlines the steps for the preparation of standards and samples, and the HPLC analysis.

Materials and Reagents
  • This compound analytical standard (racemic)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetonitrile (HPLC grade, for sample extraction)

  • Milli-Q water or equivalent

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup[4][5]

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of racemic this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation (General Procedure)

The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the matrix.

  • Extraction:

    • Soil/Wheat: Extract a known weight of the homogenized sample with a suitable solvent like acetonitrile. Sonication or shaking can be used to improve extraction efficiency.

    • Water: For water samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analytes.[4]

  • Cleanup:

    • Use Solid Phase Extraction (SPE) to remove interfering matrix components.[4][5] Condition the SPE cartridge according to the manufacturer's instructions. Load the sample extract and wash with a weak solvent to remove interferences. Elute the this compound with a stronger solvent.

  • Solvent Exchange: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Analysis
  • Equilibrate the Chiralpak AS column with the mobile phase (n-hexane:ethanol, 98:2 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject the prepared standard solutions and samples onto the column.

  • Monitor the separation at a wavelength of 248 nm.

  • Identify the enantiomer peaks based on their retention times compared to the standard. The absolute configuration of the enantiomers has been reported as S-(-)-carfentrazone-ethyl and R-(+)-carfentrazone-ethyl.[6]

  • Quantify the amount of each enantiomer using a calibration curve constructed from the peak areas of the standard solutions.

Experimental Workflow

The following diagram illustrates the general workflow for the enantioselective analysis of this compound.

Enantioselective_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample (Soil, Water, Wheat) Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (Solid Phase Extraction) Extraction->Cleanup Solvent_Exchange Solvent Exchange & Reconstitution Cleanup->Solvent_Exchange Filtration Filtration (0.22 µm) Solvent_Exchange->Filtration HPLC_System HPLC System (Chiralpak AS Column) Filtration->HPLC_System Injection Data_Acquisition Data Acquisition (UV Detector @ 248 nm) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Quantification) Data_Acquisition->Data_Analysis Results Results (Enantiomer Concentrations) Data_Analysis->Results

Caption: Workflow for the enantioselective analysis of this compound by HPLC.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the enantioselective separation and quantification of this compound. The use of a Chiralpak AS column with an n-hexane/ethanol mobile phase allows for the effective resolution of the enantiomers. This protocol, along with the provided performance data, serves as a valuable resource for researchers and professionals involved in the analysis of chiral pesticides in environmental and agricultural samples. Further method development, particularly in optimizing sample preparation for complex matrices, can enhance the applicability of this technique.

References

Application Note: Greenhouse Protocol for Efficacy Testing of Carfentrazone-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for evaluating the herbicidal efficacy of Carfentrazone-ethyl in a controlled greenhouse environment. This compound is a fast-acting, post-emergence contact herbicide used to manage broadleaf weeds.[1][2][3] Its mechanism of action involves the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, leading to rapid cell membrane disruption.[4][5][6] This protocol outlines the necessary steps for plant propagation, herbicide application, data collection, and analysis to determine the dose-dependent efficacy of this compound on target weed species.

Mechanism of Action: PPO Inhibition Pathway

This compound is classified as a WSSA Group 14 herbicide.[6] It functions by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis pathway of both chlorophyll (B73375) and heme.[7][8] Inhibition of PPO causes the substrate, protoporphyrinogen IX (PPGIX), to accumulate and leak from the chloroplast into the cytoplasm.[9] In the cytoplasm, PPGIX is oxidized into protoporphyrin IX (Proto IX). Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen, a reactive oxygen species (ROS), which rapidly initiates lipid peroxidation of cell membranes.[9][10] This disruption of membrane integrity leads to cellular leakage, rapid tissue necrosis, and ultimately, plant death.[6][9] Symptoms, such as water-soaked lesions followed by browning, can appear within hours of application.[8]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glu Glutamate Porph Porphyrin Pathway Glu->Porph PPGIX Protoporphyrinogen IX (PPGIX) Porph->PPGIX PPO PPO Enzyme PPGIX->PPO Catalyzes Accumulated_PPGIX Accumulated PPGIX PPGIX->Accumulated_PPGIX Leaks out PPIX Protoporphyrin IX (Proto IX) PPO->PPIX Chlorophyll Chlorophyll & Heme PPIX->Chlorophyll Carfentrazone This compound Carfentrazone->PPO Inhibits Oxidized_PPIX Protoporphyrin IX (Proto IX) Accumulated_PPGIX->Oxidized_PPIX Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_PPIX->ROS + Light + O₂ Damage Lipid Peroxidation & Cell Membrane Disruption ROS->Damage

Caption: this compound inhibits the PPO enzyme in chloroplasts.

Experimental Design and Protocol

This protocol is designed to assess the post-emergence efficacy of this compound on common broadleaf weeds.

Objective: To determine the dose-response relationship and calculate the effective dose for 50% and 90% growth reduction (GR₅₀ / GR₉₀) of selected weed species treated with this compound.

Materials and Equipment:

  • Test Species: Seeds of target broadleaf weeds (e.g., Velvetleaf - Abutilon theophrasti, Common Lambsquarters - Chenopodium album) and a non-target crop for selectivity reference (e.g., Wheat - Triticum aestivum).

  • Growth Medium: Standard greenhouse potting mix (e.g., peat, perlite, vermiculite (B1170534) blend).

  • Containers: 10 cm diameter plastic pots with drainage holes.

  • Greenhouse: Temperature, humidity, and photoperiod controlled environment (e.g., 25/20°C day/night, 16h photoperiod).

  • Herbicide: Technical grade this compound and a suitable formulation blank. Commercial formulation (e.g., emulsifiable concentrate) can also be used.

  • Adjuvant: Non-ionic surfactant (NIS) as recommended by product labels.

  • Sprayer: Enclosed laboratory track sprayer with a flat-fan nozzle designed for uniform application.

  • General Lab Equipment: Balances, volumetric flasks, pipettes, deionized water, personal protective equipment (PPE).

Experimental_Workflow A 1. Plant Propagation (Plant seeds, thin to uniform size) B 2. Pre-Application Growth (Grow plants to 3-4 leaf stage) A->B C 3. Treatment Group Assignment (Randomize pots for each treatment rate) B->C E 5. Herbicide Application (Apply treatments using a track sprayer) C->E D 4. Herbicide Preparation (Prepare stock solutions and serial dilutions) D->E F 6. Post-Application Growth (Return plants to greenhouse) E->F G 7. Data Collection (Visual injury assessment at 3, 7, 14 DAT) F->G H 8. Final Harvest & Measurement (Collect above-ground biomass at 21 DAT) G->H I 9. Data Analysis (ANOVA, regression analysis, GR₅₀ calculation) H->I

References

Application Notes and Protocols for Investigating Carfentrazone-Ethyl Resistance Mechanisms in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carfentrazone-ethyl is a widely used herbicide that acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when oxidized, generates reactive oxygen species that cause rapid cell membrane disruption, leading to wilting, necrosis, and eventual death of susceptible plants.[1] However, the emergence of weed populations resistant to this compound poses a significant challenge to sustainable agriculture. Understanding the molecular mechanisms underlying this resistance is crucial for developing effective weed management strategies and for the discovery of new herbicides.

Resistance to this compound in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[3][4][5] TSR involves modifications to the target enzyme, PPO, that reduce its sensitivity to the herbicide.[6] NTSR mechanisms, on the other hand, prevent the herbicide from reaching its target at a lethal concentration and can include reduced uptake and translocation, or more commonly, enhanced metabolic detoxification of the herbicide.[3][7]

These application notes provide detailed protocols for key molecular techniques used to investigate and characterize the mechanisms of this compound resistance in weeds.

Section 1: Quantifying Herbicide Resistance

A critical first step in characterizing herbicide resistance is to quantify the level of resistance in the weed population through dose-response assays.

Data Presentation: Dose-Response Analysis of this compound

The following table summarizes the 50% growth reduction (GR₅₀) values for this compound in resistant and susceptible weed populations, as reported in the literature. The GR₅₀ value represents the herbicide dose required to inhibit plant growth by 50%.

Weed SpeciesPopulationResistance StatusGR₅₀ (g ai ha⁻¹)Resistance Index (RI)¹Reference
Amaranthus tuberculatusSENSusceptible1.1-[1][8]
Amaranthus tuberculatusACR (ΔG210)Resistant (TSR)16.415[1][8]
Amaranthus tuberculatusSIRResistant (NTSR)32.930[1][8]

¹Resistance Index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.

Experimental Protocol: Whole-Plant Dose-Response Assay

This protocol details the methodology for conducting a whole-plant dose-response assay to determine the level of resistance to this compound.

1. Plant Growth:

  • Grow seeds from both suspected resistant and known susceptible weed populations in trays containing a commercial potting medium.[1]

  • Place the trays in a growth chamber with controlled conditions (e.g., 28/22°C day/night temperature, 16:8 h photoperiod).[1]

  • When seedlings reach a height of 2 cm, transplant them into individual pots (e.g., 80 cm³). At 4 cm, transplant them into larger pots (e.g., 950 cm³).[1]

2. Herbicide Application:

  • When plants reach a height of 9-11 cm, apply this compound at a range of doses.[1][8]

  • The dose range should be selected to bracket the expected GR₅₀ values for both susceptible and resistant populations. Example rates for Amaranthus tuberculatus could be:

    • Susceptible (SEN): 0.04, 0.14, 0.44, 1.4, 4.4, 14, and 44 g ai ha⁻¹.[1]

    • Resistant (SIR and ACR): 0.44, 1.4, 4.4, 14, 44, 140, and 440 g ai ha⁻¹.[1]

  • Include a non-treated control group for each population, which receives only the adjuvant solution.[8]

  • Apply the herbicide using a calibrated sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • At 10-21 days after treatment (DAT), visually assess plant injury and collect the above-ground biomass for each plant.[8][9]

  • Dry the biomass at 60°C until a constant weight is achieved.

  • Express the dry weight of each treated plant as a percentage of the mean dry weight of the non-treated control plants for that population.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ for each population.

Section 2: Investigating Target-Site Resistance (TSR)

TSR to PPO inhibitors like this compound is often conferred by mutations in the PPX2 gene, which encodes the PPO enzyme.[1][10]

Experimental Protocol: PPO Gene Sequencing

This protocol describes the steps to identify mutations in the PPX2 gene.

1. RNA Extraction and cDNA Synthesis:

  • Collect fresh leaf tissue from both resistant and susceptible plants.

  • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

2. PCR Amplification:

  • Design primers to amplify the coding region of the PPX2 gene.

  • Perform Polymerase Chain Reaction (PCR) using the synthesized cDNA as a template.

3. Sequencing and Analysis:

  • Purify the PCR products and send them for Sanger sequencing.

  • Align the obtained sequences from resistant and susceptible plants with a reference PPX2 sequence to identify any nucleotide changes.

  • Translate the nucleotide sequences into amino acid sequences to determine if any mutations result in an amino acid substitution or deletion, such as the well-characterized ΔG210 deletion.[1][11]

Section 3: Investigating Non-Target-Site Resistance (NTSR)

NTSR is a more complex resistance mechanism that can involve enhanced metabolism of the herbicide, often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.[3][12]

Experimental Protocol: Synergist Assays with Malathion (B1675926)

Malathion is an insecticide that can inhibit the activity of P450 enzymes. A synergist assay with malathion can provide evidence for P450-mediated metabolic resistance.[1][12]

1. Plant Growth and Treatment:

  • Grow resistant plants as described in the dose-response assay protocol.

  • Treat one group of plants with malathion (a P450 inhibitor) one hour prior to the application of this compound.

  • Treat another group of plants with this compound alone.

  • Include a control group treated only with malathion and a non-treated control.

2. Data Collection and Analysis:

  • At a designated time after treatment (e.g., 10 DAT), harvest the above-ground biomass and determine the dry weight.[1]

  • A significant reduction in biomass in the plants treated with both malathion and this compound compared to those treated with this compound alone suggests that P450s are involved in the resistance mechanism.[1][13]

Experimental Protocol: Transcriptomic Analysis (RNA-Seq)

RNA-Seq can be used to compare gene expression profiles between resistant and susceptible plants to identify genes that are upregulated in the resistant population and may be involved in herbicide detoxification.[14][15]

1. Experimental Design and RNA Extraction:

  • Grow resistant and susceptible plants under controlled conditions.

  • Treat plants with this compound at a dose that differentiates the two populations.

  • Collect leaf tissue from multiple biological replicates at a specific time point after treatment.

  • Extract high-quality total RNA.

2. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from the extracted RNA.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

3. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome or perform a de novo assembly if a reference is not available.

  • Quantify gene expression levels.

  • Identify differentially expressed genes (DEGs) between the resistant and susceptible populations.

  • Focus on DEGs that encode enzymes known to be involved in herbicide metabolism, such as P450s, GSTs, and ABC transporters.[15][16]

Experimental Protocol: Metabolomic Analysis

Metabolomics aims to identify and quantify the small-molecule metabolites in a biological system. In the context of herbicide resistance, it can be used to identify the metabolic products of this compound detoxification.[14][17]

1. Sample Collection and Metabolite Extraction:

  • Collect plant tissue from this compound-treated and untreated resistant and susceptible plants.

  • Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

  • Extract metabolites using a suitable solvent system (e.g., methanol/water).

2. Metabolite Profiling:

  • Analyze the metabolite extracts using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]

3. Data Analysis:

  • Process the raw data to identify and quantify metabolites.

  • Use statistical analysis to identify metabolites that are present at different levels between resistant and susceptible plants after herbicide treatment.

  • Attempt to identify the chemical structures of these differential metabolites to elucidate the detoxification pathway of this compound.

Section 4: Visualizing Resistance Mechanisms

Diagrams can be powerful tools for illustrating the complex biological pathways and experimental workflows involved in studying herbicide resistance.

G cluster_0 This compound Mode of Action This compound This compound PPO Enzyme PPO Enzyme This compound->PPO Enzyme Inhibition Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrinogen IX->Protoporphyrin IX Blocked Reactive Oxygen Species Reactive Oxygen Species Protoporphyrinogen IX->Reactive Oxygen Species Accumulation & Oxidation Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species->Lipid Peroxidation Cell Membrane Disruption Cell Membrane Disruption Lipid Peroxidation->Cell Membrane Disruption Plant Death Plant Death Cell Membrane Disruption->Plant Death

Caption: Mode of action of this compound.

G cluster_1 Mechanisms of this compound Resistance cluster_2 Target-Site Resistance (TSR) cluster_3 Non-Target-Site Resistance (NTSR) This compound This compound Target Site (PPO) Target Site (PPO) Enhanced Metabolism Enhanced Metabolism This compound->Enhanced Metabolism Metabolized Plant Cell Plant Cell Altered PPO Enzyme Altered PPO Enzyme Reduced Herbicide Binding Reduced Herbicide Binding Altered PPO Enzyme->Reduced Herbicide Binding Reduced Herbicide Binding->Target Site (PPO) No Inhibition Gene Mutation (e.g., ΔG210) Gene Mutation (e.g., ΔG210) Gene Mutation (e.g., ΔG210)->Altered PPO Enzyme Detoxified Metabolites Detoxified Metabolites Enhanced Metabolism->Detoxified Metabolites Cytochrome P450s Cytochrome P450s Cytochrome P450s->Enhanced Metabolism Upregulation

Caption: Overview of resistance mechanisms.

G cluster_0 Workflow for Investigating Resistance Suspected Resistant Weed Population Suspected Resistant Weed Population Dose-Response Assay Dose-Response Assay Suspected Resistant Weed Population->Dose-Response Assay Quantify Resistance Level Quantify Resistance Level Dose-Response Assay->Quantify Resistance Level Molecular Analysis Molecular Analysis Quantify Resistance Level->Molecular Analysis PPO Gene Sequencing PPO Gene Sequencing Molecular Analysis->PPO Gene Sequencing TSR? Synergist Assay Synergist Assay Molecular Analysis->Synergist Assay NTSR? Identify TSR Mutation Identify TSR Mutation PPO Gene Sequencing->Identify TSR Mutation Evidence for NTSR Evidence for NTSR Synergist Assay->Evidence for NTSR Transcriptomics / Metabolomics Transcriptomics / Metabolomics Elucidate NTSR Pathway Elucidate NTSR Pathway Transcriptomics / Metabolomics->Elucidate NTSR Pathway Evidence for NTSR->Transcriptomics / Metabolomics

Caption: Experimental workflow diagram.

References

Troubleshooting & Optimization

Carfentrazone-ethyl stability and degradation under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of carfentrazone-ethyl under various laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is an herbicide that degrades relatively quickly in the environment, primarily through hydrolysis and photolysis.[1] Its stability is significantly influenced by pH, with degradation being more rapid in neutral to alkaline conditions.[2][3][4][5] While the parent compound, this compound, breaks down rapidly, its degradation products can be more persistent.[1]

Q2: What are the major degradation pathways of this compound?

The primary degradation pathway for this compound involves the hydrolysis of the ethyl ester to form its main metabolite, carfentrazone-chloropropionic acid.[1][2][6] This is followed by further degradation into other acidic metabolites, including carfentrazone-cinnamic acid, carfentrazone-propionic acid, and carfentrazone-benzoic acid.[1] Under aerobic aquatic conditions, a cascade of these acidic degradation products can account for over 90% of the applied radioactivity in studies.[6]

Q3: How does pH affect the stability of this compound in aqueous solutions?

The rate of hydrolysis of this compound is highly dependent on the pH of the solution. It is relatively stable in acidic conditions (pH 5) but degrades rapidly in neutral (pH 7) and even more so in alkaline (pH 9) conditions.[3][4][5]

Q4: Is this compound susceptible to photolytic degradation?

Yes, this compound can be degraded by light (photolysis).[1] However, some studies suggest that its stability to direct UV photolysis in a pH 7 buffer is not significantly different from the dark control, indicating that hydrolysis might be the more dominant degradation pathway in aqueous environments.[4] In contrast, photolysis is considered a likely and rapid means of mineralization in water exposed to sunlight.[2] Photolysis on soil surfaces is not expected to be a significant degradation route.[2]

Q5: What is the persistence of this compound in soil?

This compound degrades rapidly in soil under both aerobic and anaerobic conditions.[2] The initial degradation is often biphasic, with a rapid initial decline followed by a slower degradation of the remaining residues.[2] The half-life in soil can range from a few hours to several days, depending on the soil type and conditions.[3][7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly rapid degradation of this compound in aqueous buffer.

  • Possible Cause 1: Incorrect pH of the buffer.

    • Troubleshooting Step: Verify the pH of your buffer solution. This compound degrades much faster at neutral to alkaline pH. Ensure your buffer is at the intended acidic pH (e.g., pH 5) if stability is desired.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Protect your samples from light, especially if conducting hydrolysis studies. Use amber vials or cover your glassware with aluminum foil.

  • Possible Cause 3: Microbial contamination.

    • Troubleshooting Step: Use sterile buffers and glassware to prevent microbial degradation, which can accelerate the breakdown of the compound.

Issue 2: Poor recovery of this compound from soil samples.

  • Possible Cause 1: Inefficient extraction.

    • Troubleshooting Step: Ensure the chosen extraction solvent and method are appropriate for your soil type. An acetonitrile/water reflux extraction is a common method.[10] The efficiency of solid-phase extraction (SPE) cleanup can be affected by the presence of organic solvents from the initial extraction step.[10]

  • Possible Cause 2: Rapid degradation during sample processing.

    • Troubleshooting Step: Process soil samples as quickly as possible after collection. If storage is necessary, keep samples frozen to minimize degradation.

  • Possible Cause 3: Strong adsorption to soil particles.

    • Troubleshooting Step: While this compound is generally weakly adsorbed, its metabolites can be more mobile.[2][4] Consider the properties of your specific soil type (e.g., organic matter content) and adjust extraction conditions accordingly.

Quantitative Data Summary

Table 1: Hydrolytic Degradation of this compound at Different pH Levels

pHHalf-life (t½)Reference
5Stable / Very slow degradation (>34 days)[1][3][4][5]
78.6 - 10.9 days (131 - 206.4 hours)[3][4][5]
93.36 - 3.6 hours[3][4][5]

Table 2: Degradation of this compound in Different Environmental Matrices

MatrixConditionHalf-life (t½)Reference
Aqueous SolutionPhotolysis (pH 7)8 - 9.4 days (113 - 128 hours)[3][4]
SoilAerobic Metabolism<0.1 to 4.8 days[2][3][7][8]
Soil (Wheat Field)Field Dissipation3.8 - 5.8 hours[3]
Flooded Rice Fields (Water)Field Dissipation6.5 - 11.1 hours[4]
Flooded Rice Fields (Sediment)Field Dissipation37.9 - 174 hours[4]
Pond WaterField Dissipation83.0 hours (combined with primary metabolite)[11]

Experimental Protocols

1. Hydrolysis Study Protocol

  • Objective: To determine the rate of hydrolysis of this compound at different pH values.

  • Materials:

    • This compound standard

    • Sterile aqueous buffers (e.g., pH 5, 7, and 9)

    • Amber glass vials with screw caps

    • Constant temperature incubator or water bath

    • HPLC or GC-MS for analysis

  • Procedure:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Spike the stock solution into the different pH buffers in separate amber vials to a final concentration relevant to your study.

    • Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

    • At specified time intervals, withdraw aliquots from each vial.

    • Analyze the concentration of this compound and its degradation products using a validated analytical method.

    • Calculate the half-life at each pH using first-order kinetics.

2. Aqueous Photolysis Study Protocol

  • Objective: To determine the rate of photolytic degradation of this compound.

  • Materials:

    • This compound standard

    • Sterile aqueous buffer (e.g., pH 7)

    • Quartz or borosilicate glass tubes

    • A light source that simulates natural sunlight (e.g., xenon arc lamp)

    • Dark control vessels covered in aluminum foil

    • Constant temperature chamber

    • HPLC or GC-MS for analysis

  • Procedure:

    • Prepare a solution of this compound in the chosen buffer.

    • Fill the quartz/borosilicate tubes with the solution. Prepare parallel dark controls by wrapping identical tubes in aluminum foil.

    • Expose the samples to the light source in a temperature-controlled chamber.

    • At specific time points, collect samples from both the light-exposed and dark control tubes.

    • Analyze the concentration of this compound.

    • The rate of photolysis is determined by the difference in the degradation rate between the light-exposed and dark control samples.

Visualizations

Carfentrazone_ethyl This compound Carfentrazone_chloropropionic_acid Carfentrazone-chloropropionic acid Carfentrazone_ethyl->Carfentrazone_chloropropionic_acid Hydrolysis Carfentrazone_cinnamic_acid Carfentrazone-cinnamic acid Carfentrazone_chloropropionic_acid->Carfentrazone_cinnamic_acid Carfentrazone_propionic_acid Carfentrazone-propionic acid Carfentrazone_chloropropionic_acid->Carfentrazone_propionic_acid Carfentrazone_benzoic_acid Carfentrazone-benzoic acid Carfentrazone_propionic_acid->Carfentrazone_benzoic_acid start Start: Inconsistent Degradation Data check_ph Verify Buffer pH start->check_ph ph_correct pH is Correct check_ph->ph_correct Yes ph_incorrect Adjust pH and Repeat Experiment check_ph->ph_incorrect No check_light Check for Light Exposure ph_correct->check_light end End Troubleshooting ph_incorrect->end light_protected Samples are Light-Protected check_light->light_protected Yes light_exposed Protect Samples from Light and Repeat check_light->light_exposed No check_contamination Assess for Microbial Contamination light_protected->check_contamination light_exposed->end no_contamination Contamination Unlikely check_contamination->no_contamination No contamination Use Sterile Technique and Repeat check_contamination->contamination Yes no_contamination->end contamination->end prep_solution 1. Prepare Stock Solution spike_buffer 2. Spike into Buffered Solutions (pH 5, 7, 9) prep_solution->spike_buffer incubate 3. Incubate at Constant Temperature in Dark spike_buffer->incubate sample 4. Withdraw Aliquots at Time Intervals incubate->sample analyze 5. Analyze by HPLC or GC-MS sample->analyze calculate 6. Calculate Half-life analyze->calculate

References

Technical Support Center: Optimizing Carfentrazone-ethyl for In Vitro Plant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Carfentrazone-ethyl in in vitro plant assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, post-emergence herbicide belonging to the aryl triazolinone chemical family. It functions as a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is crucial for the biosynthesis of both chlorophyll (B73375) and heme in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this compound is converted to protoporphyrin IX, a photodynamic molecule that generates reactive oxygen species (ROS), leading to rapid lipid peroxidation, cell membrane disruption, and ultimately, cell death.[3]

Q2: Why is light essential for the activity of this compound?

A2: The herbicidal activity of this compound is light-dependent because the accumulated protoporphyrin IX requires light energy to become photoactivated and generate the singlet oxygen radicals that cause cellular damage.[3][4] In the absence of light, the phytotoxic effects are not observed. Therefore, it is critical to control and standardize light conditions in your in vitro assays.

Q3: What is a suitable solvent for preparing this compound stock solutions?

A3: this compound is miscible in all proportions with acetone, ethanol, ethyl acetate, and methylene (B1212753) chloride.[5] For in vitro assays, acetonitrile (B52724) is also a commonly used solvent for preparing stock solutions.[6] A stock solution can be prepared by dissolving a known weight of technical grade this compound in the chosen solvent to achieve a desired concentration, for example, 1 mg/mL.[6]

Q4: What are the typical symptoms of this compound phytotoxicity in plants?

A4: Symptoms of this compound injury appear rapidly, often within hours to a few days of application.[7] They include chlorosis (yellowing), followed by necrosis (tissue death) in the form of spotting and burning on leaves and other treated tissues.[7] In whole plants, you may observe stunting of new growth. Since it is a contact herbicide, translocation within the plant is limited, and new growth may emerge unaffected if the initial damage is not severe.[7]

Q5: Can this compound be used for in vitro selection of resistant plant cells?

A5: Yes, in principle, this compound can be used as a selection agent in plant cell or callus cultures to isolate herbicide-resistant lines. This process, known as in vitro selection, involves exposing a large population of cells to a selective pressure (in this case, this compound) and regenerating plants from the surviving cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other PPO inhibitors to guide concentration selection for in vitro assays.

Table 1: EC50 Values of this compound in Aquatic Plant Bioassays

Plant SpeciesEndpointEC50Reference
Lemna minor (Duckweed)Growth InhibitionEC50 values for PPO inhibitors on Lemna minor have been reported in the range of 0.12 to 0.73 mg/L for compounds like indaziflam (B594824) and sulfentrazone.[8] While a specific EC50 for this compound on Lemna minor was not found in the search results, greenhouse trials on other floating aquatic plants provide some guidance on effective concentrations.[8]
Water HyacinthBiomass ReductionEC90 values of 86.2 to 116.3 g ai/ha have been reported in greenhouse trials.[9][9]
Water LettuceBiomass ReductionEC90 values of 26.9 to 33.0 g ai/ha have been reported in greenhouse trials, indicating higher sensitivity.[9][9]

Table 2: IC50 Values for Various PPO Inhibitors from In Vitro Enzyme Assays

PPO InhibitorTarget EnzymeIC50Reference
ZINC70338 (novel inhibitor)Nicotiana tabacum PPOKi of 2.21 µM[1]
FomesafenHuman PPOSignificant inhibition observed[10][11]
OxyfluorfenHuman PPOSignificant inhibition observed[10][11]
LactofenHuman PPOSignificant inhibition observed[10][11]
ButafenacilHuman PPOSignificant inhibition observed[10][11]
SaflufenacilHuman PPOSignificant inhibition observed[10][11]

Note: The data in Table 2 is for various PPO inhibitors and provides a general indication of the concentration range that may be effective for in vitro enzyme inhibition assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • Technical grade this compound

  • Acetonitrile (HPLC grade)[6]

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Micro-pipettes

  • Sterile microcentrifuge tubes for aliquots

  • Fume hood

Procedure:

  • In a fume hood, accurately weigh 10 mg of technical grade this compound using an analytical balance.

  • Transfer the weighed this compound to a 10 mL volumetric flask.

  • Add a small amount of acetonitrile to the flask to dissolve the this compound.

  • Once fully dissolved, bring the volume up to the 10 mL mark with acetonitrile.

  • Cap the flask and invert several times to ensure a homogenous solution. This is your 1 mg/mL (1000 ppm) stock solution.

  • For ease of use and to avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, sterile microcentrifuge tubes.

  • Store the stock solution at -20°C in the dark.

Protocol 2: In Vitro Phytotoxicity Assay using Plant Callus

This protocol provides a general framework for assessing the phytotoxicity of this compound on plant callus.

Materials:

  • Established plant callus cultures (e.g., tobacco, Arabidopsis)

  • Solid plant tissue culture medium (e.g., Murashige and Skoog medium) supplemented with appropriate plant growth regulators

  • This compound stock solution (see Protocol 1)

  • Sterile petri dishes

  • Sterile filter paper

  • Sterile forceps and scalpels

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare the desired plant tissue culture medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Herbicide Incorporation: In a laminar flow hood, add the required volume of the this compound stock solution to the molten medium to achieve the desired final concentrations. A dilution series (e.g., 0, 0.1, 1, 10, 100 µM) is recommended to determine the dose-response relationship. Ensure thorough mixing. A solvent-only control should also be included.

  • Plating: Pour the medium containing the different concentrations of this compound into sterile petri dishes and allow it to solidify.

  • Callus Transfer: Weigh equal amounts of healthy, friable callus (e.g., 200-300 mg) and place one piece in the center of each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C). The light source is critical for this compound activity.

  • Data Collection: After a set period (e.g., 2-4 weeks), assess phytotoxicity by measuring parameters such as:

    • Callus fresh weight and dry weight

    • Visual scoring of necrosis and browning

    • Chlorophyll content

    • Cell viability assays (e.g., TTC or Evans blue staining)

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control for each concentration and determine the IC50 value (the concentration that causes 50% inhibition of growth).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or no herbicidal effect 1. Inadequate light exposure.[3][4]2. This compound degradation in the medium.3. Incorrect stock solution concentration.4. Plant material is resistant.1. Ensure a consistent and adequate light source in the growth chamber. Verify the light intensity and photoperiod.2. Prepare fresh media for each experiment. This compound can degrade in aqueous solutions.[12]3. Re-prepare and verify the concentration of your stock solution.4. Test a known susceptible plant species as a positive control.
High variability between replicates 1. Uneven application of the herbicide in the medium.2. Inconsistent size or physiological state of the initial explants (callus).3. Edge effects in the incubation chamber (uneven light or temperature).1. Ensure thorough mixing of the this compound into the molten agar (B569324) before pouring plates.2. Use a standardized procedure for selecting and weighing your callus explants.3. Randomize the placement of your petri dishes within the growth chamber.
Precipitation of this compound in the medium 1. Exceeding the solubility limit of this compound in the aqueous medium.[5]2. Interaction with media components.1. Check the water solubility of this compound (approximately 12-23 mg/L).[5] Do not exceed this concentration in your final medium. Use a higher concentration stock solution to minimize the volume of solvent added.2. Observe for any immediate precipitation upon adding the stock solution to the medium. If this occurs, consider a different solvent or a lower final concentration.
Solvent phytotoxicity High concentration of the solvent (e.g., acetonitrile, DMSO) in the final medium.1. Always include a solvent control (medium with the same amount of solvent as the highest herbicide concentration) to assess the effect of the solvent alone.2. Keep the final solvent concentration in the medium as low as possible, typically below 0.1-0.5%.
Contamination of cultures Breach in sterile technique during media preparation or callus transfer.Review and strictly adhere to aseptic techniques. Ensure all equipment and the work area are properly sterilized.

Visualizations

Carfentrazone_Ethyl_Mechanism_of_Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Generates Carfentrazone This compound Carfentrazone->PPO Inhibits Light Light Light->Protoporphyrin_IX Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Causes

Caption: Mechanism of action of this compound.

In_Vitro_Assay_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Culture Media with Varying Concentrations prep_stock->prep_media transfer_callus Transfer Callus to Treatment Plates prep_media->transfer_callus incubation Incubate under Controlled Light and Temperature transfer_callus->incubation data_collection Collect Data (e.g., weight, viability) incubation->data_collection data_analysis Analyze Data and Determine IC50 data_collection->data_analysis end End data_analysis->end

Caption: Workflow for in vitro phytotoxicity assay.

References

Troubleshooting Carfentrazone-ethyl phytotoxicity in sensitive plant species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, manage, and mitigate phytotoxicity associated with Carfentrazone-ethyl in sensitive plant species during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a post-emergence herbicide used to control a wide range of broadleaf weeds.[1][2] It belongs to the triazolinone chemical family and is classified as a Group 14 herbicide by the Weed Science Society of America (WSSA).[3] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[4][5][6] This enzyme is critical in the chlorophyll (B73375) biosynthesis pathway.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplasts into the cytoplasm and is converted to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive oxygen species (ROS), which cause rapid lipid peroxidation and destruction of cell membranes, leading to necrosis and plant death.[1][6][7]

Q2: What are the typical symptoms of this compound phytotoxicity?

Symptoms of this compound injury typically appear rapidly, often within hours of application, and are more pronounced in the presence of bright sunlight.[3][4] Common symptoms include:

  • Necrotic spots or lesions: Dead, brown patches on leaves and cotyledons where the spray droplets made contact.[8][9]

  • Speckling or bronzing: Small, discolored spots on the foliage.[5]

  • Stunting: Reduced plant growth and development.[8]

  • Leaf malformation: In some cases, leaves may appear crinkled or distorted.[10]

Since this compound has limited translocation within the plant, injury is typically confined to the areas directly exposed to the herbicide.[5][9] New growth that emerges after application is often unaffected.[9]

Q3: Which plant species are particularly sensitive to this compound?

While this compound is selective for broadleaf weeds, some crops and research model organisms can exhibit sensitivity. These include, but are not limited to:

  • Soybeans (Glycine max): Can show significant injury, especially when applied pre-emergence under cool, wet conditions followed by warm, sunny days.[8][11]

  • Potatoes (Solanum tuberosum): Are known to be sensitive to various herbicides, and drift from this compound can cause foliar damage.[12][13]

  • Strawberries (Fragaria × ananassa): Direct contact can cause spotting and necrosis on leaves, flowers, and fruit.[9]

  • Spring Wheat (Triticum aestivum): Can experience temporary injury, such as cosmetic speckling on leaves, though plants often recover without significant yield loss.[14]

  • Arabidopsis thaliana: As a model organism, its response to PPO inhibitors is studied to understand the mechanism of action and resistance.

  • Tobacco (Nicotiana tabacum): Can be sensitive, and shielded sprayers are often recommended to avoid crop damage.

Q4: What environmental factors influence the severity of this compound phytotoxicity?

The severity of phytotoxicity can be exacerbated by certain environmental conditions:

  • High Light Intensity: Sunlight is required for the generation of ROS that cause cellular damage, so symptoms are more severe under bright, sunny conditions.[6]

  • High Temperature and Humidity: These conditions can increase the absorption of the herbicide and enhance phytotoxic effects.[8]

  • Soil Moisture: Plants with high moisture status (e.g., recently irrigated) may be more sensitive to this compound.

  • Rainfall: While this compound is relatively rainfast, heavy rainfall shortly after application can potentially wash the herbicide into the root zone, causing unintended uptake.

Troubleshooting Guide

This guide is designed to help you diagnose and address potential this compound phytotoxicity in your experiments.

Step 1: Symptom Assessment

  • Question: Are the symptoms consistent with PPO inhibitor injury (necrosis, speckling, contact-only damage)?

    • Yes: Proceed to Step 2.

    • No: Consider other potential causes of plant stress, such as nutrient deficiencies, disease, insect damage, or injury from other classes of herbicides.

Step 2: Review of Application Parameters

  • Question: Was the correct application rate of this compound used according to your experimental protocol?

    • Yes: Proceed to Step 3.

    • No: Over-application is a likely cause. Document the error and consider terminating the affected experimental units.

  • Question: Was the application equipment properly calibrated and cleaned to avoid contamination?

    • Yes: Proceed to Step 3.

    • No: Contamination from other chemicals or improper calibration could be the cause.[10] Implement rigorous equipment cleaning protocols for future experiments.

Step 3: Evaluation of Environmental Conditions

  • Question: Were there any extreme environmental conditions during or immediately following application (e.g., high heat, intense sunlight, heavy rainfall)?

    • Yes: Environmental stress can amplify phytotoxicity. Document these conditions as they are likely contributing factors.

    • No: Proceed to Step 4.

Step 4: Mitigation and Recovery

  • Question: Is the injury localized and are new, unaffected leaves emerging?

    • Yes: The plant may recover.[9] Continue to monitor the plants and record observations on the rate of recovery.

    • No: If the growing point is severely damaged or the plant is not showing signs of new growth, recovery is unlikely.

  • Question: Can you modify your experimental protocol to reduce injury in future trials?

    • Consider:

      • Using a lower application rate.

      • Incorporating a safener or a different adjuvant.

      • Adjusting the timing of application to avoid periods of high environmental stress.

      • Using a more tolerant plant species or cultivar if appropriate for your research goals.

Data Presentation

Table 1: Influence of this compound Application Rate on Phytotoxicity in Sensitive Species (Illustrative)

Plant SpeciesApplication Rate (g a.i./ha)Visual Injury (%) at 7 Days After Treatment (DAT)Reference
Spring Wheat921[14]
Spring Wheat1821[14]
Spring Wheat2610[14]
Spring Wheat3518[14]
Water Lettuce26.9 - 33.0 (EC90)90[12]
Water Hyacinth86.2 - 116.3 (EC90)90[12]
Salvinia79.1 (EC90)90[12]

Table 2: Effect of Adjuvants on this compound Phytotoxicity in Spring Wheat (Qualitative Summary)

Adjuvant TypeEffect on PhytotoxicityReference
Nonionic Surfactants (NIS)Standard adjuvant, baseline injury observed.[14]
Crop Oil Concentrate (COC)Tended to increase crop injury compared to NIS.[14]
Urea and Ammonium Nitrate (UAN)Tended to increase crop injury compared to NIS.[14]

Experimental Protocols

Protocol 1: Assessment of Phytotoxicity Using Visual Rating

Objective: To quantify the level of phytotoxicity on a plant following this compound application.

Methodology:

  • Establish a Rating Scale: Use a scale of 0 to 100%, where 0% indicates no visible injury and 100% indicates complete plant death.

  • Timing of Assessment: Conduct visual assessments at regular intervals after treatment (e.g., 1, 3, 7, 14, and 21 days after treatment - DAT).

  • Evaluation: For each plant or experimental unit, visually estimate the percentage of tissue showing symptoms of phytotoxicity (necrosis, chlorosis, stunting).

  • Data Recording: Record the average phytotoxicity rating for each treatment group at each time point.

  • Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Chlorophyll Fluorescence Measurement to Assess Photosynthetic Stress

Objective: To non-destructively measure the impact of this compound on the photosynthetic efficiency of a plant.

Methodology:

  • Instrumentation: Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer).

  • Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes to ensure all reaction centers are open.[15]

  • Measurement:

    • Measure the initial fluorescence (F₀).

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

  • Calculation: Calculate the maximum quantum yield of photosystem II (PSII) photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ . A decrease in the Fᵥ/Fₘ ratio indicates stress on the photosynthetic apparatus.

  • Data Collection: Take measurements from multiple leaves per plant and multiple plants per treatment at various time points post-application.

  • Analysis: Compare the Fᵥ/Fₘ values of treated plants to those of untreated control plants to quantify the level of photosynthetic inhibition.

Mandatory Visualizations

Carfentrazone_Ethyl_Signaling_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Chlorophyll Biosynthesis Pathway Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme PPO Protoporphyrinogen Oxidase (PPO) Leaked_Protogen_IX Leaked Protoporphyrinogen IX Protoporphyrinogen_IX->Leaked_Protogen_IX Accumulates & Leaks Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Accumulated_Proto_IX Accumulated Protoporphyrin IX ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Accumulated_Proto_IX->ROS Light, O₂ Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Disruption Cell Membrane Disruption Lipid_Peroxidation->Membrane_Disruption Cell_Death Necrosis & Cell Death Membrane_Disruption->Cell_Death Carfentrazone This compound Carfentrazone->PPO Inhibits Leaked_Protogen_IX->Accumulated_Proto_IX Oxidation Troubleshooting_Workflow decision decision action action outcome outcome issue issue start Phytotoxicity Suspected q1 Symptoms match PPO inhibitor profile? start->q1 q2 Correct application rate and procedure? q1->q2 Yes other_causes Investigate other stress factors q1->other_causes No q3 Extreme environmental conditions present? q2->q3 Yes app_error Application error likely cause. Document and adjust protocol. q2->app_error No env_factor Environmental stress is a contributing factor. Document. q3->env_factor Yes q4 New growth is unaffected? q3->q4 No env_factor->q4 recovery Monitor for recovery. Consider protocol modifications for future experiments. q4->recovery Yes no_recovery Recovery unlikely. Evaluate experimental loss and adjust protocol. q4->no_recovery No

References

Overcoming Carfentrazone-ethyl solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carfentrazone-ethyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges in aqueous solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a lipophilic (hydrophobic) molecule, meaning it has low solubility in water. Its chemical structure favors dissolution in organic solvents over aqueous media. The reported water solubility of this compound is quite low, making it challenging to prepare aqueous solutions at desired concentrations for experimental use.[1]

Q2: I've prepared a stock solution of this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What is happening?

This is a common issue when working with hydrophobic compounds. The organic solvent in your stock solution is miscible with the aqueous buffer, but the this compound is not. When you add the stock solution to the buffer, the concentration of the organic solvent is diluted, and the this compound is no longer soluble, causing it to precipitate out of the solution.

Q3: How can I prevent my this compound solution from precipitating during dilution?

To prevent precipitation, it is crucial to add the stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing. This helps to disperse the this compound molecules quickly, preventing them from aggregating and precipitating. Stepwise dilution into intermediate solutions with decreasing concentrations of the organic solvent can also be effective.

Q4: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH. It is relatively stable at an acidic pH of 5. However, it undergoes hydrolysis at neutral and basic pH levels. At pH 7, its half-life is approximately 8.6 days, and at pH 9, the half-life is much shorter at around 3.6 hours.[2][3] This hydrolysis results in the formation of carfentrazone, its free acid metabolite.[2][3] Therefore, for experiments requiring the intact ethyl ester, it is recommended to use a buffer with a pH of 5.

Q5: What is the primary mechanism of action of this compound?

This compound is a pro-herbicide that acts as a contact herbicide.[1] Its mode of action is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme.[4][5] This inhibition leads to an accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and cell death.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in the chosen solvent. The concentration is too high for the solvent's capacity.Try a lower concentration or a different organic solvent with higher solubilizing power (see Table 1).
The solvent quality is poor.Use high-purity, anhydrous solvents.
Precipitation occurs immediately upon dilution into aqueous buffer. The change in solvent environment is too drastic, exceeding the aqueous solubility limit.Add the stock solution dropwise into the vigorously stirred aqueous buffer. Consider using a co-solvent in the final aqueous solution (if your experimental system allows).
The pH of the buffer is not optimal for stability.Ensure the buffer pH is around 5 to minimize hydrolysis, which can affect solubility.
Precipitation occurs over time after dilution. The solution is supersaturated, leading to delayed crystallization.Prepare a more dilute final solution.
The temperature of the solution has decreased, reducing solubility.Store the final solution at a constant, controlled temperature. If refrigerated, allow it to return to room temperature and check for precipitate before use.
The compound is degrading into less soluble metabolites due to hydrolysis.Prepare the aqueous solution fresh before each experiment, especially if not using a pH 5 buffer.
Inconsistent results in biological assays. The actual concentration of solubilized this compound is variable due to partial precipitation.Visually inspect your solutions for any precipitate before use. Consider filtering the final solution through a 0.22 µm filter to remove any undissolved compound.
The organic solvent (e.g., DMSO) concentration is affecting the biological system.Ensure the final concentration of the organic solvent in your assay is low (typically ≤0.5% for DMSO) and include a solvent-only control in your experiments.[6][7]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature
Water12 mg/L20°C
Water22 mg/L25°C
Water23 mg/L30°C
AcetoneMiscibleNot Specified
EthanolMiscibleNot Specified
Ethyl AcetateMiscibleNot Specified
Methylene ChlorideMiscibleNot Specified
Toluene0.9 g/mL20°C
Hexane0.03 g/mL20°C

Data sourced from PubChem CID 86222.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (pure compound)

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the required volume of DMSO to achieve the target stock solution concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

This protocol details the dilution of the organic stock solution into an aqueous buffer.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., 10 mM MES buffer, pH 5.0)

  • Vortex mixer or magnetic stirrer

  • Sterile conical tubes

Methodology:

  • Bring the this compound stock solution and the aqueous buffer to room temperature.

  • In a sterile conical tube, add the required volume of the aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise.

  • Continue to vortex or stir for a few minutes to ensure complete mixing.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution in your experiments immediately.

Visualizations

G Troubleshooting Workflow for this compound Precipitation start Start: Prepare Aqueous Working Solution check_precipitate Observe Precipitation? start->check_precipitate troubleshoot Troubleshoot Issue check_precipitate->troubleshoot Yes end_success Proceed with Experiment check_precipitate->end_success No precipitate_yes Yes precipitate_no No cause1 Possible Cause: Drastic Solvent Change troubleshoot->cause1 cause2 Possible Cause: Concentration Too High troubleshoot->cause2 cause3 Possible Cause: Suboptimal Buffer pH troubleshoot->cause3 cause4 Possible Cause: Low Temperature troubleshoot->cause4 solution1 Solution: Add stock dropwise to vigorously stirred buffer. cause1->solution1 solution1->check_precipitate solution2 Solution: Prepare a more dilute working solution. cause2->solution2 solution2->check_precipitate solution3 Solution: Use a buffer with pH ~5.0. cause3->solution3 solution3->check_precipitate solution4 Solution: Ensure constant room temperature. cause4->solution4 solution4->check_precipitate

Caption: Troubleshooting workflow for this compound precipitation.

G Mechanism of Action for this compound CE This compound (Pro-herbicide) PPO Protoporphyrinogen Oxidase (PPO) (Enzyme) CE->PPO Inhibits ProtoIX Accumulation of Protoporphyrin IX PPO->ProtoIX Leads to ROS Reactive Oxygen Species (ROS) Generation ProtoIX->ROS Light Light Light->ROS Activates Membrane Cell Membrane Disruption ROS->Membrane Death Cell Death Membrane->Death

Caption: Mechanism of action for this compound.

References

Technical Support Center: Interference of Carfentrazone-ethyl with Chlorophyll Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Carfentrazone-ethyl in experiments involving chlorophyll (B73375) fluorescence measurements. This compound's mode of action as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor leads to rapid, light-dependent cell membrane disruption, which can present unique challenges for these sensitive photosynthetic assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound and how does it affect plant physiology?

A1: this compound is a WSSA Group 14 herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is critical in the chlorophyll biosynthetic pathway.[1] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX (Proto IX) in the cytoplasm.[3][4] In the presence of light and oxygen, Proto IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid peroxidation of lipids and proteins, leading to cell membrane disruption, leakage of cellular contents, and ultimately, tissue necrosis.[3][5][6] This process is light-dependent and requires active photosynthesis to be effective.[5] Symptoms, such as water-soaked lesions followed by browning, can appear within hours of application under sunny conditions.[3][6]

Q2: Does this compound directly inhibit Photosystem II (PSII)?

A2: No, the primary target of this compound is the PPO enzyme, not the components of the photosynthetic electron transport chain like Photosystem II (PSII).[7][8] However, the extensive and rapid cellular damage, including thylakoid disorganization, caused by the accumulation of protoporphyrin IX and subsequent oxidative stress will indirectly but significantly impact PSII function and, consequently, chlorophyll fluorescence measurements.[9]

Q3: How does this compound's mode of action interfere with chlorophyll fluorescence measurements?

A3: The interference is primarily indirect and stems from the rapid cellular necrosis it induces. This can affect measurements in several ways:

  • Physical Tissue Damage: Necrotic and desiccated leaf tissue can alter the optical properties of the leaf, affecting light absorption and reflection, which can lead to erroneous fluorescence readings.

  • Loss of Cellular Integrity: The disruption of cell and chloroplast membranes leads to a general breakdown of the photosynthetic apparatus. This will result in a decrease in the overall photosynthetic efficiency, which is reflected in various chlorophyll fluorescence parameters.

  • Secondary Stress Responses: The massive oxidative stress triggers secondary stress responses in the plant, which can also influence fluorescence signals.

Q4: What changes can I expect in key chlorophyll fluorescence parameters after this compound application?

A4: While this compound does not directly target PSII, the resulting cellular damage will lead to changes in fluorescence parameters over time. Based on the effects of other herbicides that cause significant cellular damage, you can expect the following trends:

  • Fv/Fm (Maximum Quantum Yield of PSII): A significant decrease in Fv/Fm is expected as cellular damage progresses and PSII function is impaired.[10][11] This parameter is a sensitive indicator of plant stress.

  • Fo (Minimum Fluorescence): An increase in Fo may be observed. This can be due to damage to the PSII reaction centers or a decoupling of the light-harvesting complexes from the reaction centers, leading to a higher initial fluorescence emission.

  • OJIP Transient Curve: The shape of the OJIP curve is likely to be significantly altered. Herbicides that cause severe stress and damage to the photosynthetic apparatus can lead to a suppression of the J-I and I-P phases of the fluorescence transient.[12] In extreme cases, the curve may flatten, indicating a complete loss of photosynthetic electron transport activity.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or highly variable fluorescence readings between samples treated with this compound. Uneven application of the herbicide: Inconsistent spray coverage leads to varied levels of tissue damage.Ensure a uniform and consistent application of the this compound solution to all treated plants. Use appropriate spray equipment and techniques to guarantee even coverage.
Variability in the health or developmental stage of the plants: Plants with different levels of vigor may respond differently to the herbicide.Use plants of the same age and developmental stage for your experiments. Ensure all plants are healthy and grown under identical conditions prior to treatment.
Measurement on necrotic vs. non-necrotic tissue: Taking readings from different parts of a mottled leaf (some parts necrotic, some still green) will yield highly variable results.For consistency, define the area of measurement. Either consistently measure from the center of the developing necrotic lesion or from the leading edge of the necrosis. Note this in your experimental records.
Fv/Fm values are already very low shortly after application, making it difficult to observe a time-course effect. Rapid and severe tissue damage: this compound can cause very rapid necrosis, especially at higher concentrations and under high light conditions.Consider using a lower concentration of this compound to slow down the rate of necrosis. Also, conduct measurements at earlier time points after application (e.g., 1, 3, 6, 12 hours) to capture the initial decline in photosynthetic efficiency before widespread cell death.
Difficulty in attaching the fluorometer leaf clip to brittle, necrotic leaves. Physical state of the leaf tissue: The herbicide-induced desiccation makes the leaves fragile and difficult to handle without causing further damage.Handle the leaves with extreme care. If possible, take measurements on areas of the leaf that are showing initial signs of damage but are not yet fully desiccated. For later time points, if the leaf is too brittle, it may not be possible to obtain reliable readings with a leaf clip-on fluorometer. In such cases, imaging fluorometers may be a better alternative.
Unexpectedly high chlorophyll content readings from necrotic tissue in parallel biochemical assays. Tissue compression and water loss: As the leaf tissue becomes necrotic, cells shrink and become more compressed due to water loss. This can lead to a higher concentration of chlorophyll per unit of fresh weight in the damaged tissue compared to healthy, turgid tissue.When correlating fluorescence data with biochemical assays, consider expressing chlorophyll content on a dry weight basis or per unit of leaf area to account for changes in water content. Be aware that spectrophotometric measurements of chlorophyll from necrotic tissue can be prone to artifacts.[13]

Quantitative Data Summary

The following table summarizes expected qualitative changes in chlorophyll fluorescence parameters in response to herbicides that cause severe cellular stress. Quantitative data for this compound is limited in publicly available literature; the values below are illustrative of trends observed with other herbicides that impact photosynthetic efficiency.

ParameterDescriptionExpected Change after TreatmentTime Frame for Change
Fv/Fm Maximum quantum yield of PSII photochemistryDecreaseHours to days
Fo Minimum fluorescence (dark-adapted)Increase or no significant change initiallyHours to days
Fm Maximum fluorescence (dark-adapted)DecreaseHours to days
ΦPSII Effective quantum yield of PSII in the lightDecreaseHours to days
NPQ Non-photochemical quenchingInitial increase followed by a decreaseHours to days
OJIP Curve Polyphasic fluorescence transientAlteration in shape, suppression of J-I-P phasesHours to days

Experimental Protocols

Protocol 1: Time-Course Measurement of Chlorophyll Fluorescence after this compound Application
  • Plant Material and Growth Conditions:

    • Grow plants (e.g., a sensitive weed species) in a controlled environment with consistent light, temperature, and humidity.

    • Use plants at a uniform developmental stage (e.g., 4-6 true leaves).

  • Herbicide Application:

    • Prepare a solution of this compound at the desired concentration. Include a surfactant if recommended by the manufacturer.

    • Apply the herbicide solution uniformly to the adaxial (upper) surface of the leaves using a calibrated sprayer.

    • Leave a set of control plants untreated or treated with the solvent/surfactant solution only.

  • Chlorophyll Fluorescence Measurement:

    • Use a portable pulse-amplitude-modulated (PAM) fluorometer or a plant efficiency analyzer (PEA).

    • Select healthy, fully expanded leaves for measurement. Mark the selected leaves for repeated measurements over the time course.

    • Dark-adapt the selected leaves for a minimum of 30 minutes using leaf clips provided with the fluorometer.[14]

    • Conduct measurements at predetermined time points after herbicide application (e.g., 0, 1, 3, 6, 12, 24, 48, and 72 hours).

    • For each measurement, record the following parameters: Fo, Fm, and the full OJIP transient if using a PEA.

    • Calculate Fv/Fm using the formula: Fv/Fm = (Fm - Fo) / Fm.

    • If possible, also measure light-adapted parameters such as ΦPSII and NPQ.

  • Data Analysis:

    • Average the data from replicate plants for each treatment and time point.

    • Plot the changes in Fv/Fm, Fo, and other relevant parameters over time for both control and treated plants.

    • Analyze the shape of the OJIP transient curves at different time points.

Protocol 2: Assessing Cellular Damage via Electrolyte Leakage

This protocol can be used in conjunction with fluorescence measurements to quantify the extent of membrane damage.

  • Sample Collection:

    • At each fluorescence measurement time point, collect leaf discs of a standard size from both control and treated leaves.

  • Initial Measurement:

    • Rinse the leaf discs with deionized water to remove surface contaminants.

    • Place the leaf discs in a test tube with a known volume of deionized water.

    • After a set incubation period (e.g., 2 hours) at room temperature, measure the electrical conductivity of the solution (C1).

  • Total Electrolyte Measurement:

    • Autoclave the test tubes containing the leaf discs and solution to kill the tissue and release all electrolytes.

    • Cool the tubes to room temperature and measure the electrical conductivity again (C2).

  • Calculation:

    • Calculate the percentage of electrolyte leakage as (C1 / C2) * 100.

Visualizations

Carfentrazone_Ethyl_Mode_of_Action cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_fluorescence Chlorophyll Fluorescence Measurement Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Substrate Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalyzes Leaked_Proto_IX Accumulated Protoporphyrin IX PPO_Enzyme->Leaked_Proto_IX Leakage Chlorophyll Chlorophyll Synthesis Protoporphyrin_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Leaked_Proto_IX->ROS + Light + O2 Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Cell Leakage & Necrosis Membrane_Damage->Cell_Death Indirect_Effect Indirect Impact on Photosystem II Cell_Death->Indirect_Effect Causes Carfentrazone_ethyl This compound Carfentrazone_ethyl->PPO_Enzyme Inhibits

Caption: Mode of action of this compound and its indirect effect on photosynthesis.

Experimental_Workflow start Start: Uniform Plant Cohort treatment Apply this compound (and Control Treatment) start->treatment dark_adapt Dark Adapt Leaf for 30 min treatment->dark_adapt measure Measure Chlorophyll Fluorescence (Fo, Fm, OJIP) dark_adapt->measure data_analysis Calculate Fv/Fm & Analyze OJIP measure->data_analysis time_course Repeat at Subsequent Time Points data_analysis->time_course time_course->dark_adapt Next time point end End: Analyze Time-Course Data time_course->end Final time point

Caption: Experimental workflow for time-course chlorophyll fluorescence measurements.

Troubleshooting_Logic start Inconsistent Fluorescence Readings? check_application Is Herbicide Application Uniform? start->check_application Yes check_plant_material Are Plants of Uniform Age and Health? start->check_plant_material Yes check_measurement_area Is Measurement Area Consistent (Necrotic vs. Non-necrotic)? start->check_measurement_area Yes solution_application Solution: Ensure Even Spray Coverage check_application->solution_application No solution_plant_material Solution: Use Uniform Plant Stock check_plant_material->solution_plant_material No solution_measurement_area Solution: Define and Standardize Measurement Location on Leaf check_measurement_area->solution_measurement_area No

References

Improving Carfentrazone-ethyl efficacy with different surfactant formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Carfentrazone-ethyl, with a focus on enhancing its efficacy through various surfactant formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a post-emergence contact herbicide used for the control of a wide range of broadleaf weeds.[1][2] It belongs to the aryl triazolinone group of herbicides and its mode of action is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme.[1][2][3][4] This inhibition disrupts the chlorophyll (B73375) biosynthetic pathway, leading to cell membrane disruption and ultimately, the death of susceptible weeds.[3][5]

Q2: Why are surfactants recommended for use with this compound?

As a contact herbicide with limited translocation, the efficacy of this compound is highly dependent on thorough spray coverage and absorption into the plant foliage.[1] Surfactants, also known as wetting agents or adjuvants, reduce the surface tension of spray droplets, allowing for better spreading and adherence to the leaf surface.[6] This enhanced contact improves the absorption of the herbicide, leading to more effective weed control, especially under adverse environmental conditions or on weeds with waxy leaf surfaces.[7]

Q3: What types of surfactants are commonly used with this compound?

Commonly used surfactants with this compound include non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO).[1][7][8] The choice of surfactant can depend on the target weed species, environmental conditions, and the specific formulation of this compound being used.[9] Product labels for this compound formulations often provide recommendations for compatible adjuvants.[4][10][11]

Q4: Can the addition of a surfactant increase the risk of crop injury?

Yes, the addition of certain surfactants, particularly oil-based adjuvants like COC and MSO, can increase the potential for crop injury.[12] This is because these adjuvants can enhance the absorption of the herbicide into the crop as well as the weeds. Symptoms of crop injury can include leaf spotting, yellowing, or stunting. However, this injury is often transient, and the crop typically recovers without a significant impact on yield.[13] It is crucial to follow the recommended application rates and guidelines to minimize the risk of crop damage.

Q5: What is the general order of efficacy for different adjuvant classes with herbicides like this compound?

Generally, for many oil-soluble (lipophilic) herbicides, the efficacy of major adjuvant classes follows this order: Methylated Seed Oil (MSO) > Crop Oil Concentrate (COC) > Non-ionic Surfactant (NIS).[8] MSO adjuvants are particularly effective at dissolving the waxy cuticle of weed leaves, enhancing herbicide penetration.[7][8]

Troubleshooting Guide

Problem 1: Poor weed control despite application of this compound with a surfactant.

  • Possible Cause: The weed species may be less susceptible to this compound, or they may have been too large or stressed at the time of application.

    • Solution: Ensure weeds are in an early, actively growing stage for optimal control. For difficult-to-control species, consider a tank mix with a suitable partner herbicide as recommended by local extension services or product labels.[14]

  • Possible Cause: Unfavorable environmental conditions, such as drought or high temperatures, can reduce herbicide efficacy. Weeds under stress may have a thicker cuticle, making herbicide absorption more difficult.[9]

    • Solution: In dry conditions, using a methylated seed oil (MSO) adjuvant may improve penetration through the thicker cuticle.[9] Avoid spraying during the hottest part of the day.

  • Possible Cause: Incorrect surfactant type or concentration was used.

    • Solution: Always consult the product label for the recommended type and rate of surfactant. A non-ionic surfactant is a common recommendation, but a crop oil concentrate or methylated seed oil may be more effective on certain weeds or under specific conditions.[1][7]

  • Possible Cause: The spray water quality (e.g., hard water) may be antagonizing the herbicide.

    • Solution: Although not as sensitive as some other herbicides, water quality can still play a role. If hard water is suspected, a water conditioning agent may be beneficial.

Problem 2: Significant crop injury (phytotoxicity) observed after application.

  • Possible Cause: The application rate of this compound or the surfactant was too high.

    • Solution: Strictly adhere to the labeled rates for both the herbicide and the adjuvant. Be cautious with spray overlap, as this can effectively double the application rate.

  • Possible Cause: The crop was under stress at the time of application (e.g., from extreme weather, disease, or nutrient deficiency).

    • Solution: Avoid applying this compound to crops that are stressed. Allow the crop to recover before application.

  • Possible Cause: The use of a "hotter" adjuvant, such as a crop oil concentrate (COC) or methylated seed oil (MSO), in sensitive crops or under conditions conducive to injury (e.g., high temperatures and humidity).[12]

    • Solution: In situations where crop sensitivity is a concern, a non-ionic surfactant (NIS) may be a safer option than a COC or MSO.[12] Consider a lower rate of the adjuvant if permitted by the label.

  • Possible Cause: Tank mixing with other pesticides that may have synergistic effects leading to increased crop injury.

    • Solution: Before tank mixing, perform a jar test to check for physical compatibility.[15] Also, consult product labels and local recommendations for known instances of synergistic or antagonistic tank-mix partners.[16][17]

Problem 3: Inconsistent results across different experiments or fields.

  • Possible Cause: Variations in weed species and growth stages between locations.

    • Solution: Standardize the target weed species and ensure they are at a consistent growth stage for comparative experiments.

  • Possible Cause: Differences in environmental conditions (temperature, humidity, soil moisture) at the time of application.

    • Solution: Record detailed environmental data for each application to help explain any observed variability. Under warm, moist conditions, herbicide symptoms may appear more rapidly.[4]

  • Possible Cause: Inconsistent spray application parameters.

    • Solution: Ensure uniform spray volume, pressure, and nozzle type across all treatments to guarantee consistent coverage.

Data Presentation

Table 1: Efficacy of this compound with Different Adjuvants on Various Weed Species

Target Weed SpeciesThis compound Rate (g a.i./ha)Adjuvant TypeAdjuvant Concentration (% v/v)Efficacy (% Control or EC90)Source
Water Lettuce (Pistia stratiotes)VariousSilicone Surfactant0.25EC90: 26.9 g/ha[5]
Water Lettuce (Pistia stratiotes)Variousd,l-limonene Surfactant0.25EC90: 33.0 g/ha[5]
Salvinia (Salvinia minima)VariousMethylated Seed Oil0.5EC90: 79.1 g/ha[5]
Velvetleaf (Abutilon theophrasti)Not specifiedNon-ionic Surfactant (NIS)Not specified~40% absorption at 2 HAT[1]
Velvetleaf (Abutilon theophrasti)Not specifiedCrop Oil Concentrate (COC)Not specified~40% absorption at 2 HAT[1]
Velvetleaf (Abutilon theophrasti)Not specifiedNIS + 28% UANNot specified~70% absorption at 2 HAT[1]
Velvetleaf (Abutilon theophrasti)Not specifiedCOC + 28% UANNot specified~70% absorption at 2 HAT[1]
Mixed Broadleaf Weeds in Wheat25 (in premix)Non-ionic Surfactant0.2>95% control[3]
Solanum rostratum (late growth stage)Not specifiedSurfactant0.25 - 0.5Improved control[18]

Table 2: Influence of Surfactants on this compound + Sulfosulfuron Efficacy in Wheat

TreatmentRate (g a.i./ha)SurfactantWeed Dry Matter Reduction (%)Wheat Grain Yield (t/ha)Source
Carfentrazone + Sulfosulfuron45NoneLowerLower than with surfactant[19]
Carfentrazone + Sulfosulfuron45Cationic (625 ml/ha)Higher4.85 - 5.15[20]
Carfentrazone + Sulfosulfuron45Cationic (1250 ml/ha)Similar to 625 ml/ha4.90 - 5.20[20]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound with Different Surfactant Formulations

1. Objective: To determine the effect of different surfactant types and concentrations on the herbicidal efficacy of this compound on a target broadleaf weed species.

2. Materials:

  • This compound formulation (e.g., Emulsifiable Concentrate - EC, or Water Dispersible Granule - WDG)

  • Surfactants: Non-ionic surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO)

  • Target weed species grown in pots under controlled greenhouse conditions (e.g., Velvetleaf, Abutilon theophrasti, at the 2-4 leaf stage)

  • Research plot sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha)

  • Deionized water

  • Personal Protective Equipment (PPE)

3. Experimental Design:

  • Randomized complete block design with 4-6 replications.

  • Treatments should include:

    • Untreated control

    • This compound alone at a range of doses (to establish a dose-response curve)

    • This compound at a single, sub-lethal dose + NIS at various concentrations (e.g., 0.125%, 0.25%, 0.5% v/v)

    • This compound at the same sub-lethal dose + COC at various concentrations (e.g., 0.5%, 1.0%, 2.0% v/v)

    • This compound at the same sub-lethal dose + MSO at various concentrations (e.g., 0.5%, 1.0%, 2.0% v/v)

4. Procedure:

  • Plant Preparation: Grow target weeds in individual pots to the desired growth stage. Ensure uniform growth and health of the plants before treatment.

  • Spray Solution Preparation:

    • Perform a jar test for each tank mix to ensure physical compatibility.[15]

    • Fill the spray tank with half the required volume of deionized water.

    • If using a WDG formulation of this compound, create a slurry in a separate container before adding it to the tank. If using an EC formulation, add it directly.

    • Agitate the solution thoroughly.

    • Add the required amount of the specific surfactant.

    • Add the remaining volume of water and continue to agitate.

  • Application:

    • Apply the treatments to the respective experimental units using the calibrated sprayer.

    • Ensure uniform coverage of the weed foliage.

    • Record environmental conditions (temperature, humidity) at the time of application.

  • Post-Application:

    • Return the treated plants to the greenhouse.

    • Avoid overhead watering for at least 24 hours to prevent washing the herbicide off the leaves.

5. Data Collection and Analysis:

  • Visual Injury Assessment: Rate the percentage of weed control (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Reduction: At the final evaluation point (e.g., 21 DAT), harvest the above-ground biomass of the weeds in each pot. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means. Dose-response curves can be fitted using appropriate statistical software to determine ED50 or ED90 values (the effective dose to cause 50% or 90% response).

Visualizations

Carfentrazone_Mode_of_Action Carfentrazone This compound PPO Protoporphyrinogen Oxidase (PPO) Enzyme Carfentrazone->PPO Inhibits Proto_IX Protoporphyrinogen IX (Proto IX) Singlet_Oxygen Singlet Oxygen (Reactive Oxygen Species) Proto_IX->Singlet_Oxygen Accumulation Leads to Membrane_Disruption Cell Membrane Disruption Singlet_Oxygen->Membrane_Disruption Causes Weed_Death Weed Death Membrane_Disruption->Weed_Death Results in Experimental_Workflow Start Start: Define Objectives (e.g., Compare Surfactants) Plant_Prep 1. Plant Preparation (Uniform Weed Growth Stage) Start->Plant_Prep Treatment_Prep 2. Treatment Preparation (this compound ± Surfactant) Plant_Prep->Treatment_Prep Application 3. Spray Application (Calibrated Sprayer) Treatment_Prep->Application Data_Collection 4. Data Collection (Visual Injury, Biomass) Application->Data_Collection Analysis 5. Data Analysis (ANOVA, Dose-Response) Data_Collection->Analysis Conclusion End: Draw Conclusions (Efficacy of Formulations) Analysis->Conclusion Troubleshooting_Logic Issue Issue Encountered Poor_Control Poor Weed Control Issue->Poor_Control Crop_Injury Crop Injury Issue->Crop_Injury Inconsistent_Results Inconsistent Results Issue->Inconsistent_Results Cause_PC Check: - Weed Stage/Stress - Environment - Surfactant Choice Poor_Control->Cause_PC Possible Causes Cause_CI Check: - Application Rate - Crop Stress - Adjuvant Type Crop_Injury->Cause_CI Possible Causes Cause_IR Check: - Weed/Growth Stage Uniformity - Environmental Conditions - Application Parameters Inconsistent_Results->Cause_IR Possible Causes Solution_PC Action: - Adjust Timing/Adjuvant - Consider Tank Mix Cause_PC->Solution_PC Leads to Solution Solution_CI Action: - Verify Rates - Use Safer Adjuvant (NIS) - Avoid Stressful Conditions Cause_CI->Solution_CI Leads to Solution Solution_IR Action: - Standardize Protocols - Record Detailed Data Cause_IR->Solution_IR Leads to Solution

References

Potential for Carfentrazone-ethyl adsorption to lab equipment and glassware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Carfentrazone-ethyl to adsorb to laboratory equipment and glassware. The following information is designed to help you anticipate and troubleshoot issues related to compound loss and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about its adsorption to labware?

This compound is a hydrophobic, viscous liquid herbicide.[1] Its inherent stickiness and hydrophobicity create a high potential for it to adsorb to surfaces, particularly plastics such as polypropylene (B1209903) and polystyrene, as well as glass. This adsorption can lead to significant errors in experimental results due to the loss of the compound from solutions, resulting in inaccurate concentrations and affecting the reliability of downstream applications.

Q2: To what types of labware is this compound most likely to adsorb?

Given its hydrophobic nature, this compound is most likely to adsorb to non-polar surfaces. Therefore, plasticware, especially polypropylene (PP) and polystyrene (PS), presents a higher risk of adsorption compared to glass. However, adsorption to glass can still occur, particularly if the glassware is not scrupulously clean or if it has a history of being used with other hydrophobic compounds.

Q3: What are the primary factors that can influence the adsorption of this compound?

Several factors can influence the extent of this compound adsorption:

  • Labware Material: As mentioned, plastics like polypropylene and polystyrene are more prone to hydrophobic interactions.

  • Solvent: The choice of solvent is critical. This compound will be more likely to adsorb from aqueous solutions or solvents in which it has lower solubility.

  • Concentration: At lower concentrations, the proportion of compound lost to adsorption can be more significant.

  • Contact Time: Longer exposure of the solution to the labware surface can lead to increased adsorption.

  • Temperature: Temperature can affect the viscosity of this compound and its interaction with surfaces.

  • Surface Area: Labware with a larger surface area-to-volume ratio (e.g., small volume wells in a microplate) can lead to greater proportional loss.

Q4: Are there specific types of pipette tips that should be used when handling this compound?

Yes, for viscous and hydrophobic liquids like this compound, it is highly recommended to use low-retention or siliconized pipette tips. These tips have a hydrophobic coating that minimizes the surface tension between the tip and the liquid, ensuring that a minimal amount of the compound adheres to the tip surface during transfer. For highly viscous solutions, positive displacement pipettes can also be a valuable tool to ensure accurate and reproducible dispensing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or Inconsistent Analytical Results Adsorption to Labware: this compound may be binding to the surfaces of your collection tubes, pipette tips, or autosampler vials.1. Use appropriate labware: Whenever possible, use glass containers that have been properly cleaned and silanized. If plastic must be used, polypropylene is often preferred over polystyrene for storing hydrophobic compounds. Consider using low-binding microplates and tubes. 2. Solvent Selection: Prepare stock solutions and dilutions in solvents in which this compound is highly soluble (e.g., acetone (B3395972), ethanol, ethyl acetate, methylene (B1212753) chloride).[2] Avoid purely aqueous solutions for storage. 3. Minimize Contact Time: Prepare solutions fresh and minimize the time they are in contact with plastic surfaces before analysis.
Difficulty in Pipetting Accurate Volumes High Viscosity: The viscous nature of this compound can make it difficult to aspirate and dispense accurately.1. Reverse Pipetting: Use the reverse pipetting technique to improve accuracy with viscous liquids. 2. Pipette Slowly: Aspirate and dispense the liquid at a slower speed to allow the viscous solution to move completely. 3. Use Appropriate Tips: Employ wide-bore or low-retention pipette tips. 4. Positive Displacement Pipettes: For the highest precision, consider using a positive displacement pipette.
Poor Recovery in Sample Preparation Loss during transfer steps: The compound may be adhering to various surfaces throughout the sample preparation workflow (e.g., SPE cartridges, filter membranes).1. Pre-condition surfaces: Before adding your sample, pre-rinse all labware that will come into contact with the this compound solution with the solvent you are using. 2. Optimize Elution: If using solid-phase extraction (SPE), ensure your elution solvent is strong enough to completely remove this compound from the sorbent. You may need to test different solvents and volumes.
Contamination or Carryover in Analytical Runs Residual this compound on injector or column: The sticky nature of the compound can lead to carryover between injections in chromatographic analyses.1. Injector Cleaning: Implement a rigorous needle and injector wash protocol using a strong solvent in which this compound is highly soluble. 2. Blank Injections: Run blank solvent injections between samples to check for and wash out any residual compound.

Experimental Protocols

Protocol 1: Recommended Labware Cleaning Procedure for this compound Analysis

This protocol is designed to minimize trace residues of this compound and other organic contaminants from laboratory glassware.

  • Initial Rinse: Immediately after use, rinse glassware with a solvent in which this compound is soluble, such as acetone or methanol (B129727), to remove the bulk of the residue.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware multiple times with tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Rinse the glassware three to five times with deionized water.

  • Solvent Rinse: Perform a final rinse with a high-purity solvent like acetone or methanol to remove any remaining organic residues and to aid in drying.

  • Drying: Dry the glassware in an oven at a temperature of 100-120°C.

  • (Optional) Silanization: For applications requiring minimal adsorption, such as when working with very low concentrations, silanizing the glass surface can create a hydrophobic coating that repels this compound. Follow a standard silanization protocol using an appropriate reagent (e.g., dichlorodimethylsilane).

Protocol 2: Preparation of a Standard Solution of this compound

This protocol provides a recommended procedure for preparing a standard solution of this compound, minimizing loss due to adsorption.

  • Select Appropriate Labware: Use a clean, dry glass volumetric flask and a gas-tight syringe or a positive displacement pipette for the initial transfer of the neat this compound.

  • Solvent Choice: Use a solvent in which this compound is freely miscible, such as acetone, ethanol, ethyl acetate, or methylene chloride.[2]

  • Weighing the Compound:

    • Tare the clean, dry glass vial on an analytical balance.

    • Add a small volume of the viscous this compound to the vial.

    • Record the exact weight.

  • Dissolution:

    • Add a small amount of the chosen solvent to the vial to dissolve the this compound.

    • Vortex or sonicate the vial to ensure complete dissolution.

  • Transfer to Volumetric Flask:

    • Quantitatively transfer the solution to the volumetric flask.

    • Rinse the vial multiple times with the solvent and add the rinsings to the volumetric flask to ensure all the compound is transferred.

  • Final Dilution:

    • Bring the solution to the final volume with the solvent.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed glass container in a cool, dark place. For working solutions, if plastic vials are necessary (e.g., for autosamplers), use polypropylene vials and minimize the storage time before analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solution Solution Handling cluster_analysis Analysis & Storage A Select & Clean Labware (Glass, Low-Retention Plastic) B Choose Appropriate Solvent (e.g., Acetone, Methanol) A->B C Weigh this compound B->C D Dissolve in Solvent C->D E Pipette using Reverse Technique or Positive Displacement D->E F Quantitative Transfer E->F G Perform Experiment/Analysis F->G H Store in Glass Vials G->H

Caption: Recommended workflow for handling this compound to minimize adsorption.

Troubleshooting_Logic Start Inconsistent or Low Analytical Results Cause1 Potential Adsorption to Labware? Start->Cause1 Solution1 Use Glassware or Low-Binding Plastics Cause1->Solution1 Yes Solution2 Use High-Solubility Solvent Cause1->Solution2 Yes Solution3 Minimize Contact Time Cause1->Solution3 Yes

Caption: Troubleshooting logic for addressing low recovery of this compound.

References

Derivatization techniques for Carfentrazone-ethyl analysis by GC

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for the analysis of Carfentrazone-ethyl and its metabolites by Gas Chromatography (GC), focusing on derivatization techniques.

Technical Support Center: this compound GC Analysis

This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for the analysis of this compound and its acidic metabolites using gas chromatography, with a specific focus on derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

While this compound itself is sufficiently volatile for GC analysis, its primary soil and environmental metabolites are acidic compounds (e.g., F8426-benzoic acid, F8426-propionic acid).[1][2] These metabolites contain carboxylic acid functional groups, which are polar and have active hydrogens. This leads to poor volatility and a tendency to interact with active sites in the GC system, resulting in poor peak shape and low sensitivity. Derivatization converts these polar functional groups into less polar, more volatile derivatives suitable for GC analysis.[3]

Q2: What is the most common derivatization method for this compound metabolites?

The most frequently cited method is a two-step process designed to derivatize the acid metabolites for simultaneous analysis with the parent compound.[1][4]

  • Methylation: The carboxylic acid groups of the metabolites are converted to their corresponding methyl esters using a diazomethane (B1218177)/ether solution.[1][4]

  • Acylation: This is a cleanup step following methylation, where pyridine (B92270) and acetic anhydride (B1165640) are used to react with any remaining active hydrogens.[1][4]

Q3: Are there safety concerns with the recommended reagents, and are there alternatives?

Yes, diazomethane is a highly toxic and explosive gas, requiring experienced personnel and specialized glassware for its preparation and use. While the provided methods specifically cite diazomethane, general derivatization chemistry offers alternative alkylation reagents for converting carboxylic acids to esters, such as Boron Trifluoride (BF3) in methanol (B129727) or N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[3][5] However, any alternative method would require thorough validation for the specific analysis of this compound metabolites.

Q4: What does the overall analytical workflow look like?

The process involves several key stages: extraction of the analytes from the sample matrix (e.g., soil), cleanup to remove interferences, the crucial two-step derivatization, and finally, analysis by GC/MS.[1][4]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Soil Sample Extraction Acetonitrile/Water Reflux Extraction Sample->Extraction SPE C18 Solid Phase Extraction (SPE) Cleanup Extraction->SPE Methylation Step 1: Methylation (Diazomethane/Ether) SPE->Methylation Acylation Step 2: Acylation (Pyridine/Acetic Anhydride) Methylation->Acylation Concentration Final Concentration & Solvent Exchange Acylation->Concentration GCMS GC/MS Analysis Concentration->GCMS

Analytical workflow for this compound and its metabolites.

Experimental Protocol: Derivatization for GC/MS Analysis

This protocol is a composite of validated methods for the determination of this compound and its acid metabolites in soil.[1][4]

1. Sample Extraction and Cleanup

  • Extract analytes from the soil sample via an acetonitrile/water reflux.

  • Concentrate the extract using rotary evaporation to remove the organic solvent.

  • Acidify the remaining aqueous sample and perform a cleanup using C18 Solid Phase Extraction (SPE) cartridges.[1][4]

  • Elute the compounds of interest with ethyl ether and concentrate the eluate.

2. Derivatization: Step 1 (Methylation)

  • Add 1.0 mL of diazomethane/ether solution to the concentrated sample extract and swirl gently.[4]

  • Immediately place the sample on a nitrogen evaporator (e.g., N-Evap) with a water bath at approximately 45°C.

  • Concentrate the sample to less than 0.1 mL, ensuring it does not go to dryness.[1][4]

3. Derivatization: Step 2 (Acylation)

  • To the concentrated, methylated sample, add 0.5 mL of pyridine and 0.5 mL of acetic anhydride. Swirl to mix.[1][4]

  • Heat the sample at 50°C (±2°C) for 30 minutes.[1][4]

  • Again, concentrate the sample to less than 0.1 mL using the nitrogen evaporator, avoiding complete dryness.[1][4]

4. Final Preparation for GC Injection

  • Dilute the final derivatized sample with 10 mL of hexane (B92381).

  • Concentrate the hexane solution to a final volume of 1.0 mL for GC/MS analysis.[1]

Quantitative Data Summary
ParameterValueStage
Methylation Reagent Volume 1.0 mLDerivatization (Step 1)
Acylation Reagent Volumes 0.5 mL Pyridine, 0.5 mL Acetic AnhydrideDerivatization (Step 2)
Acylation Heating Temperature 50°C ± 2°CDerivatization (Step 2)
Acylation Heating Time 30 minutesDerivatization (Step 2)
Concentration Bath Temperature ~45°CGeneral
Final Sample Volume 1.0 mL in HexaneFinal Preparation

Troubleshooting Guide

Issue: Poor or no peaks are observed for the acid metabolites, but the this compound peak appears normal.

This strongly suggests a problem with the derivatization steps.

Start Problem: No/Poor Metabolite Peaks CheckReagent Is the diazomethane solution active and fresh? Start->CheckReagent CheckMoisture Was the sample extract completely dry before adding reagents? CheckReagent->CheckMoisture Yes Sol_Reagent Solution: Prepare fresh diazomethane solution. CheckReagent->Sol_Reagent No CheckProcedure Were acylation temperature (50°C) and time (30 min) correct? CheckMoisture->CheckProcedure Yes Sol_Moisture Solution: Ensure complete removal of water after SPE. Water quenches the reaction. CheckMoisture->Sol_Moisture No Sol_Procedure Solution: Verify heating block temperature and reaction time. Re-derivatize. CheckProcedure->Sol_Procedure No

Troubleshooting logic for derivatization failure.

Issue: The derivatized metabolite peaks show significant tailing.

  • Possible Cause 1: Incomplete Derivatization. If some acid groups remain underivatized, they will interact with the GC system.

    • Solution: Review the derivatization procedure, check reagent purity and activity, and consider re-derivatizing the sample.

  • Possible Cause 2: Active Sites in the GC System. Even derivatized compounds can be sensitive to active sites in the injector liner or the head of the column.[6]

    • Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim the first few centimeters from the front of the GC column or replace the column entirely.

Issue: Extraneous or "ghost" peaks appear in the chromatogram.

  • Possible Cause: Contamination. Contamination can come from impure reagents, improperly cleaned glassware, or carryover from a previous injection.[7][8] The derivatization reagents themselves can also produce byproducts.

    • Solution:

      • Run a Reagent Blank: Prepare a "sample" containing only the solvents and derivatization reagents and run it on the GC/MS to identify peaks originating from the reagents.

      • Clean Glassware: Ensure all vials and glassware are meticulously cleaned. Consider silanizing the glassware to deactivate its surface.[5]

      • Check for Carryover: Inject a solvent blank after a high-concentration sample to see if the ghost peaks persist. If so, optimize your injector and system cleaning procedures.

Issue: Recoveries are low for all analytes, including the parent this compound.

  • Possible Cause: Sample Loss. This indicates a problem before the derivatization step, likely during extraction, cleanup, or concentration.

    • Solution:

      • Verify Extraction: Ensure the initial extraction is efficient. Check solvent volumes and reflux conditions.

      • Check SPE: Failure to properly condition the SPE cartridge or using an incorrect elution solvent can lead to poor recovery.[1]

      • Avoid Complete Dryness: During the concentration steps, evaporating the sample completely to dryness can cause the loss of volatile analytes.[1][4] Always leave a small amount of solvent (<0.1 mL).

References

pH effect on Carfentrazone-ethyl hydrolysis and stability in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effect of pH on the hydrolysis and stability of carfentrazone-ethyl in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH levels?

A1: this compound's stability is highly dependent on pH. It is relatively stable in acidic conditions, but its hydrolysis rate increases significantly as the pH becomes neutral and alkaline.[1][2][3] Specifically, at pH 5, this compound is stable, with one study showing only 43% hydrolysis after 830 hours.[1][4] In contrast, its hydrolysis is much more rapid at neutral and alkaline pH.[1][2][3][4]

Q2: What are the primary degradation products of this compound hydrolysis?

A2: The primary and rapid degradation product of this compound hydrolysis is its corresponding chloropropionic acid.[4][5][6] This initial hydrolysis is followed by further degradation into other acidic metabolites, including propionic, cinnamic, and benzoic acids.[4][7]

Q3: My this compound appears to be degrading even in my acidic (pH 5) buffer. What could be the cause?

A3: While this compound is most stable at pH 5, degradation can still occur, albeit slowly.[1][2][3][4] If you observe faster-than-expected degradation, consider the following:

  • Temperature: Elevated temperatures can accelerate hydrolysis. Ensure your samples are maintained at a constant, controlled temperature.

  • Buffer Composition: While standard buffers are generally inert, impurities or specific buffer components could potentially catalyze degradation. Use high-purity reagents for buffer preparation.

  • Photodegradation: Although hydrolysis is the primary degradation pathway in water, photodegradation can also occur.[5][7] It is advisable to protect your solutions from light, especially during long-term stability studies.

Q4: I am having trouble achieving reproducible results in my hydrolysis experiments. What are some common sources of variability?

A4: Lack of reproducibility can stem from several factors:

  • Inaccurate pH Measurement: Ensure your pH meter is properly calibrated before preparing buffer solutions. Even small deviations in pH can significantly impact the hydrolysis rate, particularly around neutral pH.

  • Temperature Fluctuations: Maintain a consistent temperature for your incubation studies. A water bath or a temperature-controlled incubator is highly recommended.

  • Inconsistent Sample Handling: Ensure uniform mixing of this compound in the buffer solutions. Use a consistent method for sample withdrawal and quenching of the hydrolysis reaction before analysis.

  • Analytical Method imprecision: Validate your analytical method for linearity, accuracy, and precision to ensure reliable quantification of this compound and its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation at pH 5 Temperature is too high.Verify and control the incubation temperature. Studies are often conducted at a standard temperature, such as 20°C or 25°C.
Exposure to light.Store samples in the dark or use amber glassware to prevent photodegradation.[5][7]
No degradation observed at pH 9 Incorrect pH of the buffer solution.Recalibrate your pH meter and measure the pH of your buffer solution again.
Analytical standards are degraded.Prepare fresh analytical standards of this compound to ensure accurate quantification.
High variability between replicate samples Inhomogeneous mixing of the initial solution.Ensure the stock solution of this compound is completely dissolved and the final solution is thoroughly mixed before aliquoting.
Inconsistent timing of sample collection.Adhere to a strict and consistent sampling schedule.
Peak tailing or splitting in HPLC analysis Inappropriate mobile phase or column.Optimize the mobile phase composition and ensure the analytical column is suitable for the separation of this compound and its metabolites.
Sample matrix effects.Perform a matrix effect study and if necessary, adjust the sample preparation procedure.

Data Presentation

Table 1: Hydrolysis Half-life of this compound at Different pH Values

pHHalf-life (t½)Reference
5Stable (43% hydrolysis after 830 hours)[1][4]
78.6 days (206.4 hours)[1][2][3]
7.09131 hours[1][4]
93.6 hours[1][2][3]
9.093.4 hours[1]

Experimental Protocols

1. Preparation of Buffer Solutions (pH 5, 7, and 9)

  • General Considerations: Use deionized water with a resistivity of >18 MΩ·cm. All glassware should be thoroughly cleaned and rinsed.

  • pH 5.0 Buffer (Acetate Buffer):

    • Prepare a 0.1 M solution of acetic acid.

    • Prepare a 0.1 M solution of sodium acetate (B1210297).

    • In a calibrated beaker, add the acetic acid solution and monitor the pH.

    • Slowly add the sodium acetate solution while stirring until the pH reaches 5.00 ± 0.05.

  • pH 7.0 Buffer (Phosphate Buffer):

    • Prepare a 0.1 M solution of monobasic potassium phosphate (B84403) (KH₂PO₄).

    • Prepare a 0.1 M solution of dibasic sodium phosphate (Na₂HPO₄).

    • In a calibrated beaker, add the monobasic potassium phosphate solution and monitor the pH.

    • Slowly add the dibasic sodium phosphate solution while stirring until the pH reaches 7.00 ± 0.05.

  • pH 9.0 Buffer (Borate Buffer):

    • Prepare a 0.1 M solution of boric acid.

    • Prepare a 0.1 M solution of sodium hydroxide (B78521).

    • In a calibrated beaker, add the boric acid solution and monitor the pH.

    • Slowly add the sodium hydroxide solution while stirring until the pH reaches 9.00 ± 0.05.

2. Hydrolysis Experiment

  • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile (B52724) or acetone) at a known concentration.

  • In separate, sealed, light-protected vessels, add a known volume of the appropriate buffer solution (pH 5, 7, or 9).

  • Spike each buffer solution with a small, precise volume of the this compound stock solution to achieve the desired initial concentration. The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid affecting the buffer's properties.

  • Incubate the solutions at a constant temperature (e.g., 25°C) in a temperature-controlled environment such as a water bath or incubator.

  • At predetermined time intervals, withdraw an aliquot from each solution.

  • Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a suitable solvent (e.g., acetonitrile) and, if necessary, acidify the sample to stabilize the analyte before analysis.

  • Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the concentration of this compound.[8]

3. Analytical Method for Quantification

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector or a Mass Spectrometer is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic acid or acetic acid) is often employed.

  • Detection: UV detection can be performed at a wavelength of approximately 248 nm.[8]

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the analyte in the experimental samples.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 5, 7, 9) spike Spike Buffers with This compound prep_buffers->spike prep_stock Prepare this compound Stock Solution prep_stock->spike incubate Incubate at Constant Temperature spike->incubate sample Sample at Timed Intervals incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc quantify Quantify Concentration hplc->quantify data Determine Half-life quantify->data

Caption: Experimental workflow for studying the effect of pH on this compound hydrolysis.

Degradation_Pathway cluster_products Further Degradation Products CE This compound CPA Carfentrazone- chloropropionic acid CE->CPA Hydrolysis (pH dependent) PA Propionic Acid Derivative CPA->PA CA Cinnamic Acid Derivative CPA->CA BA Benzoic Acid Derivative CPA->BA

Caption: Simplified degradation pathway of this compound via hydrolysis.

References

Minimizing Carfentrazone-ethyl degradation by photolysis in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the degradation of Carfentrazone-ethyl by photolysis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to degradation?

A1: this compound is a triazolinone herbicide that functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, disrupting the chlorophyll (B73375) biosynthetic pathway in plants.[1][2] Its chemical structure contains ester and triazolinone groups that are susceptible to chemical and physical degradation. The primary degradation pathways in experimental setups are hydrolysis (reaction with water) and photolysis (breakdown by light).[3][4]

Q2: What are the main factors influencing the photolytic degradation of this compound?

A2: The primary factors are light exposure and pH. This compound absorbs UV energy at wavelengths greater than 290 nm, which are present in natural sunlight and many laboratory light sources.[1][5] Additionally, pH plays a critical, interconnected role; the rate of hydrolysis, which often occurs concurrently with photolysis, is significantly faster in neutral to alkaline conditions compared to acidic conditions.[4][6][7]

Q3: What are the major degradation products of this compound?

A3: In aqueous environments, this compound rapidly hydrolyzes to its primary metabolite, carfentrazone-chloropropionic acid.[1][3][8] This acid metabolite can then undergo further degradation into other compounds, including carfentrazone-cinnamic, -propionic, and -benzoic acids.[3][4] It is important to monitor for these degradation products to get a complete picture of the compound's stability.

Q4: How does pH affect the stability of this compound in solution?

A4: pH is the most critical factor for this compound stability in aqueous solutions. The molecule is significantly more stable in acidic conditions. At a pH of 5, it is relatively stable. However, as the pH increases, the rate of hydrolysis accelerates dramatically.[6][7] This chemical degradation can occur even in the dark and will be exacerbated by light exposure.

Troubleshooting Guide

Issue 1: My this compound solution shows rapid degradation, even with limited light exposure.

Possible Cause Troubleshooting Step
High pH of Solvent The primary cause of degradation is often hydrolysis, which is highly pH-dependent.[7] Measure the pH of your buffer or solvent. If the pH is neutral (≈7) or alkaline (>7), the compound will degrade rapidly.
Solution Prepare all aqueous solutions using a buffer adjusted to pH 5 .[6] This is the most effective way to prevent rapid hydrolytic degradation, which is often mistaken for or occurs alongside photolysis.
Temperature Higher temperatures can accelerate the rate of hydrolysis.
Solution Prepare and store solutions at low temperatures (e.g., 4°C) when not in immediate use.

Issue 2: I am observing inconsistent results in my photostability experiments.

Possible Cause Troubleshooting Step
Inconsistent Light Source The intensity and wavelength of your light source may fluctuate, or the distance between the source and the samples may vary between experiments.
Solution Use a calibrated photostability chamber or a light source with a consistent, monitored output (e.g., a xenon lamp simulating natural sunlight).[1] Ensure all samples are placed at a fixed distance from the source for the duration of the experiment.
Sample Matrix Effects Components in your experimental medium (e.g., cell culture media, soil extracts) could act as photosensitizers, accelerating degradation.
Solution Run a control experiment with this compound in a pure, pH 5 buffered solvent alongside your experimental samples to isolate the effect of the sample matrix.
Evaporation Solvent evaporation from uncovered or poorly sealed sample containers can concentrate the analyte, leading to inaccurate measurements.
Solution Use sealed quartz or borosilicate glass cuvettes/vials to prevent evaporation during the experiment.

Data on this compound Stability

The following table summarizes the degradation half-life of this compound under various conditions as reported in the literature.

Degradation Pathway Condition Half-life (t½) Reference
HydrolysispH 5Stable[4][6][7]
HydrolysispH 7~8.6 - 10.7 days[4][6][7]
HydrolysispH 9~3.4 - 3.6 hours[4][6][7]
Aqueous PhotolysispH 5, Simulated Sunlight~7.3 - 8.3 days[1]
Aqueous PhotolysispH 7, UV Irradiation~4.7 days (similar to dark control)[4]
Soil (Field Conditions)Varies with soil type/weather~9.9 days[9]

Note: The interplay between hydrolysis and photolysis is complex. At higher pH values, hydrolysis is often the dominant and much faster degradation pathway.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Stock Solutions

  • Solvent Selection: For long-term storage, dissolve this compound in a non-aqueous solvent where it is highly soluble, such as acetone, methanol, or ethyl acetate (B1210297).[7]

  • Aqueous Solution Preparation:

    • Prepare a suitable buffer solution (e.g., 25 mM sodium acetate).

    • Adjust the buffer pH to 5.0 using 0.1 M HCl or 0.1 M NaOH.[6]

    • To create a working solution, perform a serial dilution of the non-aqueous stock solution into the pH 5.0 buffer.

  • Storage: Store all solutions in amber glass vials or vials wrapped in aluminum foil to protect from light. Store at 4°C for short-term use. For long-term storage, stock solutions in organic solvents should be kept at -20°C.

Protocol 2: Conducting a Photostability Study

  • Sample Preparation: Prepare your this compound solution in the desired medium (e.g., pH 5 acetate buffer for a baseline) in quartz cuvettes or other UV-transparent vessels.

  • Control Samples: Prepare identical "dark control" samples by wrapping the vessels completely in aluminum foil.[10] These will be used to measure degradation from other factors like hydrolysis.

  • Experimental Setup:

    • Place the test and dark control samples in a photostability chamber or at a fixed distance from a calibrated light source (e.g., xenon or mercury lamp).[1][11]

    • Maintain a constant temperature throughout the experiment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

  • Sample Analysis: Immediately analyze the samples or store them at -20°C in amber vials until analysis. Quantify the concentration of this compound and its primary degradation products using a validated analytical method like HPLC or GC/MS.[12][13][14]

Visual Guides and Workflows

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_stock Prepare Stock Solution in Organic Solvent (e.g., Acetone) prep_working Create Working Solution in pH 5.0 Buffer prep_stock->prep_working prep_buffer Prepare Aqueous Buffer and Adjust to pH 5.0 prep_buffer->prep_working store Store in Amber Vials at 4°C prep_working->store setup Place Samples in Photostability Chamber store->setup dark_control Prepare Dark Controls (Wrap in Foil) store->dark_control expose Expose to Light Source (e.g., Xenon Lamp) setup->expose sampling Collect Samples at Defined Timepoints expose->sampling analyze Quantify Compound via HPLC or GC/MS sampling->analyze calculate Calculate Degradation Rate (Compare to Dark Control) analyze->calculate G cluster_checks cluster_solutions start Unexpectedly High Degradation Observed check_ph Is solution pH > 5? start->check_ph check_light Was sample protected from ambient light? check_ph->check_light No sol_ph Action: Re-prepare solution in pH 5 buffer check_ph->sol_ph Yes check_temp Was sample stored at high temperature? check_light->check_temp Yes sol_light Action: Use amber vials or cover with foil check_light->sol_light No sol_temp Action: Store future samples at 4°C or below check_temp->sol_temp Yes end Consult further methodology check_temp->end No G cluster_degradation Degradation Pathways parent This compound photolysis Photolysis (Light, >290nm) parent->photolysis hydrolysis Hydrolysis (Water, pH > 5) parent->hydrolysis metabolite1 Carfentrazone-chloropropionic acid (Primary Metabolite) photolysis->metabolite1 hydrolysis->metabolite1 metabolite2 Further Degradation Products (Cinnamic, Propionic, Benzoic acids) metabolite1->metabolite2

References

Validation & Comparative

Unveiling the Herbicidal Efficacy of Carfentrazone-ethyl: A Comparative Bioassay Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the herbicidal activity of carfentrazone-ethyl, this guide provides a comprehensive comparison with alternative herbicides, supported by experimental data from various bioassays. Designed for researchers, scientists, and professionals in drug development, this document details the methodologies behind the validation of this compound's efficacy and presents a clear comparison of its performance against other common herbicides.

This compound is a fast-acting, post-emergence contact herbicide widely used for the control of broadleaf weeds.[1] Its mode of action involves the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key player in the chlorophyll (B73375) biosynthetic pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and ultimately, plant death.[2][3][4][5] This guide explores the validation of this herbicidal activity through bioassays and compares its effectiveness with other commonly used herbicides with different modes of action.

Comparative Efficacy of this compound and Alternative Herbicides

The herbicidal performance of this compound has been evaluated against a range of broadleaf weeds in various studies. For a comprehensive comparison, its efficacy is presented alongside several alternative herbicides, including glyphosate (B1671968), metsulfuron-methyl, 2,4-D, flumioxazin, and oxyfluorfen. The following tables summarize the quantitative data on weed control from multiple bioassay studies.

HerbicideApplication Rate (g a.i./ha)Weed SpeciesWeed Control (%)Source
This compound 20Malva parviflora, Lathyrus aphaca, Convolvulus arvensis, Rumex dentatus, Melilotus indica, Medicago denticulata, Anagallis arvensis, Coronopus didymus, Chenopodium album80-90[6][7]
This compound 40Medicago denticulate, Melilotus indica, Cichorium intybus>90[8]
Glyphosate 720Commelina diffusa, C. benghalensis<30[9]
Metsulfuron-methyl 4Malva parviflora, Lathyrus aphaca, Convolvulus arvensis, Rumex dentatus, Melilotus indica, Medicago denticulata, Anagallis arvensis, Coronopus didymus, Chenopodium album82-91[6][7]
2,4-D Amine 500Malva parviflora, Lathyrus aphaca, Convolvulus arvensis, Rumex dentatus, Melilotus indica, Medicago denticulata, Anagallis arvensis, Coronopus didymus, Chenopodium album79-84[6][7]
Flumioxazin 57Amaranthus palmeri91-100[3]
Oxyfluorfen 561Amaranthus palmeri63-90[3]

Table 1: Comparison of Herbicidal Efficacy on Various Broadleaf Weeds. This table presents the percentage of weed control achieved by this compound and alternative herbicides at specified application rates against a range of broadleaf weed species.

Herbicide CombinationApplication Rate (g a.i./ha)Weed SpeciesWeed Control (%)Source
This compound + Metsulfuron-methyl 25Malva parviflora, Lathyrus aphaca, Convolvulus arvensis, Rumex dentatus, Melilotus indica, Medicago denticulata, Anagallis arvensis, Coronopus didymus, Chenopodium album95[7]
This compound + Glyphosate 30 + 720Commelina benghalensis>81[9]
This compound + 2,4-D 20 + 400Broadleaf WeedsHigh[10]

Table 2: Efficacy of this compound in Herbicide Mixtures. This table showcases the enhanced weed control achieved when this compound is used in combination with other herbicides.

Experimental Protocols

To ensure the validity and reproducibility of the efficacy data, detailed experimental protocols for whole-plant bioassays are crucial. The following is a generalized protocol for assessing the herbicidal activity of this compound and its alternatives.

Whole-Plant Dose-Response Bioassay Protocol

1. Plant Material and Growth Conditions:

  • Select a target weed species known to be susceptible to the herbicides being tested (e.g., Amaranthus retroflexus, Chenopodium album).

  • Sow seeds in pots containing a standardized soil mix.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with specified temperature, humidity, and photoperiod to ensure uniform growth.

  • Plants are typically treated at the 2-4 true leaf stage.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of this compound and each alternative herbicide.

  • Create a series of dilutions to establish a range of application rates (doses).

  • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. A non-ionic surfactant is often added to the spray solution to enhance foliar uptake.

  • Include an untreated control group (sprayed with water and surfactant only) for comparison.

3. Experimental Design and Replication:

  • The experiment should be arranged in a completely randomized design or a randomized complete block design.

  • Each treatment (herbicide and dose) should have multiple replications (typically 3-5) to ensure statistical validity.

4. Data Collection and Analysis:

  • Visually assess plant injury (phytotoxicity) at set intervals after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT). Injury is typically rated on a scale of 0% (no effect) to 100% (complete plant death).

  • At the end of the experiment, harvest the above-ground biomass of each plant.

  • Determine the fresh and dry weight of the biomass.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and calculate values such as the GR50 (the dose required to reduce plant growth by 50%).

Visualizing the Mode of Action and Experimental Workflow

To better understand the mechanisms and processes involved, the following diagrams illustrate the signaling pathway of PPO inhibitors and a typical experimental workflow for a herbicide bioassay.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Oxidation Accumulation Accumulation of Protoporphyrinogen IX PPO_Enzyme->Accumulation Carfentrazone_ethyl This compound (PPO Inhibitor) Carfentrazone_ethyl->PPO_Enzyme Inhibition Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Biosynthesis ROS Reactive Oxygen Species (ROS) Accumulation->ROS Leads to Light_O2 Light + O2 Light_O2->ROS Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

PPO Inhibition Signaling Pathway

Bioassay_Workflow Start Start: Select Weed Species Planting Sow Seeds & Cultivate in Controlled Environment Start->Planting Herbicide_Prep Prepare Herbicide Dose-Response Range Planting->Herbicide_Prep Application Apply Herbicides to Plants at 2-4 Leaf Stage Herbicide_Prep->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Data Collection: - Visual Injury Assessment - Biomass Measurement Incubation->Data_Collection Analysis Statistical Analysis (e.g., GR50 Calculation) Data_Collection->Analysis End End: Comparative Efficacy Determined Analysis->End

Herbicide Bioassay Workflow

References

Comparative Efficacy of Carfentrazone-ethyl and Sulfentrazone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the herbicidal efficacy of Carfentrazone-ethyl and Sulfentrazone. Both herbicides belong to the triazolinone chemical class and share a common mechanism of action: the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme.[1][2] This inhibition disrupts the chlorophyll (B73375) and heme biosynthesis pathways, leading to the accumulation of protoporphyrinogen IX, which, upon exposure to light and oxygen, causes rapid cell membrane disruption and ultimately, plant death. Despite their shared mode of action, differences in their application timing, soil behavior, and weed control spectrum warrant a thorough comparison for effective weed management strategies.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Both this compound and Sulfentrazone function by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the tetrapyrrole biosynthesis pathway.[1] This pathway is crucial for the production of essential molecules like chlorophyll and heme.

The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX (Proto IX-gen), within the plastids. This excess Proto IX-gen leaks into the cytoplasm where it is oxidized to protoporphyrin IX (Proto IX). Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species. This singlet oxygen causes rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid cell death, which manifests as necrosis and desiccation of the plant tissues.

PPO_Inhibition_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen_IX Uroporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX_plastid Protoporphyrin_IX_plastid Protoporphyrinogen_IX->Protoporphyrin_IX_plastid PPO (Protoporphyrinogen Oxidase) Protoporphyrinogen_IX_cyto Protoporphyrinogen IX Protoporphyrinogen_IX->Protoporphyrinogen_IX_cyto Leakage Mg_Protoporphyrin_IX Mg_Protoporphyrin_IX Protoporphyrin_IX_plastid->Mg_Protoporphyrin_IX Mg-chelatase Heme_plastid Heme_plastid Protoporphyrin_IX_plastid->Heme_plastid Fe-chelatase Chlorophylls Chlorophylls Mg_Protoporphyrin_IX->Chlorophylls Multiple Steps Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Light, O2 Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Plant_Death Plant_Death Membrane_Damage->Plant_Death Carfentrazone_Sulfentrazone This compound & Sulfentrazone Carfentrazone_Sulfentrazone->Protoporphyrin_IX_plastid Inhibition experimental_workflow cluster_preparation 1. Preparation cluster_application 2. Application cluster_evaluation 3. Evaluation cluster_analysis 4. Data Analysis A Field Selection & Plot Design B Weed Species Identification & Seeding A->B C Herbicide Preparation (this compound & Sulfentrazone) B->C D Pre-emergence Application (Sulfentrazone) C->D E Post-emergence Application (this compound) C->E F Visual Assessment of Weed Control (%) D->F E->F G Phytotoxicity Assessment on Crop F->G H Biomass Reduction Measurement G->H I Statistical Analysis (e.g., ANOVA) H->I J Comparison of Efficacy I->J

References

Cross-Resistance of Carfentrazone-ethyl with other Protoporphyrinogen Oxidase (PPO) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of carfentrazone-ethyl with other protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. The information is supported by experimental data from peer-reviewed studies to assist in understanding resistance mechanisms and developing effective weed management strategies.

Data Summary of Cross-Resistance Studies

The following table summarizes quantitative data from various studies on the cross-resistance of weed populations to this compound and other PPO inhibitors. Resistance is often conferred by target-site mutations in the PPO2 gene or through non-target-site mechanisms like enhanced metabolism.

Weed SpeciesResistant Population/GenotypeThis compound Resistance Factor (RF)Cross-Resistance to Other PPO Inhibitors (RF)Resistance MechanismReference
Amaranthus tuberculatus (Waterhemp)SIR30-foldSensitive to diphenylethersNon-Target-Site Resistance (NTSR) - Enhanced Metabolism[1][2][3]
Amaranthus tuberculatus (Waterhemp)ACR~15-foldBroad cross-resistance to foliar PPO inhibitorsTarget-Site Resistance (TSR) - ΔG210 deletion in PPO2[1][2][3]
Amaranthus palmeri (Palmer amaranth)KCTRNot specified12.7 to 34.5-fold less sensitive to lactofen (B128664) and fomesafen (B1673529)NTSR - P450-mediated metabolism[4]
Amaranthus palmeri (Palmer amaranth)Populations with high frequency of ΔG210-homozygous survivorsHighHigh potential for cross-resistance to other PPO herbicidesTSR - ΔG210 deletion in PPO2[5]
Amaranthus palmeri (Palmer amaranth)Accessions with Gly-210 deletionNot specifiedEfficacy order: saflufenacil (B1680489) > acifluorfen (B165780) = flumioxazin (B1672886) > carfentrazone (B104449) = lactofen > pyraflufen-ethyl (B41820) > fomesafen > fluthiacet-methylTSR - ΔG210 deletion in PPX2L[6]
Bassia scoparia (Kochia)Mandan accession111- to 330-fold204- to 321-fold to saflufenacilNot specified[7]
Bassia scoparia (Kochia)Minot accession88- to 264-fold45- to 71-fold to saflufenacilNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide resistance. The following protocols are synthesized from established research practices in the field.[8][9]

Whole-Plant Dose-Response Bioassay

This experiment determines the level of resistance by comparing the herbicide dose required to inhibit the growth of resistant and susceptible populations by 50% (GR50).

a. Plant Material and Growth Conditions:

  • Seeds from suspected resistant and known susceptible weed populations are collected.[8]

  • Seeds are germinated in petri dishes or trays with a suitable substrate.

  • Seedlings are transplanted into pots at a similar growth stage and grown in a greenhouse under controlled conditions (e.g., temperature, light, humidity).[8]

b. Herbicide Application:

  • A range of herbicide doses for this compound and other PPO inhibitors are prepared.

  • Herbicides are applied to plants at a specific growth stage (e.g., 3-4 leaf stage) using a calibrated sprayer to ensure uniform coverage.[3]

  • An untreated control group is included for comparison.

c. Data Collection and Analysis:

  • Plant injury is visually assessed at specific time points after treatment (e.g., 7, 14, and 21 days).

  • Above-ground biomass is harvested at the end of the experiment and the dry weight is measured.

  • The data is subjected to non-linear regression analysis to determine the GR50 values for each population and herbicide.

  • The Resistance Factor (RF) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

PPO Enzyme Activity Assay

This in vitro assay measures the effect of herbicides on the activity of the PPO enzyme extracted from resistant and susceptible plants.

a. Enzyme Extraction:

  • Fresh leaf tissue from both resistant and susceptible plants is collected.

  • The tissue is homogenized in an extraction buffer to isolate the PPO enzyme.

  • The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).

b. Enzyme Assay:

  • The enzyme extract is incubated with a range of concentrations of this compound and other PPO inhibitors.

  • The reaction is initiated by adding the substrate, protoporphyrinogen IX.

  • The rate of protoporphyrin IX formation is measured spectrophotometrically.

c. Data Analysis:

  • The herbicide concentration that inhibits enzyme activity by 50% (I50) is calculated for both resistant and susceptible populations.

  • The level of resistance at the enzyme level is determined by comparing the I50 values.

Molecular Analysis of the PPO2 Gene

This analysis identifies target-site mutations responsible for resistance.

a. DNA/RNA Extraction and Sequencing:

  • Genomic DNA or RNA is extracted from the leaf tissue of resistant and susceptible plants.

  • If RNA is extracted, it is reverse-transcribed to complementary DNA (cDNA).

  • The PPO2 gene is amplified using the Polymerase Chain Reaction (PCR).

  • The PCR products are sequenced to identify any nucleotide changes that result in amino acid substitutions.

b. Sequence Analysis:

  • The PPO2 gene sequences from resistant plants are compared to those from susceptible plants to identify mutations.[1]

  • Known resistance-conferring mutations (e.g., ΔG210, G399A, R128G) are specifically screened for.[5][10]

Visualizing the Research Workflow

The following diagram illustrates the logical flow of a typical cross-resistance study.

CrossResistanceStudy A Field Observation of Herbicide Failure B Seed Collection from Suspected Resistant Population A->B C Whole-Plant Dose-Response Assay B->C D Confirmation of Resistance and Quantification (RF) C->D E Investigation of Resistance Mechanism D->E I Cross-Resistance Profiling (Testing other PPO inhibitors) D->I F Target-Site Resistance (TSR) Analysis (PPO2 Sequencing) E->F Hypothesis: TSR G Non-Target-Site Resistance (NTSR) Analysis (Metabolism Studies) E->G Hypothesis: NTSR H Identification of Resistance Mechanism F->H G->H J Development of Resistance Management Strategies H->J I->J PPOInhibition cluster_plant_cell Plant Cell ProtoporphyrinogenIX Protoporphyrinogen IX PPO_enzyme PPO Enzyme ProtoporphyrinogenIX->PPO_enzyme Substrate ProtoporphyrinIX Protoporphyrin IX PPO_enzyme->ProtoporphyrinIX Catalysis Chlorophyll Chlorophyll & Heme ProtoporphyrinIX->Chlorophyll ROS Reactive Oxygen Species (ROS) ProtoporphyrinIX->ROS Accumulation & Light Exposure CellDeath Cell Death ROS->CellDeath Carfentrazone This compound (PPO Inhibitor) Carfentrazone->PPO_enzyme Inhibition NTSR Non-Target-Site Resistance (Metabolism) Carfentrazone->NTSR TSR Target-Site Resistance (PPO2 Mutation) TSR->PPO_enzyme Alters Binding Site Detoxified_Herbicide Detoxified Herbicide NTSR->Detoxified_Herbicide

References

Metabolomic Profiling of Plants Treated with Carfentrazone-ethyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic effects of Carfentrazone-ethyl on plants. Due to a scarcity of publicly available metabolomic data specifically for this compound, this guide draws comparisons from studies on other protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, such as lactofen (B128664) and fomesafen, to provide a comprehensive overview of the expected metabolic perturbations.

Introduction to this compound

This compound is a post-emergence herbicide belonging to the triazolinone chemical family. It is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a light-activated molecule that generates reactive oxygen species (ROS), causing rapid membrane disruption, lipid peroxidation, and ultimately, cell death.[1] This mode of action results in rapid necrosis of plant tissues, typically within hours of application.

Comparative Metabolomic Analysis

While specific quantitative metabolomic data for this compound is limited in publicly accessible literature, studies on other PPO inhibitors, particularly in soybean (Glycine max), provide valuable insights into the expected metabolic consequences. The primary metabolic response to PPO inhibition involves the disruption of the tetrapyrrole biosynthesis pathway and subsequent oxidative stress.

Table 1: Expected Metabolomic Changes in Plants Treated with PPO-Inhibiting Herbicides (including this compound)

Metabolite ClassSpecific MetabolitesExpected ChangeRationale
Porphyrins Protoporphyrin IX▲ IncreaseAccumulation due to PPO enzyme inhibition.[1]
Isoflavonoids Daidzein, Genistein, Glycitein▲ IncreaseUpregulation of the phenylpropanoid pathway as a stress response.
Fatty Acids Polyunsaturated fatty acids▼ DecreasePeroxidation of membrane lipids due to high ROS levels.
Amino Acids Glutamate▲ IncreasePotential feedback from disrupted nitrogen metabolism and chlorophyll synthesis.
Antioxidants Ascorbate, Glutathione▼ DecreaseDepletion due to scavenging of reactive oxygen species.

Note: This table is a composite based on the known mechanism of action of PPO inhibitors and findings from related studies. Specific fold changes are not provided due to the lack of direct quantitative data for this compound.

Experimental Protocols

The following is a generalized experimental protocol for conducting a metabolomic analysis of herbicide-treated plants, based on common methodologies in the field.

Plant Growth and Herbicide Treatment
  • Plant Species: Arabidopsis thaliana or Glycine max (soybean) are common model organisms.

  • Growth Conditions: Plants are typically grown in a controlled environment (e.g., growth chamber) with standardized light, temperature, and humidity.

  • Herbicide Application: this compound, formulated as a commercial product or a technical grade standard, is applied to plants at a specified growth stage (e.g., 3-4 leaf stage). Application is typically done via foliar spray at a recommended field rate and a sub-lethal dose to observe metabolic changes before plant death. Control plants are treated with a mock solution (e.g., water and surfactant).

  • Time Course: Samples (e.g., leaf tissue) are harvested at multiple time points after treatment (e.g., 1, 3, 6, 12, 24 hours) to capture the temporal dynamics of the metabolic response.

Metabolite Extraction
  • Harvested plant tissue is immediately frozen in liquid nitrogen to quench metabolic activity.

  • A polar solvent, typically a methanol/water mixture, is used to extract a broad range of primary and secondary metabolites.

  • An internal standard (e.g., a stable isotope-labeled compound) is added to each sample to control for variations in extraction efficiency and instrument response.

  • The mixture is homogenized, centrifuged, and the supernatant is collected for analysis.

Metabolomic Analysis (GC-MS or LC-MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile and semi-volatile compounds, such as organic acids, amino acids, and sugars. Samples require derivatization to increase their volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for analyzing a wide range of metabolites, including less volatile and more polar compounds like secondary metabolites (e.g., flavonoids, alkaloids).

  • Data Acquisition: The mass spectrometer is operated in either full scan mode to capture all ions within a mass range or in a targeted mode (e.g., selected ion monitoring) for specific metabolites.

Data Processing and Statistical Analysis
  • Raw data from the mass spectrometer is processed to identify peaks, align retention times, and normalize the data.

  • Metabolites are putatively identified by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Golm Metabolome Database) or authentic standards.

  • Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify metabolites that differ significantly between treated and control groups.

Visualizations

Signaling Pathway of PPO-Inhibiting Herbicides

PPO_Inhibition_Pathway cluster_plastid Plastid Carfentrazone This compound PPO Protoporphyrinogen Oxidase (PPO) Carfentrazone->PPO Inhibits ProtoIX_acc Protoporphyrinogen IX Accumulation ProtoIX_ox Oxidation to Protoporphyrin IX ProtoIX_acc->ProtoIX_ox Leaks to Cytoplasm Cytoplasm Cytoplasm ROS Reactive Oxygen Species (ROS) ProtoIX_ox->ROS Generates Light Light Light->ProtoIX_ox Membrane Membrane Damage (Lipid Peroxidation) ROS->Membrane CellDeath Cell Death Membrane->CellDeath

Caption: Mechanism of action of this compound.

Experimental Workflow for Metabolomic Analysis

Metabolomics_Workflow start Plant Growth & Herbicide Treatment harvest Sample Harvesting (Time Course) start->harvest extraction Metabolite Extraction (Methanol/Water) harvest->extraction analysis GC-MS or LC-MS Analysis extraction->analysis processing Data Processing (Peak Detection, Alignment) analysis->processing identification Metabolite Identification (Database Matching) processing->identification stats Statistical Analysis (PCA, OPLS-DA) identification->stats interpretation Pathway Analysis & Biological Interpretation stats->interpretation

References

A Comparative Analysis of Carfentrazone-ethyl and 2,4-D for Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the herbicidal efficacy of Carfentrazone-ethyl and 2,4-D against a range of broadleaf weeds. The information is intended for researchers, scientists, and professionals in drug development and agriculture, offering a comprehensive overview of their mechanisms of action, comparative performance based on experimental data, and detailed experimental protocols.

Introduction to the Herbicides

This compound is a fast-acting contact herbicide belonging to the aryl triazolinone chemical family. It is classified as a Group 14 herbicide by the Herbicide Resistance Action Committee (HRAC), acting as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. Its primary use is for the post-emergence control of a wide spectrum of broadleaf weeds. Due to its rapid action, visible signs of phytotoxicity, such as necrosis and desiccation, can appear within hours of application.

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings. As a synthetic auxin, it is classified under HRAC Group 4. 2,4-D mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing their death. It was one of the first successful selective herbicides developed and remains a cornerstone of many weed management programs.

Mechanism of Action

The distinct modes of action of this compound and 2,4-D are critical to understanding their efficacy, selectivity, and potential for herbicide resistance management.

This compound: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the biosynthesis of chlorophyll (B73375) and heme in plants. This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, a potent photosensitizing molecule. This accumulation of protoporphyrin IX triggers a cascade of events leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation, leading to the disruption of cell membranes, leakage of cellular contents, and ultimately, rapid cell death, manifesting as necrosis and desiccation of the weed.

2,4-D: Synthetic Auxin Activity

2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA) but is more resistant to degradation within the plant. It binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other related AUXIN SIGNALING F-BOX (AFB) proteins. This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA repressor proteins. The formation of this complex targets the Aux/IAA repressors for degradation via the 26S proteasome pathway. The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.

Comparative Efficacy: Experimental Data

The following tables summarize the comparative efficacy of this compound and 2,4-D on various broadleaf weed species based on data from field experiments. Efficacy is typically measured as a percentage of weed control at a specific number of days after treatment (DAT).

Table 1: Comparative Efficacy on Key Broadleaf Weeds in Wheat

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed Control (%) at 30 DATWeed Control (%) at 60 DATReference
Chenopodium album (Common Lambsquarters)This compound2085-9580-90[1]
2,4-D Amine50070-8065-75[1]
Vicia sativa (Common Vetch)This compound25Significantly lower population-
2,4-D Na salt1000Less effective than this compound-
Anagallis arvensis (Scarlet Pimpernel)This compound25Significantly lower population-
2,4-D Na salt1000Less effective than this compound-
Medicago denticulata (Burclover)This compound25Significantly lower population-
2,4-D Na salt1000Less effective than this compound-

Table 2: Comparative Efficacy on Other Notable Broadleaf Weeds

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed Control (%)NotesReference
Amaranthus retroflexus (Redroot Pigweed)This compound20>90Effective control[2]
2,4-D--Alternative for post-emergence control[2]
Ambrosia artemisiifolia (Common Ragweed)This compound--Not specifically mentioned in comparative studies found
2,4-D-Generally effectiveA common herbicide for ragweed control[3]
Malva parviflora (Little Mallow)This compound20Highly effectiveMore effective than 2,4-D
2,4-D500Less effective-
Convolvulus arvensis (Field Bindweed)This compound20Highly effectiveMore effective than 2,4-D
2,4-D500Less effective-

Experimental Protocols

The following provides a detailed methodology for a representative field experiment designed to compare the efficacy of this compound and 2,4-D on broadleaf weeds in a wheat crop.

1. Experimental Design and Site Characteristics

  • Design: Randomized Complete Block Design (RCBD) with three or four replications.

  • Plot Size: Individual plots of 5 meters by 3 meters.

  • Site: A field with a known history of uniform broadleaf weed infestation. Soil analysis should be conducted to determine soil type, pH, organic matter content, and nutrient levels.

2. Crop and Weed Establishment

  • Crop: A common wheat variety (e.g., 'Akbar-19') is sown at a recommended seed rate (e.g., 112 kg/ha ) with appropriate row spacing (e.g., 22 cm).[4]

  • Weeds: Natural weed populations are allowed to establish. If necessary, key weed species can be overseeded to ensure a uniform infestation for evaluation. Weed density and species composition are recorded prior to herbicide application.

3. Herbicide Treatments and Application

  • Treatments:

    • This compound at various rates (e.g., 16, 25, 31.25, 34, and 50 g a.i./ha).

    • 2,4-D (e.g., Na salt or amine formulation) at a standard rate (e.g., 1.0 kg a.i./ha).

    • A hand-weeded control plot to represent 100% weed control.

    • An untreated (weedy) check plot.

  • Application Timing: Herbicides are applied post-emergence when the majority of broadleaf weeds are at the 2-4 leaf stage and the wheat crop is at the 3-4 leaf stage.

  • Sprayer and Calibration: A backpack sprayer equipped with flat-fan nozzles is used. The sprayer is calibrated before application to deliver a specific volume of spray solution (e.g., 300 L/ha) at a constant pressure (e.g., 2.5 bar) to ensure uniform coverage.

4. Data Collection and Analysis

  • Weed Control Efficacy: Visual assessments of percent weed control are conducted at regular intervals (e.g., 7, 15, 30, and 60 days after treatment) using a 0-100% scale, where 0% represents no control and 100% represents complete weed death.

  • Weed Density and Biomass: Weed counts per square meter and weed dry biomass are determined at a set time after application (e.g., 60 DAT) from randomly placed quadrats within each plot.

  • Crop Phytotoxicity: Visual assessment of crop injury is recorded at the same intervals as weed control, using a 0-100% scale, where 0% is no injury and 100% is crop death.

  • Yield Parameters: At crop maturity, data on wheat grain yield and straw yield are collected from a predetermined area within each plot.

  • Statistical Analysis: All collected data are subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Treatment means are separated using a suitable test, such as Fisher's Least Significant Difference (LSD) test at a 5% level of probability.

Signaling Pathway and Experimental Workflow Diagrams

Carfentrazone_Ethyl_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Accumulated_Proto_IX Protoporphyrinogen IX (Accumulates) Proto_IX_Cytoplasm Protoporphyrin IX Accumulated_Proto_IX->Proto_IX_Cytoplasm Non-enzymatic Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) (Reactive Oxygen Species) Proto_IX_Cytoplasm->Singlet_Oxygen Generates This compound This compound PPO Enzyme PPO Enzyme This compound->PPO Enzyme Inhibits Light Light Light->Singlet_Oxygen Oxygen Oxygen Oxygen->Singlet_Oxygen Lipid_Peroxidation Lipid Peroxidation Singlet_Oxygen->Lipid_Peroxidation Causes Membrane_Disruption Cell Membrane Disruption Lipid_Peroxidation->Membrane_Disruption Leads to Cell_Death Cell_Death Membrane_Disruption->Cell_Death Results in

Caption: Signaling pathway of this compound via PPO inhibition.

TwoFourD_Pathway cluster_nucleus Nucleus 2_4_D 2,4-D (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex Part of ARF ARF Transcription Factor Aux_IAA->ARF Represses Ubiquitination Ubiquitination of Aux/IAA Aux_IAA->Ubiquitination Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation (Epinasty) Auxin_Response_Genes->Uncontrolled_Growth Leads to Overexpression and SCF_Complex->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Plant_Death Plant_Death Uncontrolled_Growth->Plant_Death Results in

Caption: Signaling pathway of 2,4-D as a synthetic auxin.

Experimental_Workflow Start Start Site_Selection Site Selection & Soil Analysis Start->Site_Selection Experimental_Design Randomized Complete Block Design Site_Selection->Experimental_Design Plot_Establishment Plot Establishment & Crop Sowing Experimental_Design->Plot_Establishment Weed_Establishment Natural Weed Establishment Plot_Establishment->Weed_Establishment Pre_Spray_Assessment Pre-Spray Weed Assessment Weed_Establishment->Pre_Spray_Assessment Herbicide_Application Herbicide Application (this compound & 2,4-D) Pre_Spray_Assessment->Herbicide_Application Post_Spray_Assessment Post-Spray Assessments (7, 15, 30, 60 DAT) Herbicide_Application->Post_Spray_Assessment Data_Collection Data Collection: - Weed Control (%) - Weed Biomass (g/m²) - Crop Phytotoxicity (%) - Crop Yield (kg/ha) Post_Spray_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, LSD) Data_Collection->Statistical_Analysis Results Results & Comparison Statistical_Analysis->Results End End Results->End

Caption: A typical experimental workflow for herbicide efficacy trials.

Conclusion

This compound and 2,4-D are effective herbicides for the control of broadleaf weeds, but they operate through fundamentally different mechanisms of action. This compound is a fast-acting, contact PPO inhibitor, leading to rapid necrosis, particularly effective on certain hard-to-control weeds like Malva parviflora and Convolvulus arvensis. 2,4-D is a systemic, synthetic auxin that induces uncontrolled growth in susceptible broadleaf plants.

The choice between these herbicides, or their use in a tank-mix or rotational program, will depend on the target weed spectrum, crop, and the need for rapid burndown versus systemic control. The experimental data presented in this guide demonstrate that while both herbicides are effective, their performance can vary significantly depending on the weed species. For researchers and professionals, understanding these differences is key to developing effective and sustainable weed management strategies.

References

The Interaction of Carfentrazone-ethyl and Glyphosate: A Comparative Guide to Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Combined Herbicide Efficacy for Researchers and Scientists

The combination of carfentrazone-ethyl and glyphosate (B1671968) in tank-mix applications presents a complex interplay of synergistic, antagonistic, and additive effects that are highly dependent on the target weed species, herbicide rates, and environmental conditions. This guide provides a comprehensive comparison of the performance of this herbicide combination, supported by experimental data, to inform weed management strategies and future research in crop protection.

This compound, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, provides rapid, contact-based burndown of broadleaf weeds.[1][2] Glyphosate, a systemic herbicide, inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, leading to a broader spectrum of weed control, including grasses.[1] The combination of these two modes of action can result in a more robust and faster-acting weed management solution. However, the nature of their interaction is not always predictable.

Quantitative Data Summary

The efficacy of this compound and glyphosate tank-mixes has been evaluated across numerous weed species. The following table summarizes the observed interactions from various studies. The determination of synergy, antagonism, or additive effects is often calculated using Colby's method.[3][4]

Weed SpeciesGlyphosate Rate (g a.i./ha)This compound Rate (g a.i./ha)Observed InteractionEfficacy (% Control)Source(s)
Amaranthus hybridus (Smooth Pigweed)252 - 72015 - 30Additive~100%[5]
Desmodium tortuosum (Florida Beggarweed)25215 - 30SynergismNot specified[5]
Desmodium tortuosum (Florida Beggarweed)72015 - 30Additive~100%[5]
Bidens pilosa (Hairy Beggarticks)252 - 72015 - 30Additive~99%[5]
Eleusine indica (Goosegrass)25215 - 30AntagonismNot specified[5]
Eleusine indica (Goosegrass)72015 - 30Additive~96%[5]
Digitaria horizontalis (Jamaican Crabgrass)25215 - 30SynergismNot specified[5]
Digitaria horizontalis (Jamaican Crabgrass)72015 - 30Additive~100%[5]
Commelina benghalensis (Benghal Dayflower)252 - 72015 - 30Additive~93%[5]
Commelina benghalensis (Benghal Dayflower)120030 - 50Efficient ControlNot specified[6]
Commelina diffusa (Spreading Dayflower)72010 - 50Greater than single applications71-80%[7]
Richardia brasiliensis (Brazil Pusley)Not specifiedNot specifiedAdditive93-95%[1]
Ipomoea wrightii (Palmleaf Morningglory)Low dose45 (as 2,4-DB)Synergism99% (from 13% alone)[8]
Spermacoce latifolia720 - 108020 - 25Efficient ControlNot specified[9]

Experimental Protocols

The evaluation of herbicide interactions requires robust and standardized experimental designs. The following methodologies are based on protocols described in the cited research.

Whole-Plant Pot Bioassay

This method is commonly used in greenhouse or controlled environment settings to assess herbicide efficacy.

  • Plant Material: Weed seeds are sown in pots containing a suitable soil mix. Seedlings are thinned to a uniform number per pot and grown to a specific growth stage (e.g., 2-4 true leaves) before treatment.[10]

  • Herbicide Application: Herbicides are applied using a calibrated cabinet sprayer to ensure uniform coverage. Application rates are prepared as a dilution series for each herbicide and their mixtures.[10] A non-ionic surfactant is often included in the spray solution.

  • Experimental Design: A completely randomized design with multiple replications (typically 3-4) is employed. Treatments include an untreated control, each herbicide applied alone at various rates, and tank-mixes of the herbicides at corresponding rates.[7]

  • Data Collection: Weed control is visually assessed at specific intervals after treatment (e.g., 7, 14, and 21 days after application - DAA).[5][9] Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete plant death).[9] Plant biomass (fresh or dry weight) is often measured at the final assessment by harvesting the above-ground plant material.[7]

  • Interaction Analysis: The nature of the interaction (synergistic, antagonistic, or additive) is determined using Colby's method.[3][4] The expected response (E) for a mixture is calculated as: E = X + Y - (XY/100) where X and Y are the percentage of control from each herbicide applied alone. If the observed response of the mixture is greater than E, the interaction is synergistic. If it is less than E, the interaction is antagonistic. If it is equal to E, the effect is additive.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment seed Weed Seed Sowing growth Seedling Growth to Target Stage seed->growth app Calibrated Spray Application growth->app prep Herbicide Solution Preparation prep->app visual Visual Efficacy Rating (DAA) app->visual biomass Biomass Measurement app->biomass colby Colby's Method Analysis visual->colby biomass->colby

Experimental workflow for herbicide interaction studies.

Signaling Pathways and Mechanism of Interaction

The interaction between this compound and glyphosate is a result of their distinct modes of action. This compound is a PPO inhibitor, which leads to the accumulation of protoporphyrinogen IX.[2] This molecule, in the presence of light and oxygen, causes rapid lipid peroxidation and membrane damage, resulting in quick necrosis of plant tissue.[2] Glyphosate, on the other hand, inhibits the EPSPS enzyme in the shikimate pathway, which is crucial for the production of aromatic amino acids.[1] This leads to a systemic and slower death of the plant.

The nature of their interaction can be hypothesized as follows:

  • Synergism: The rapid membrane disruption caused by this compound may enhance the uptake and translocation of the more systemic glyphosate, leading to a more effective kill, particularly in weeds that may have some tolerance to glyphosate alone.

  • Antagonism: The rapid contact activity of this compound can cause rapid tissue death, which may inhibit the translocation of glyphosate to its site of action in the plant's growing points. This is more likely to occur when this compound rates are high and glyphosate rates are low.

  • Additive: In many cases, the two herbicides act independently, with this compound providing rapid burndown of susceptible broadleaf weeds and glyphosate providing broader spectrum and systemic control.

interaction_pathway cluster_carfentrazone This compound cluster_glyphosate Glyphosate cluster_interaction Interaction Outcome PPO Protoporphyrinogen Oxidase (PPO) ProtoIX Protoporphyrinogen IX Accumulation PPO->ProtoIX Inhibition Membrane Lipid Peroxidation & Membrane Damage ProtoIX->Membrane Necrosis Rapid Tissue Necrosis Membrane->Necrosis EPSPS EPSP Synthase Membrane->EPSPS Enhanced Uptake & Translocation? Systemic Systemic Plant Death Necrosis->Systemic Inhibited Translocation? Synergism Synergism Antagonism Antagonism AromaticAA Aromatic Amino Acid Biosynthesis EPSPS->AromaticAA Inhibition AromaticAA->Systemic Additive Additive

Proposed mechanism of interaction between this compound and glyphosate.

References

Efficacy comparison between Carfentrazone-ethyl and Metsulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Carfentrazone-ethyl and Metsulfuron-methyl Herbicides

This guide provides a detailed comparison of the herbicidal efficacy of this compound and Metsulfuron-methyl, intended for researchers and professionals in agricultural science and weed management. The document synthesizes experimental data to evaluate their mechanisms of action, weed control spectrum, and application parameters.

Overview and Mechanism of Action

This compound and Metsulfuron-methyl are post-emergence herbicides that control broadleaf weeds through distinct biochemical pathways. Their differing modes of action influence their speed of activity, residual effects, and the weed species they most effectively control.

This compound is a contact herbicide belonging to the aryl triazolinone chemical family and is classified as a WSSA/HRAC Group 14 (G) herbicide.[1][2] Its mode of action involves the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme.[3][4][5] This inhibition leads to an accumulation of protoporphyrin IX, which, in the presence of light and oxygen, generates singlet oxygen.[4] These reactive oxygen species cause rapid disruption and peroxidation of cell membranes, leading to cellular leakage, necrosis, and swift plant death, often within days.[2][4]

Metsulfuron-methyl is a systemic herbicide from the sulfonylurea family, classified as a WSSA/HRAC Group 2 (B) herbicide.[6][7] It functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6][7] By blocking this pathway, Metsulfuron-methyl halts cell division and plant growth.[8][9] As a systemic herbicide, it is absorbed through both foliage and roots and translocated throughout the plant, with symptoms appearing gradually and leading to plant death within two to four weeks.[6][10]

Herbicide_Mechanism_of_Action Comparative Mechanism of Action cluster_Carfentrazone This compound (Contact) cluster_Metsulfuron Metsulfuron-methyl (Systemic) C1 This compound C2 Inhibits Protoporphyrinogen Oxidase (PPO) C1->C2 WSSA Group 14/G C3 Protoporphyrin IX Accumulation C2->C3 C4 Lipid Peroxidation & Cell Membrane Disruption C3->C4 Light + O2 C5 Rapid Necrosis & Plant Death C4->C5 M1 Metsulfuron-methyl M2 Inhibits Acetolactate Synthase (ALS) M1->M2 WSSA Group 2/B M3 Blocks Synthesis of Branched-Chain Amino Acids M2->M3 M4 Inhibition of Cell Division M3->M4 M5 Gradual Cessation of Growth & Plant Death M4->M5

Caption: Comparative biochemical pathways of this compound and Metsulfuron-methyl.

Comparative Efficacy and Weed Control Spectrum

The efficacy of these herbicides varies by weed species, weed growth stage, and environmental conditions. This compound provides rapid, contact-based control, while Metsulfuron-methyl offers slower, systemic, and residual control. Studies have shown that a combination of both herbicides can provide a broader spectrum of weed control than either applied alone, as their strengths are complementary.[11][12]

For instance, this compound is highly effective against challenging broadleaf weeds like marshmallow (Malva parviflora) and field bindweed (Convolvulus arvensis), which can be less susceptible to Metsulfuron-methyl.[11] Conversely, Metsulfuron-methyl demonstrates strong efficacy against a wide range of other broadleaf weeds. A premix of this compound and Metsulfuron-methyl has proven effective for controlling a diverse weed population in wheat, including species that are not adequately controlled by either herbicide individually.[11][12]

Data Summary Tables

Table 1: General Characteristics and Application Parameters

Feature This compound Metsulfuron-methyl
Mechanism of Action PPO Inhibition (WSSA/HRAC Group 14/G)[1][2] ALS Inhibition (WSSA/HRAC Group 2/B)[6][7]
Herbicide Type Contact, post-emergence[3][5] Systemic, pre- and post-emergence[8][9]
Speed of Action Rapid (symptoms within hours to days)[2][4] Slow (symptoms appear over days to weeks)[10]
Soil Residual Activity None; no plant-back restrictions[2][4] Long; significant plant-back restrictions[8][10][13]
Typical Application Rate 17.5 - 52.5 g a.i./ha[14] 3 - 8 g a.i./ha[6][15]
Primary Target Weeds Broadleaf weeds and sedges[3][5] Broadleaf weeds, some grasses, and woody plants[15][16]

| Translocation | Limited[17] | Systemic (xylem and phloem)[6][7] |

Table 2: Comparative Efficacy on Key Broadleaf Weeds in Wheat

Weed Species This compound (20 g/ha) Metsulfuron-methyl (4 g/ha) Carfentrazone + Metsulfuron (25 g/ha) + 0.2% NIS*
Weed Control (%) at 50 DAT Weed Control (%) at 50 DAT Weed Control (%) at 50 DAT
Chenopodium album (Lamb's quarters) 81.3 88.0 95.7
Convolvulus arvensis (Field bindweed) 88.7 76.7 96.0
Coronopus didymus (Lesser swinecress) 75.0 79.3 94.0
Lathyrus aphaca (Yellow pea) 72.0 75.3 92.7
Malva parviflora (Marshmallow) 87.7 78.7 96.3
Melilotus indica (White sweet clover) 82.0 89.3 96.7
Rumex dentatus (Toothed dock) 83.3 86.7 95.3

Source: Adapted from Singh et al., 2011.[11] Data represents the mean of two years of field experiments. NIS = Non-Ionic Surfactant. DAT = Days After Treatment.

Experimental Protocols

To ensure the robust evaluation of herbicide efficacy, standardized experimental protocols are essential. The following methodology is a synthesis of best practices for conducting herbicide field trials.[18][19][20]

Standardized Field Trial Protocol
  • Site Selection and Preparation :

    • Select a field with a known history of uniform weed infestation representative of the target species.

    • Ensure the site has not been treated with herbicides having long residual activity in the previous season.[20]

    • Prepare the seedbed according to standard local agricultural practices for the test crop (e.g., wheat).

  • Experimental Design :

    • Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[19]

    • Each plot should be of a standardized size (e.g., 2 x 10 meters) with an untreated buffer zone between plots to prevent spray drift.[21]

    • Include an untreated weedy check and a weed-free check (manual weeding) within each replication for comparison.[19]

  • Herbicide Application :

    • Apply herbicides at the recommended crop and weed growth stage (e.g., post-emergence when weeds are at the 2-4 leaf stage and actively growing).[22]

    • Use a calibrated backpack or bicycle-type sprayer equipped with appropriate nozzles to ensure uniform coverage at a specified spray volume (e.g., 100 L/ha).[21][23]

    • Record environmental conditions at the time of application, including temperature, humidity, and wind speed.

  • Data Collection and Evaluation :

    • Weed Density and Biomass : Before spraying and at set intervals after treatment (e.g., 30, 60, and 90 Days After Treatment), count weed density and collect above-ground weed biomass from randomly placed quadrats (e.g., 0.25 m²) within each plot. Dry the biomass to a constant weight.[11]

    • Weed Control Efficacy : Visually assess percent weed control on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated check plot.[18]

    • Crop Phytotoxicity : Visually assess crop injury at regular intervals after application on a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield : At maturity, harvest the crop from a central area of each plot to determine grain yield and yield components.[19]

  • Statistical Analysis :

    • Analyze all collected data using Analysis of Variance (ANOVA).

    • Use an appropriate mean separation test (e.g., Tukey's HSD or LSD at p ≤ 0.05) to determine significant differences between treatment means.

Experimental_Workflow Herbicide Efficacy Trial Workflow A Site Selection & Field Preparation B Experimental Design (RCBD, 4 Replications) A->B C Pre-Treatment Assessment (Weed Density) B->C D Herbicide Application (Calibrated Sprayer) C->D E Post-Treatment Data Collection (Efficacy, Phytotoxicity, Biomass) D->E 30, 60, 90 DAT F Crop Harvest & Yield Measurement E->F G Statistical Analysis (ANOVA) F->G

Caption: Standardized workflow for conducting herbicide efficacy field trials.

Conclusion

This compound and Metsulfuron-methyl are effective herbicides with distinct characteristics that make them suitable for different weed management scenarios.

  • This compound is a fast-acting, contact herbicide ideal for rapid burndown of broadleaf weeds with no soil residual concerns, making it flexible for crop rotation.[2][4]

  • Metsulfuron-methyl is a slow-acting, systemic herbicide that provides broad-spectrum control at very low use rates and offers residual activity, but requires careful management of plant-back intervals.[8][13][15]

Experimental data strongly supports the use of these herbicides in combination. A tank mix or premix formulation of this compound and Metsulfuron-methyl leverages the rapid, contact activity of the former with the systemic, broad-spectrum control of the latter, resulting in a more comprehensive and effective weed management solution, particularly in complex weed flora situations found in crops like wheat.[11][12][24] The choice between these herbicides, or their combination, should be guided by the target weed species, crop rotation plans, and the need for speed of action versus residual control.

References

Degradation of Carfentrazone-ethyl Enantiomers in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the stereoselective degradation of carfentrazone-ethyl in various soil types, with a comparative look at other chiral herbicides. This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed methodologies, and visual workflows to understand the environmental fate of these compounds.

The environmental impact of chiral pesticides, such as the herbicide this compound, is significantly influenced by the stereoselective degradation of their enantiomers in the soil. Enantiomers, being non-superimposable mirror images of a molecule, can exhibit different biological activities and degradation rates, leading to a shift in the enantiomeric ratio in the environment over time. This guide provides a comprehensive comparison of the degradation of this compound enantiomers in different soil matrices and contrasts its behavior with other chiral herbicides, namely imazamox (B1671737) and beflubutamid (B1667910).

Comparative Degradation Dynamics

The degradation of this compound and other selected chiral herbicides demonstrates significant variability based on the specific enantiomer and the soil environment. The following tables summarize the quantitative data from various studies, highlighting the half-lives (T_½_) and enantiomeric fractions (EF) of these compounds in different soils. The enantiomeric fraction is a measure of the relative abundance of the two enantiomers; an EF value of 0.5 indicates a racemic mixture (equal amounts of both enantiomers), while deviations from 0.5 signify stereoselective degradation.

Table 1: Stereoselective Degradation of this compound Enantiomers in Various Soils [1][2]

Soil TypeEnantiomerHalf-life (T_½_ in days)Enantiomeric Fraction (EF)Preferential Degradation
Anhui Paddy Soil R-(+)-carfentrazone-ethyl4.20.67R-(+)-enantiomer
S-(-)-carfentrazone-ethyl4.8
Jilin Black Soil R-(+)-carfentrazone-ethyl4.10.65R-(+)-enantiomer
S-(-)-carfentrazone-ethyl4.2
Jiangxi Red Soil R-(+)-carfentrazone-ethyl2.70.57R-(+)-enantiomer
S-(-)-carfentrazone-ethyl2.7

Table 2: Comparative Stereoselective Degradation of Other Chiral Herbicides in Soil [2][3][4][5]

HerbicideSoil TypeEnantiomerHalf-life (T_½_ in days)Enantiomeric Fraction (EF) / ObservationPreferential Degradation
Imazamox Neutral Soil(+)-imazamoxFaster degradationEnantioselective(+)-enantiomer
(-)-imazamoxSlower degradation
Acidic Soil(+)-imazamoxSlower degradationReversed enantioselectivity(-)-enantiomer
(-)-imazamoxFaster degradation
Beflubutamid Alkaline Soil(+)-beflubutamidFaster degradationSlightly enantioselective(+)-enantiomer
(-)-beflubutamidSlower degradation
Acidic Soil(+)-beflubutamidSimilar ratesNot significantNone
(-)-beflubutamid

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and validation of these findings. Below are detailed protocols for the key experiments involved in studying the stereoselective degradation of this compound in soil.

Aerobic Soil Metabolism Study (Following OECD Guideline 307)[6][7][8][9]

This experiment is designed to evaluate the rate and pathway of pesticide degradation in soil under controlled aerobic conditions.

  • Soil Preparation: Fresh soil samples are sieved (e.g., through a 2 mm sieve) to ensure homogeneity. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity) and the soil is pre-incubated in the dark at a constant temperature (e.g., 20-25°C) for a period (e.g., 7-14 days) to allow for microbial stabilization.

  • Application of Test Substance: A solution of racemic this compound is applied to the soil samples at a concentration relevant to its agricultural use. For studies investigating transformation pathways, ¹⁴C-labeled test substance is often used.

  • Incubation: The treated soil samples are incubated in the dark in a flow-through system or biometer flasks at a constant temperature. A continuous stream of humidified, carbon dioxide-free air is passed through the samples to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are captured in appropriate traps.

  • Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction and Analysis: At each sampling point, the soil is extracted to recover the parent compound and its degradation products. The extracts are then analyzed to determine the concentration of each enantiomer.

Sample Extraction and Cleanup: QuEChERS Method (AOAC Official Method 2007.01)[10][11][12][13]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted procedure for the extraction and cleanup of pesticide residues from food and environmental matrices.

  • Extraction: A representative soil sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile (B52724) (e.g., 10-15 mL) is added, and the tube is shaken vigorously. A salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (NaOAc) or sodium chloride (NaCl) and sodium citrate (B86180) salts, is then added to induce liquid-liquid partitioning and facilitate the transfer of pesticides into the acetonitrile layer. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture. This mixture commonly includes primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove excess water. For some matrices, other sorbents like C18 or graphitized carbon black (GCB) may be added to remove lipids and pigments, respectively. The tube is vortexed and then centrifuged.

  • Final Extract: The cleaned-up supernatant is collected for analysis.

Chiral Separation and Quantification: HPLC-MS/MS[1][14][15][16]

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for separating and quantifying the enantiomers of chiral pesticides.

  • Chromatographic Separation: The enantiomers of this compound are separated on a chiral column. A commonly used column for this purpose is one with a chiral stationary phase based on amylose (B160209) or cellulose (B213188) derivatives, such as an amylose tris((S)-α-methylbenzylcarbamate) column (e.g., Chiralpak AS)[6]. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol.

  • Mass Spectrometric Detection: After separation, the enantiomers are detected and quantified using a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each enantiomer.

Visualizing the Process

To further clarify the experimental workflow and the factors influencing the degradation process, the following diagrams are provided.

experimental_workflow soil_prep Soil Preparation (Sieving, Moisture Adjustment, Pre-incubation) application Application of Racemic This compound soil_prep->application incubation Aerobic Incubation (Controlled Temperature & Moisture) application->incubation sampling Soil Sampling at Time Intervals incubation->sampling extraction QuEChERS Extraction (Acetonitrile, Salts) sampling->extraction cleanup d-SPE Cleanup (PSA, MgSO4) extraction->cleanup analysis Chiral HPLC-MS/MS Analysis cleanup->analysis quantification Quantification of Enantiomers analysis->quantification data_analysis Data Analysis (Half-life, EF Calculation) quantification->data_analysis

Caption: Experimental workflow for studying stereoselective degradation.

influencing_factors degradation Stereoselective Degradation of this compound soil_props Soil Properties soil_props->degradation ph pH soil_props->ph om Organic Matter soil_props->om texture Texture soil_props->texture moisture Moisture soil_props->moisture microbial Microbial Activity microbial->degradation population Microbial Population microbial->population enzymes Enzyme Activity microbial->enzymes physicochem Physicochemical Properties physicochem->degradation solubility Solubility physicochem->solubility vapor_pressure Vapor Pressure physicochem->vapor_pressure enantiomer_props Enantiomer-specific Properties enantiomer_props->degradation binding Receptor Binding enantiomer_props->binding metabolism Metabolic Pathway enantiomer_props->metabolism

Caption: Factors influencing stereoselective degradation in soil.

References

Comparative Analysis of Carfentrazone-ethyl Resistance Mechanisms in Amaranthus Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the known resistance mechanisms to the protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide, Carfentrazone-ethyl, in weedy Amaranthus species. The widespread evolution of herbicide resistance in this genus presents a significant challenge to agricultural productivity and necessitates a deeper understanding of the underlying biochemical and genetic factors. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and details the methodologies used to elucidate these resistance mechanisms.

Overview of Resistance Mechanisms

Resistance to this compound in Amaranthus species is primarily conferred by two distinct mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene encoding the PPO enzyme, the direct target of this compound. These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide and thereby diminishing its inhibitory effect. A well-documented TSR mechanism in Amaranthus tuberculatus (waterhemp) is a codon deletion leading to the loss of a glycine (B1666218) residue at position 210 of the PPO2 enzyme (ΔG210).[1]

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve alterations to the target enzyme. Instead, it relies on the plant's ability to metabolize the herbicide into non-toxic compounds before it can reach its target site. This enhanced metabolism is often mediated by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[2][3] NTSR has been identified as a significant mechanism of resistance to this compound in Amaranthus tuberculatus and is suspected in other Amaranthus species as well.[1][2]

Quantitative Comparison of this compound Resistance

The following table summarizes the quantitative data on the levels of resistance to this compound in different populations of Amaranthus tuberculatus, as determined by dose-response assays. The Growth Reduction 50 (GR50) value represents the herbicide concentration required to inhibit plant growth by 50%. The Resistance Index (RI) is calculated by dividing the GR50 of a resistant population by the GR50 of a susceptible population.

PopulationSpeciesResistance MechanismGR50 (g ai ha-1)Resistance Index (RI)Reference
SENAmaranthus tuberculatusSusceptible1.1-[1]
ACRAmaranthus tuberculatusTarget-Site (ΔG210)16.414.9[1]
SIRAmaranthus tuberculatusNon-Target-Site (Metabolic)32.929.9[1]

Note: Data for direct comparison of this compound GR50 values in other Amaranthus species with characterized resistance mechanisms is limited in publicly available literature.

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key differences between target-site and non-target-site resistance mechanisms.

TargetSiteResistance cluster_plant_cell Plant Cell cluster_susceptible Susceptible Plant cluster_resistant Target-Site Resistant Plant CE This compound PPO_S Susceptible PPO Enzyme CE->PPO_S Binds and Inhibits ProtoIX Protoporphyrin IX PPO_R Resistant PPO (e.g., ΔG210) ProtoIX_R Protoporphyrin IX PPO_R->ProtoIX_R Conversion Continues Protox Protoporphyrinogen IX Protox->PPO_S Substrate ROS Reactive Oxygen Species ProtoIX->ROS Accumulation leads to CellDeath Cell Death ROS->CellDeath CE_R This compound CE_R->PPO_R Binding Reduced Protox_R Protoporphyrinogen IX Protox_R->PPO_R Substrate

Caption: Target-Site Resistance to this compound.

NonTargetSiteResistance cluster_plant_cell Plant Cell CE_in This compound (Enters Cell) P450 Cytochrome P450s CE_in->P450 Metabolized by PPO PPO Enzyme CE_in->PPO Reduced amount reaches target Metabolites Non-toxic Metabolites P450->Metabolites ProtoIX Protoporphyrin IX PPO->ProtoIX CellViability Cell Viability Maintained Protox Protoporphyrinogen IX Protox->PPO

Caption: Non-Target-Site Resistance to this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of herbicide resistance. The following sections outline the key experimental protocols used in the study of this compound resistance in Amaranthus species.

Whole-Plant Dose-Response Assay

This assay is used to determine the GR50 value and the level of resistance in a plant population.

Protocol:

  • Plant Growth: Amaranthus seeds from susceptible and potentially resistant populations are germinated and grown in a controlled greenhouse environment to a specific growth stage (e.g., 9-11 cm in height).

  • Herbicide Application: A range of this compound doses, including a non-treated control, are applied to the plants. The herbicide is typically applied using a calibrated sprayer to ensure uniform coverage.

  • Data Collection: After a specified period (e.g., 10 days after treatment), the above-ground biomass of each plant is harvested, dried, and weighed.

  • Data Analysis: The dry weight data is expressed as a percentage of the non-treated control for each population. A non-linear regression model is used to fit the dose-response data and calculate the GR50 value.

PPO2 Gene Sequencing

This protocol is used to identify mutations in the PPO2 gene that may confer target-site resistance.

Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from fresh leaf tissue of both susceptible and resistant plants. First-strand complementary DNA (cDNA) is then synthesized from the RNA template.

  • PCR Amplification: The PPO2 gene is amplified from the cDNA using gene-specific primers.

  • Sequencing: The amplified PCR products are sequenced.

  • Sequence Analysis: The obtained nucleotide sequences are translated into amino acid sequences and aligned to identify any mutations, such as the ΔG210 deletion, present in the resistant plants compared to the susceptible ones.

Herbicide Metabolism Assay with Cytochrome P450 Inhibitors

This assay helps to determine if NTSR is mediated by enhanced metabolism via cytochrome P450 enzymes.

Protocol:

  • Plant Growth and Treatment Groups: Amaranthus plants from the suspected NTSR population are grown to a suitable size. The plants are divided into three treatment groups: herbicide alone, P450 inhibitor alone (e.g., malathion), and a combination of the P450 inhibitor followed by the herbicide.

  • Inhibitor Application: The P450 inhibitor is applied to the designated group of plants.

  • Herbicide Application: After a set period (e.g., one hour), this compound is applied to the herbicide-alone and the combination treatment groups.

  • Evaluation: Plant injury and biomass are assessed at a specified time after treatment. A significant increase in herbicide efficacy (i.e., greater injury and biomass reduction) in the presence of the P450 inhibitor suggests that resistance is due to enhanced metabolism.[1]

The following diagram illustrates a typical workflow for investigating this compound resistance mechanisms.

ExperimentalWorkflow cluster_workflow Workflow for Investigating this compound Resistance Start Suspected Resistant Amaranthus Population DoseResponse Whole-Plant Dose-Response Assay Start->DoseResponse GR50 Determine GR50 and Resistance Index DoseResponse->GR50 PPO_Sequencing PPO2 Gene Sequencing GR50->PPO_Sequencing Mutation_Check Mutation Present? (e.g., ΔG210) PPO_Sequencing->Mutation_Check TSR Target-Site Resistance Confirmed Mutation_Check->TSR Yes NTSR_Investigation Investigate NTSR Mutation_Check->NTSR_Investigation No Metabolism_Assay Metabolism Assay with P450 Inhibitors NTSR_Investigation->Metabolism_Assay Synergism_Check Synergism Observed? Metabolism_Assay->Synergism_Check NTSR_Confirmed NTSR (Metabolic) Confirmed Synergism_Check->NTSR_Confirmed Yes Other_Mechanisms Investigate Other NTSR Mechanisms Synergism_Check->Other_Mechanisms No

Caption: Experimental workflow for resistance mechanism determination.

Conclusion

The evolution of both target-site and non-target-site resistance to this compound in Amaranthus species underscores the remarkable adaptive capabilities of these weeds. The data presented in this guide highlight that NTSR, likely through enhanced metabolism, can confer a higher level of resistance to this compound than the well-characterized ΔG210 target-site mutation in Amaranthus tuberculatus. A thorough understanding of these diverse resistance mechanisms, facilitated by the detailed experimental protocols outlined herein, is essential for the development of sustainable weed management strategies and the design of novel herbicides that can overcome or circumvent these resistance pathways. Continued research and monitoring are critical to stay ahead of the evolutionary trajectory of herbicide resistance in Amaranthus and other agronomically important weeds.

References

Comparative Guide to Validating Non-Target Site Resistance of Weeds to Carfentrazone-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies and experimental data for validating non-target site resistance (NTSR) in weeds to the herbicide Carfentrazone-ethyl. It is intended for researchers and scientists in the fields of weed science and drug development, offering detailed protocols, comparative data, and mechanistic insights.

Introduction to this compound and NTSR

This compound is a fast-acting, post-emergence herbicide belonging to the aryl triazolinone chemical family. It functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme (Group 14/G herbicide), a key component in the chlorophyll (B73375) biosynthetic pathway, leading to membrane disruption and rapid necrosis of susceptible plants.[1] The evolution of herbicide resistance in weeds poses a significant threat to sustainable agriculture. While target-site resistance (TSR), caused by mutations in the gene encoding the target protein, is a common mechanism, non-target-site resistance (NTSR) is increasingly prevalent and complex. NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced herbicide metabolism, reduced absorption or translocation, or sequestration.[2] Metabolism-based NTSR, often conferred by enzymes like cytochrome P450 monooxygenases (P450s), is particularly challenging as it can result in cross-resistance to herbicides with different modes of action.[2][3]

Validating NTSR to this compound requires a multi-faceted approach to rule out TSR and elucidate the physiological mechanisms responsible for resistance.

Experimental Protocols for NTSR Validation

Accurate validation of NTSR involves a series of integrated experiments, from whole-plant bioassays to biochemical investigations.

1. Whole-Plant Dose-Response Assay

This foundational experiment quantifies the level of resistance by determining the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀).

  • Plant Material: Collect seeds from both the suspected resistant (R) population and a known susceptible (S) population of the same weed species.

  • Germination and Growth: Germinate seeds and grow seedlings in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., 9-11 cm in height for waterhemp).[4][5]

  • Herbicide Application: Prepare a range of this compound doses that bracket the expected GR₅₀ values for both R and S populations. A typical range might span from 0.1x to 30x the recommended field-use rate (e.g., for waterhemp, the field rate is 14 g ai ha⁻¹).[4][5] Apply the herbicide using a calibrated sprayer to ensure uniform coverage. Include an untreated control group sprayed only with adjuvants.

  • Data Collection: At a set time point after treatment (e.g., 10-21 days), assess plant injury visually and harvest the above-ground biomass. Dry the biomass to a constant weight.

  • Statistical Analysis: Convert the dry weight data to a percentage of the untreated control. Use non-linear regression analysis, typically a four-parameter log-logistic model, to fit the dose-response data and calculate the GR₅₀ value for each population.[6][7] The Resistance Index (RI) is then calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population (RI = GR₅₀-R / GR₅₀-S).

2. Synergist Assay to Implicate Metabolic Resistance

To investigate the role of P450 enzymes, a synergist that inhibits these enzymes, such as malathion (B1675926) or piperonyl butoxide (PBO), is used. A reversal of resistance in the presence of the synergist is strong evidence for metabolism-based NTSR.

  • Methodology: Follow the same general procedure as the whole-plant dose-response assay.

  • Treatment Groups: Include four main treatment groups for the resistant population:

    • Untreated Control (adjuvants only)

    • Synergist Only (e.g., malathion)

    • This compound Only (at a dose that is sublethal to the R population)

    • Synergist + this compound (apply the synergist a short time, e.g., 1 hour, before the herbicide)

  • Analysis: Compare the biomass reduction between the "this compound Only" and the "Synergist + this compound" treatments. A significant increase in injury and reduction in biomass in the combined treatment indicates that P450-mediated metabolism is a key component of the resistance mechanism.[4]

3. Target-Site Gene Sequencing

To definitively confirm NTSR, the gene encoding the PPO enzyme (PPX2) must be sequenced to check for known mutations that confer resistance, such as the ΔG210 deletion in waterhemp.[4][8] The absence of such mutations in resistant individuals strongly supports an NTSR mechanism.

Quantitative Data Comparison

The following tables summarize experimental data from studies validating NTSR to this compound in different weed species.

Table 1: Dose-Response Data for this compound in Resistant vs. Susceptible Weeds

Weed SpeciesPopulationGR₅₀ (g ai ha⁻¹)Resistance Index (RI)Citation
Amaranthus tuberculatus (Waterhemp)SEN (Susceptible)0.8-[4][8]
SIR (NTSR)24.330.4[4][8]
ACR (TSR, ΔG210)12.015.0[4][8]
Descurainia sophia (Flixweed) Transgenic ArabidopsisEmpty Vector (Control)1.83-[9]
CYP77B34 Expressing3.331.82[9]

Note: The SIR waterhemp population, which lacks a target-site mutation, exhibits a higher level of resistance to this compound than the ACR population, which possesses the common ΔG210 target-site resistance mutation.[8]

Table 2: Effect of P450 Synergist (Malathion) on this compound Efficacy

Weed SpeciesPopulation / TransgeneTreatmentBiomass (% of Control)Citation
Amaranthus tuberculatusSIR (NTSR)This compound only36.5%[4]
SIR (NTSR)Malathion + this compound15.2%[4]
Descurainia sophia Transgenic ArabidopsisCYP77B34 ExpressingThis compound only (GR₅₀)50% (by definition)[9]
CYP77B34 ExpressingMalathion + this compound (GR₅₀)Resistance Reversed (RI reduced to 1.14)[9]

Note: In both cases, the addition of the P450 inhibitor malathion significantly increased the phytotoxicity of this compound, demonstrating the involvement of metabolic detoxification in the resistance mechanism.[4][9]

Visualizing Mechanisms and Workflows

Workflow for Validating NTSR

NTSR_Workflow cluster_0 Whole-Plant Analysis cluster_1 Molecular & Mechanistic Analysis A Seed Collection (Suspected R vs. Known S) B Dose-Response Assay (Calculate GR50 and RI) A->B C Synergist Assay (e.g., with Malathion) B->C If RI > 2.0 D Sequence PPO Gene (Check for TSR mutations) B->D If RI > 2.0 E Confirm NTSR Mechanism (Metabolism-Based) C->E If resistance is reversed D->E If no TSR mutation found Metabolic_Resistance cluster_plant Weed Cell Herbicide This compound (Active Herbicide) P450 Enhanced P450 Enzyme Activity Herbicide->P450 Detoxification Target PPO Enzyme (Target Site) Herbicide->Target Reduced amount reaches target Metabolite Non-toxic Metabolite P450->Metabolite No_Injury Plant Survival Metabolite->No_Injury Injury Cellular Injury Target->Injury

References

Safety Operating Guide

Carfentrazone-ethyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Carfentrazone-ethyl is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in a safe and compliant manner.

Immediate Safety and Handling Precautions

This compound is toxic if inhaled and very toxic to aquatic life with long-lasting effects[1][2][3]. Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves, eye/face protection, and respiratory protection if ventilation is inadequate[1][4]. Avoid releasing the chemical into the environment and prevent it from entering drains, sewers, or water courses[1][4].

Step-by-Step Disposal Protocol

The required method for disposing of this compound waste is through a licensed hazardous waste management facility.

  • Waste Identification and Segregation :

    • Clearly label all waste containers with "this compound" and appropriate hazard symbols.

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizers[1].

  • Packaging Waste :

    • Use only approved, non-returnable containers for storing the waste[1].

    • Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated area, away from heat or open flames[2][4].

    • Store waste containers in a locked location, inaccessible to unauthorized personnel[2][3].

  • Disposal of Unused Product and Contaminated Materials :

    • Waste resulting from the use of this product, including unused or unwanted material, must be disposed of at an approved waste disposal facility[5].

    • The preferred method of disposal is incineration at an industrial combustion plant[1].

    • Do not dump this compound waste in landfills, and never dispose of it via drains or sewers[1][6].

    • Handle materials contaminated with this compound (e.g., absorbent materials from spills, contaminated PPE) in the same manner as the substance itself[1].

  • Container Management :

    • Completely emptied containers can be recycled if permissible by local regulations[1].

    • Non-returnable containers must be triple-rinsed before disposal. The rinsate should be collected and treated as hazardous waste.

    • Puncture and dispose of the cleaned container in an approved waste disposal facility or offer it for a pesticide container recycling program[5].

  • Regulatory Compliance :

    • Disposal procedures must adhere strictly to all local, state, and federal environmental laws and regulations.

    • Contact your state's Pesticide or Environmental Control Agency or the nearest EPA Regional Office for specific guidance[6].

Emergency Spill Procedures

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Isolate the Area : Evacuate and isolate the spill area. Keep unprotected persons and animals away[4].

  • Ensure Safety : Wear full PPE, including respiratory protection. Eliminate all sources of ignition[4].

  • Containment : Dike the spill to prevent it from entering lakes, streams, ponds, or sewer drains[4].

  • Absorption : Absorb the spill with a non-combustible material such as clay, sand, or soil. For dry formulations, use a wet sweeping compound or water to prevent dust formation[4][7].

  • Collection : Carefully vacuum, shovel, or pump the absorbed waste into a suitable, labeled drum for disposal.

  • Decontamination :

    • Clean and neutralize the spill area, tools, and equipment.

    • A suitable solution for neutralization can be made from caustic soda ash or bleach water and soap[4].

    • Absorb any rinsate from the cleaning process and add it to the collected waste drums[4].

Quantitative Data: Environmental Fate and Toxicity

The following table summarizes key data regarding the environmental impact of this compound. This information underscores the importance of preventing its release into the environment.

ParameterValueReference
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3]
Very toxic to algae and moderately toxic to fish.[5][6]
Soil Half-Life 1-2 days (rapid degradation).[2]
Water Half-Life Approx. 3 hours to 9 days; can be >34 days in acidic water (pH=5).[8]
Potable Water Restriction Water intakes must remain off until levels are below 0.2 ppm.[8]
Acceptable Daily Intake (ADI) 0.03 mg/kg/day[2]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

CarfentrazoneDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused or Expired This compound waste_type->unused_product Product spill_cleanup Spill Cleanup Material (Absorbents, PPE) waste_type->spill_cleanup Contaminated Material empty_container Empty Container waste_type->empty_container Container package_waste Package in Approved, Labeled Hazardous Waste Container unused_product->package_waste spill_cleanup->package_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store Securely in Designated Area package_waste->store_waste collect_rinsate Collect Rinsate triple_rinse->collect_rinsate puncture_dispose Puncture and Dispose/ Recycle Container per Local Regulations triple_rinse->puncture_dispose After Rinsing collect_rinsate->package_waste Add to Liquid Waste contact_vendor Arrange for Pickup by Licensed Hazardous Waste Vendor store_waste->contact_vendor incinerate Dispose via Incineration at Approved Facility contact_vendor->incinerate

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carfentrazone-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Carfentrazone-ethyl, a fluorinated triazole derivative herbicide. Adherence to these protocols is critical for minimizing exposure risks and ensuring compliant disposal.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on various safety data sheets.

PPE CategoryRecommendationSpecifications
Hand Protection Chemical-resistant glovesWear chemical protective gloves made of materials such as nitrile or neoprene.[1] Thoroughly wash the outside of gloves with soap and water prior to removal and inspect regularly for leaks.[1]
Eye and Face Protection Safety goggles or face shieldUse protective goggles as a minimum.[2] For dust exposure or when there is a significant chance of vapor or mist buildup, wear chemical protective goggles or a face shield.[1]
Protective Clothing Long-sleeved shirt, long pants, and coverallsWear a long-sleeved shirt and long pants.[3] Depending on the concentration and potential for exposure, coveralls or a full-body barrier suit (e.g., PVC) may be necessary.[1] Contaminated leather items like shoes and belts should be removed and destroyed.[1]
Respiratory Protection Respirator (as needed)Generally not required for normal use.[2] However, if vapors or mists are likely to build up, a respirator is recommended.[2] Use local exhaust ventilation where dust or mist may be emitted.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Handle with care to prevent leakage or spills C->D E Minimize generation of mist or vapor D->E F Decontaminate work area E->F G Properly remove and dispose of PPE F->G H Wash hands and exposed skin thoroughly G->H

Safe Handling Workflow for this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before use.[2]

    • Ensure the handling area is well-ventilated.[4] Local exhaust ventilation should be used at any process location where mist or vapor may be emitted.[1]

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling:

    • Handle the substance with care to prevent leakage, overflowing, or scattering.[4]

    • Minimize the generation of mist or vapor.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling:

    • Decontaminate the work area thoroughly after handling.

    • Remove PPE carefully to avoid skin contact. Contaminated clothing should be removed immediately, and the skin washed.[3]

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

    • Launder all work clothing before reuse, separately from other laundry.[1]

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[2][4] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air.[3] If the person is not breathing, call for emergency medical assistance and provide artificial respiration if possible.[3]

  • Ingestion: Rinse the mouth with water.[2][4] Do NOT induce vomiting.[2] Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Decontamination Protocol:

  • Spill Cleanup: In case of a spill, isolate the area and prevent the material from entering drains or water courses.

  • Absorb the spill with a non-combustible material such as clay, sand, or soil.

  • Collect the absorbed material into a labeled container for disposal.

  • To clean and neutralize the spill area, tools, and equipment, wash with a suitable solution of caustic or soda ash and an appropriate alcohol (e.g., methanol, ethanol, or isopropanol), followed by a strong soap and water solution.

Disposal of Waste and Containers:

  • Waste resulting from the use of this product should be disposed of at an approved waste disposal facility.[3]

  • Empty containers should be triple rinsed (or equivalent) before disposal.[3]

  • Offer rinsed containers for recycling if possible, or puncture and dispose of them in an approved waste disposal facility.[3]

  • Do not contaminate other pesticides, fertilizers, water, food, or feed by storage or disposal.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

This guide is intended to provide a framework for the safe handling of this compound. Always refer to the specific Safety Data Sheet for the product you are using and consult with your institution's safety officer for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.